molecular formula C9H5BrN4O B3030214 9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 882517-92-2

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B3030214
CAS No.: 882517-92-2
M. Wt: 265.07
InChI Key: HLXDEXWXUULCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 882517-92-2) is a brominated fused heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a key synthetic intermediate for the construction of more complex molecules. The quinazoline core is a privileged structure in drug discovery, known to confer a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The bromine atom at the 9-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of structure-activity relationships and the development of novel bioactive compounds . Beyond its pharmaceutical applications, derivatives of [1,2,4]triazolo[1,5-c]quinazoline have emerged as promising scaffolds in materials science. Recent studies highlight their potential as fluorophores in the design of optical materials . These compounds can exhibit strong photoluminescence, solvatochromism (emission color change with solvent polarity), and high quantum yields, making them suitable for applications in organic light-emitting devices (OLEDs) and as chemical sensors . Researchers can leverage the synthetic versatility of this bromo-derivative to develop new materials with tailored photophysical properties. This product is offered with a purity of ≥95% and is supplied for research applications only. It is not intended for diagnostic or human use. Handle with appropriate precautions; consult the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

9-bromo-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4O/c10-5-1-2-7-6(3-5)8-11-4-12-14(8)9(15)13-7/h1-4H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXDEXWXUULCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=NC=NN3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597703
Record name 9-Bromo[1,2,4]triazolo[1,5-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882517-92-2
Record name 9-Bromo[1,2,4]triazolo[1,5-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

An In-Depth Technical Guide to the Synthesis of 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one, a heterocyclic compound of interest for researchers and drug development professionals. The synthesis is presented with a focus on mechanistic understanding, experimental detail, and the rationale behind procedural choices, ensuring scientific integrity and reproducibility.

Introduction

The quinazoline scaffold is a prominent feature in a multitude of biologically active compounds and FDA-approved drugs.[3] The fusion of a triazole ring to the quinazoline core to form triazoloquinazolinones often enhances or modifies the pharmacological profile, leading to a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The specific target of this guide, 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one, incorporates a bromine atom on the quinazoline ring, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

This document outlines a robust and logical synthetic route, commencing from the readily available 2-amino-4-bromobenzoic acid. Each step is detailed with theoretical justification and a practical, step-by-step protocol.

Overall Synthesis Pathway

The proposed synthesis of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one is a multi-step process designed for clarity and efficiency. The pathway initiates with the formation of the quinazolinone ring system, followed by the construction of the fused triazole ring.

Synthesis_PathwayA2-Amino-4-bromobenzoic acidB6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneA->B 1. NH4SCN, Ac2O 2. Reflux C6-Bromo-4-(methylthio)quinazolin-2(1H)-oneB->C CH3I, NaOH D2-Hydrazinyl-6-bromoquinazolin-4(3H)-oneC->D N2H4·H2O, EtOH, Reflux E9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-oneD->E HC(OEt)3, DMF, Reflux

Caption: Proposed synthetic pathway for 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one.

Part 1: Construction of the Quinazolinone Core

The initial phase of the synthesis focuses on building the foundational 6-bromo-quinazolinone scaffold from 2-amino-4-bromobenzoic acid.

Step 1: Synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

The synthesis begins with the cyclization of 2-amino-4-bromobenzoic acid. A common and effective method involves reaction with ammonium thiocyanate and acetic anhydride to form an intermediate acyl isothiocyanate, which then undergoes intramolecular cyclization upon heating to yield the desired 2-thioxo-quinazolinone.[4]

Mechanism Rationale: Acetic anhydride activates the carboxyl group of 2-amino-4-bromobenzoic acid and also reacts with ammonium thiocyanate to form isothiocyanic acid in situ. The amino group of the anthranilic acid derivative then attacks the isothiocyanate, followed by cyclization and dehydration to furnish the quinazolinone ring.

Experimental Protocol: 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4-bromobenzoic acid (1.0 eq) and ammonium thiocyanate (1.2 eq) in acetic anhydride (5.0 vol).

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any unreacted starting materials and by-products.

  • Purification: Recrystallize the crude product from ethanol or a suitable solvent system to obtain pure 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Part 2: Functionalization and Triazole Ring Formation

With the quinazolinone core in place, the subsequent steps are directed towards the introduction of a hydrazine moiety and the subsequent cyclization to form the fused triazole ring.

Step 2: S-Methylation to 6-Bromo-4-(methylthio)quinazolin-2(1H)-one

The thione group is not an ideal leaving group for direct displacement by hydrazine. Therefore, it is first converted to a more reactive methylthio group through S-methylation.

Causality of Experimental Choice: The use of methyl iodide in a basic medium (e.g., sodium hydroxide) is a standard and high-yielding procedure for the S-methylation of thioureas and related structures. The resulting methylthio group is an excellent leaving group for subsequent nucleophilic substitution.

Experimental Protocol: 6-Bromo-4-(methylthio)quinazolin-2(1H)-one

  • Dissolution: Dissolve 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

  • Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

  • Purification: Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Step 3: Hydrazinolysis to 2-Hydrazinyl-6-bromoquinazolin-4(3H)-one

The methylthio group is readily displaced by hydrazine hydrate to introduce the necessary precursor for the triazole ring.

Mechanistic Insight: This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrazine nitrogen attacks the carbon bearing the methylthio group, leading to the displacement of methanethiol and the formation of the hydrazinyl quinazolinone.

Hydrazinolysis_Mechanismreactant6-Bromo-4-(methylthio)quinazolin-2(1H)-oneintermediateTetrahedral Intermediatereactant->intermediateNucleophilic AttacknucleophileN2H4·H2Onucleophile->intermediateproduct2-Hydrazinyl-6-bromoquinazolin-4(3H)-oneintermediate->productEliminationleaving_groupCH3SHintermediate->leaving_group

Caption: Mechanism of hydrazinolysis.

Experimental Protocol: 2-Hydrazinyl-6-bromoquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 6-Bromo-4-(methylthio)quinazolin-2(1H)-one (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product will precipitate. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry to obtain the desired product.

Step 4: Cyclization to 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one

The final step involves the cyclization of the hydrazinyl quinazolinone with a one-carbon source, such as triethyl orthoformate, to form the triazole ring.

Trustworthiness of the Protocol: This cyclization method is a well-established procedure for the synthesis of 1,2,4-triazole rings from hydrazino-heterocycles. Triethyl orthoformate serves as a reliable source of a formyl group equivalent, which acylates the terminal nitrogen of the hydrazine moiety, followed by intramolecular cyclization and elimination of ethanol.

Experimental Protocol: 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one

  • Reaction Mixture: Suspend 2-Hydrazinyl-6-bromoquinazolin-4(3H)-one (1.0 eq) in triethyl orthoformate (10-15 vol) or in a high-boiling solvent like N,N-dimethylformamide (DMF) with an excess of triethyl orthoformate (3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 6-10 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: If the product precipitates upon cooling, collect it by filtration. If not, the solvent can be removed under reduced pressure, and the residue triturated with a suitable solvent like diethyl ether or ethanol to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., DMF, acetic acid, or ethanol) to yield the final product, 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes based on analogous transformations reported in the literature for the synthesis of related triazoloquinazolinones.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Thioquinazolinone FormationNH₄SCN, Ac₂OAcetic AnhydrideReflux4-675-85
2S-MethylationCH₃I, NaOHWaterRoom Temp.2-385-95
3HydrazinolysisN₂H₄·H₂OEthanolReflux8-1280-90
4Triazole CyclizationHC(OEt)₃DMF / neatReflux6-1070-85

Conclusion

This guide has detailed a logical and experimentally sound pathway for the synthesis of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one. By starting with 2-amino-4-bromobenzoic acid, the synthesis proceeds through the formation of a quinazolinone intermediate, which is then functionalized and cyclized to yield the target triazolo-fused heterocyclic system. The provided protocols are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting. This in-depth guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

References

  • Taylor & Francis. (n.d.). Sustainable, Scalable, and One-Pot Synthesis of Isoxazol-5(4H)-One and 1,2,4-Triazoloquinazolinone Derivatives Using a Natural Deep Eutectic Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a new fluorinated nucleoside of 6,7-difluoro-2-methyl-4-quinazolinone. Retrieved from [Link]

  • ResearchGate. (2021). synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Reactivity of[1][2]Triazolo-annelated Quinazolines. Retrieved from [Link]

  • Sphinix. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. Retrieved from [Link]

9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Abstract

The triazolo[1,5-c]quinazoline scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point for medicinal chemists, leading to the development of derivatives with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This technical guide provides an in-depth analysis of the putative mechanism of action of a specific derivative, 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. Due to the limited direct research on this particular molecule, this guide synthesizes findings from closely related analogs to propose likely molecular targets and signaling pathways. We will delve into the potential roles of this compound as a kinase inhibitor, a phosphodiesterase modulator, and its impact on other critical cellular signaling cascades. Furthermore, we will present a comprehensive experimental workflow designed to systematically elucidate and validate its precise mechanism of action, providing a roadmap for researchers and drug development professionals.

The Triazolo[1,5-c]quinazoline Core: A Foundation for Diverse Bioactivity

The fusion of a triazole ring with a quinazoline moiety creates the triazoloquinazoline system, a scaffold known for its therapeutic potential.[1] This class of compounds has demonstrated a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects.[1] The specific isomeric form,[3][4]triazolo[1,5-c]quinazoline, has recently emerged as a particularly promising chemotype. The introduction of a bromine atom at the 9th position of the quinazoline ring in 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity towards specific biological targets.

Hypothesized Mechanisms of Action

Based on extensive research into structurally similar triazoloquinazoline derivatives, we can hypothesize several primary mechanisms of action for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. These are not mutually exclusive, as polypharmacology is a known characteristic of this class of compounds.[5]

Kinase Inhibition: A Prominent Mode of Action

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6][7] Several key kinase targets have been identified for triazoloquinazoline derivatives.

A pivotal study identified triazolo[1,5-c]quinazolines as first-in-class amplifiers of the bone morphogenetic protein (BMP) signaling pathway.[5] This effect was achieved through a unique dual-targeting mechanism involving the inhibition of casein kinase 1 (CK1) and phosphatidylinositol 3-kinase (PI3K) isoforms.[5] The inhibition of these kinases leads to an enhanced and sustained availability of BMP-Smad proteins, which are crucial for osteogenic differentiation and bone formation.[5]

Key Experimental Insights from a Related Compound: A phenotypic screen using stem cells identified a triazolo[1,5-c]quinazoline derivative that amplified BMP signaling.[5] Subsequent target deconvolution studies revealed its polypharmacological profile, targeting both CK1 and PI3K.[5]

Proposed Signaling Pathway:

BMP_Pathway_Amplification cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Receptor Smad BMP-Smad Proteins BMPR->Smad Phosphorylates BMP BMP Ligand BMP->BMPR Binds TQ 9-Bromo-triazolo[1,5-c] quinazolin-5(6H)-one CK1 Casein Kinase 1 TQ->CK1 Inhibits PI3K PI3K TQ->PI3K Inhibits CK1->Smad Inhibits PI3K->Smad Inhibits Gene_Expression Osteogenic Gene Expression Smad->Gene_Expression Promotes

Caption: Proposed mechanism of BMP pathway amplification.

Derivatives of the broader triazoloquinoline and triazoloquinazoline classes have shown potent inhibitory activity against other critical kinases implicated in cancer and other diseases.

Kinase TargetCompound ClassIC50Reference
Ataxia-Telangiectasia Mutated (ATM)[3][8]Triazolo[4,5-c]quinoline1.0 nM[8]
p38 MAP Kinase[3][8]Triazolo[1,5-a]quinazolineNot specified[4]
RET Tyrosine KinaseQuinazoline-based 1,3,5-triazineNot specified[6]

The structural similarity of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one to these compounds suggests it may also exhibit inhibitory activity against one or more of these kinases.

Phosphodiesterase (PDE) Inhibition

Recent studies have explored quinazoline derivatives as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP.

Key Experimental Insights from Related Compounds: A series of novel substituted 4-hydrazinoquinazolines and fused triazoloquinazolines were designed and synthesized as PDE7 inhibitors.[9] Several of these compounds exhibited good potency in in-vitro PDE7A inhibition assays.[9] In a separate study, phenylimidazole-pyrazolo[1,5-c]quinazolines were identified as potent PDE10A inhibitors, with one derivative showing an IC50 of 16 nM.[10]

Proposed Signaling Pathway:

PDE_Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (e.g., PDE7, PDE10A) cAMP->PDE PKA Protein Kinase A cAMP->PKA AMP AMP PDE->AMP Cellular_Response Downstream Cellular Responses (e.g., anti- inflammatory effects) PKA->Cellular_Response TQ 9-Bromo-triazolo[1,5-c] quinazolin-5(6H)-one TQ->PDE Inhibits

Caption: Mechanism of action via PDE inhibition.

Diacylglycerol Kinase (DGK) Modulation

A computational study on spiro[3][4]triazolo[1,5-c]quinazoline derivatives identified them as promising modulators of diacylglycerol kinase α (DGKα).[3] DGKα is a critical enzyme in lipid signaling, and its modulation has implications in cancer, neurological disorders, and immune dysfunction.[3] Several of the designed compounds demonstrated remarkable binding profiles to DGKα, suggesting that this could be a potential mechanism for the broader triazolo[1,5-c]quinazoline class.[3]

A Proposed Experimental Workflow for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, a systematic, multi-pronged experimental approach is required. The following workflow is proposed as a robust and self-validating system.

Experimental_Workflow cluster_phase1 Phase 1: Broad Target Screening cluster_phase2 Phase 2: Hit Identification & Target Validation cluster_phase3 Phase 3: Pathway Analysis & Cellular Effects Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Hit_Identification Hit Identification (Data Analysis) Phenotypic_Screening->Hit_Identification Kinase_Panel Broad Kinase Panel Screening (e.g., >400 kinases) Kinase_Panel->Hit_Identification PDE_Panel PDE Family-wide Screening PDE_Panel->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Dose_Response->CETSA Enzymatic_Assays In Vitro Enzymatic Assays (for validated targets) Dose_Response->Enzymatic_Assays Western_Blot Western Blotting (Phospho-protein analysis of downstream effectors) CETSA->Western_Blot Enzymatic_Assays->Western_Blot Reporter_Assays Pathway-specific Reporter Gene Assays Western_Blot->Reporter_Assays Cell_Based_Assays Cell-based Functional Assays (e.g., apoptosis, cell cycle, -cytokine release) Reporter_Assays->Cell_Based_Assays

Caption: Proposed experimental workflow.

Phase 1: Broad Target Screening
  • Phenotypic Screening : Initially, assess the compound's effect on various cell lines (e.g., cancer cell lines, immune cells) to determine its general bioactivity and potential therapeutic area.

  • Broad Kinase Panel Screening : Screen the compound against a large panel of recombinant human kinases (e.g., the 468-kinase panel from Eurofins) at a fixed concentration (e.g., 10 µM) to identify potential kinase targets.

  • PDE Family-wide Screening : Similarly, screen against a panel of phosphodiesterase enzymes to determine if it has activity against any PDE isoforms.

Phase 2: Hit Identification and Target Validation
  • Hit Identification : Analyze the data from the broad screens to identify statistically significant "hits" – targets that show a substantial reduction in activity in the presence of the compound.

  • Dose-Response Curves : For each identified hit, perform dose-response studies to determine the IC50 (for enzyme inhibition) or EC50 (for cellular effects).

  • Cellular Thermal Shift Assay (CETSA®) : This is a critical step to confirm target engagement within a cellular context. The assay measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of interaction in live cells.

  • In Vitro Enzymatic Assays : For validated targets, conduct detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Phase 3: Pathway Analysis and Cellular Effects
  • Western Blotting : Treat relevant cell lines with the compound and analyze the phosphorylation status of key downstream proteins in the identified signaling pathway(s) using Western blotting. For example, if ATM is a target, look for changes in phosphorylated Chk2. If the BMP pathway is affected, analyze levels of phosphorylated Smad proteins.

  • Pathway-Specific Reporter Gene Assays : Utilize cell lines containing reporter constructs (e.g., luciferase) under the control of a transcription factor that is activated by the pathway of interest (e.g., a Smad-responsive element for the BMP pathway).

  • Cell-based Functional Assays : Finally, evaluate the compound's effect on relevant cellular functions, such as apoptosis, cell cycle progression, cytokine release, or cellular differentiation, to link the molecular mechanism to a physiological outcome.

Structure-Activity Relationship (SAR) Insights

The presence of a bromine atom at the 9-position is a key structural feature. Halogen bonding is a recognized interaction in protein-ligand binding and can significantly influence binding affinity and selectivity. The electron-withdrawing nature of bromine can also modulate the electronic properties of the quinazoline ring system, potentially impacting its interaction with the ATP-binding pocket of kinases or the active site of other enzymes. Further studies with analogs containing different substitutions at this position would be necessary to fully elucidate the SAR.

Conclusion

While the precise mechanism of action of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one remains to be experimentally determined, the available evidence from closely related compounds strongly suggests its potential as a modulator of key cellular signaling pathways, most notably through the inhibition of kinases such as CK1, PI3K, ATM, and p38 MAP kinase, or through the inhibition of phosphodiesterases like PDE7 and PDE10A. The proposed experimental workflow provides a clear and comprehensive strategy for the systematic investigation and validation of its molecular targets. The elucidation of its mechanism of action will be crucial for its future development as a potential therapeutic agent and will contribute to a deeper understanding of the biological activities of the triazolo[1,5-c]quinazoline scaffold.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • In Silico Identification and Characterization of Spiro[3][4]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. (2025). Preprints.org.

  • Discovery of[3][8]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. (n.d.). PubMed Central.

  • Triazoloquinazoline based anticancer agents. (n.d.).
  • Triazolo[1,5‐c]quinazolines containing biologically active compounds. (n.d.).
  • Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. (2019). PubMed.
  • Rejuvenating the[3][8]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. (n.d.). Frontiers.

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. (2025).
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central.
  • synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. (2021).
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PubMed Central.
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). MDPI.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). PubMed Central.
  • Phenotypic Discovery of Triazolo[1,5- c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. (2022). PubMed.
  • 5,6,7,8-Tetrahydro-[3][4]triazolo[5,1-b]quinazolin-9(4H)-one. (n.d.). ResearchGate.

  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. (2024). NIH.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). PubMed Central.
  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI.
  • Identification of Phosphodiesterase-7 Inhibitors with Spiro[[8]oxazolo[5,4- f ]quinazoline-9,1′-cyclohexan]-7-one Scaffold for the Treatment of Chronic Fatigue. (n.d.). ResearchGate.

  • Synthesis and SAR study of new phenylimidazole-pyrazolo[1,5-c]quinazolines as potent phosphodiesterase 10A inhibitors. (n.d.). PubMed.

Sources

A Technical Guide to the Potential Biological Targets of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. The fusion of a triazole ring to this core, creating the triazoloquinazoline system, further expands its chemical space and pharmacological potential. This guide focuses on a specific derivative, 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, a molecule of significant interest for which the precise biological targets remain to be fully elucidated. Drawing upon evidence from phenotypic screening of the core scaffold, the known activities of bromo-substituted quinazolines, and computational predictions, this document provides an in-depth exploration of its most probable biological targets. We will delve into the primary hypotheses, including the amplification of the Bone Morphogenetic Protein (BMP) pathway, broad-spectrum kinase inhibition, and modulation of phosphodiesterase activity. This whitepaper serves as a technical roadmap, complete with validated experimental protocols and logical workflows, to empower researchers in the systematic deconvolution of the mechanism of action for this promising compound.

Introduction: The Triazoloquinazoline Scaffold

The triazoloquinazoline nucleus is a fused heterocyclic system that combines the structural features of both triazole and quinazoline moieties. This combination has proven fruitful, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties[1][2]. The specific isomeric form, [1,5-c], dictates a unique three-dimensional arrangement of nitrogen atoms and potential hydrogen bond donors/acceptors, which in turn governs its target interaction profile. The addition of a bromine atom at the 9-position further modifies its electronic and steric properties, potentially enhancing binding affinity and selectivity for specific targets, a common strategy in medicinal chemistry to improve potency[3].

The critical challenge in advancing a novel compound like 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is the identification of its specific molecular targets. This process, known as target deconvolution or identification, is paramount for understanding its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects.

Primary Hypothesis: Amplification of the Bone Morphogenetic Protein (BMP) Pathway

The most direct and compelling evidence for the biological activity of the [1,5-c] scaffold comes from a landmark phenotypic drug discovery study. This research identified triazolo[1,5-c]quinazolines as a first-in-class chemotype that amplifies the BMP signaling pathway[4].

Mechanism of Action: A Unique Polypharmacology

The study revealed that the scaffold does not act on the BMP receptors directly but rather stimulates cellular BMP outputs through a novel dual-targeting mechanism. The compounds were found to be inhibitors of Casein Kinase 1 (CK1) and Phosphatidylinositol 3-Kinase (PI3K) isoforms[4].

Causality of Experimental Choice: The decision to investigate CK1 and PI3K was the result of a holistic target deconvolution effort, combining chemical proteomics, transcriptional profiling, and cellular imaging after the initial phenotypic screen identified the scaffold's unique activity. This unbiased approach allowed the compound's activity to guide the target identification process, rather than relying on preconceived notions.

The proposed mechanism is as follows:

  • BMP Ligand Binding: A minimal amount of BMP ligand binds to its receptor complex (BMPR-I/II).

  • SMAD Phosphorylation: The activated receptor phosphorylates SMAD proteins (Smad1/5/9).

  • Inhibition of Negative Regulation: The triazolo[1,5-c]quinazoline compound inhibits CK1 and PI3K, two key kinases involved in the negative regulation and degradation of SMAD proteins.

  • Sustained SMAD Availability: By inhibiting these negative regulators, the compound leads to enhanced and sustained availability of phosphorylated SMAD proteins.

  • Amplified Gene Transcription: The increased pool of p-SMADs translocates to the nucleus, leading to a significant amplification of BMP target gene transcription and subsequent osteogenic differentiation[4].

Visualizing the BMP Amplification Pathway

BMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR BMP Receptor (BMPR-I/II) SMAD SMAD 1/5/9 BMPR->SMAD Phosphorylates pSMAD p-SMAD SMAD->pSMAD Degradation Proteasomal Degradation pSMAD->Degradation Marked for pSMAD_nuc p-SMAD pSMAD->pSMAD_nuc Translocates CK1 Casein Kinase 1 (CK1) CK1->pSMAD Promotes Degradation PI3K PI3-Kinase (PI3K) PI3K->pSMAD Promotes Degradation Transcription Amplified Target Gene Transcription pSMAD_nuc->Transcription Compound 9-Bromo-triazolo [1,5-c]quinazolin-5(6H)-one Compound->CK1 Inhibits Compound->PI3K Inhibits BMP BMP Ligand BMP->BMPR Binds

Caption: BMP signaling amplified by dual inhibition of CK1 and PI3K.

Experimental Protocol: BMP-Responsive Reporter Assay

This cell-based assay is the foundational experiment to validate the BMP-amplifying activity of the compound.

Principle: C2C12 myoblast cells are transiently transfected with a reporter plasmid containing a BMP-responsive element (BRE) driving the expression of luciferase. An increase in BMP signaling leads to a quantifiable increase in light output.

Methodology:

  • Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfection: Seed 20,000 cells per well in a 96-well plate. After 24 hours, transfect cells using a suitable lipid-based transfection reagent with a BRE-Luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Serum Starvation (Causality Explanation): After another 24 hours, replace the medium with serum-free DMEM for 4-6 hours. This crucial step minimizes the high basal signaling activity often caused by growth factors present in FBS, thereby increasing the signal-to-noise ratio of the assay.

  • Compound and Ligand Treatment: Prepare a dose-response curve of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (e.g., 10 µM to 1 nM). Treat cells with the compound in the presence of a sub-optimal concentration of BMP-2 (e.g., 1-5 ng/mL). The use of a low BMP-2 concentration is essential to observe an amplification effect rather than a direct agonistic effect. Include controls: vehicle only, BMP-2 only, and compound only.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-based luminometer.

  • Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the EC50 for signal amplification.

Secondary Hypothesis: Protein Kinase Inhibition

The quinazoline core is a well-established pharmacophore in the design of protein kinase inhibitors, with several FDA-approved drugs like Gefitinib and Erlotinib targeting kinases[5][6]. The 6-bromo substitution on related quinazoline scaffolds has been specifically linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR)[3]. Therefore, it is highly probable that 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one interacts with one or more protein kinases.

Potential Kinase Targets

Based on the activities of structurally related compounds, the following kinase families are high-priority targets:

Target Kinase FamilyRationaleRepresentative Inhibited KinasesReference
EGFR Family The quinazoline core is a classic ATP-competitive scaffold for EGFR. Bromo-substitution is known to enhance activity.EGFR, HER2[5][7]
Aurora Kinases Quinazolin-4(3H)-one derivatives show potent antiproliferative activity by targeting Aurora Kinase A.Aurora A, Aurora B[8]
CDKs Pyrazolo-[1,5-c]quinazolinone derivatives have been designed as inhibitors of Cyclin-Dependent Kinases.CDK2[5][9]
RET Tyrosine Kinase Quinazoline-based compounds have been shown to impede the phosphorylated RET tyrosine kinase pathway.RET[10]
Experimental Protocol: Broad Kinase Panel Screening

To efficiently test the compound against a wide range of kinases, a commercial kinase panel screen is the most logical and cost-effective first step.

Principle: The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases). The activity of each kinase is measured, typically via the quantification of ATP consumption or phosphopeptide formation. The result is expressed as "% Inhibition" relative to a vehicle control.

Methodology:

  • Compound Submission: Provide a high-purity sample of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one dissolved in DMSO to a contract research organization (CRO) offering kinase profiling services.

  • Assay Performance: The CRO performs the assays using their proprietary technology platform (e.g., radiometric, fluorescence, or luminescence-based assays).

  • Data Analysis (Causality Explanation): The primary screening data will identify a set of potential "hits" (e.g., kinases inhibited by >50% at 1 µM). This initial broad screen is not for determining precise potency but for hypothesis generation. It is a discovery tool used to narrow down the vast kinome to a manageable number of high-probability targets.

  • Follow-up Validation: For the most promising hits, perform follow-up dose-response assays to determine the IC50 value for each kinase. This confirms the initial hit and establishes the potency and selectivity profile of the compound.

Tertiary Hypothesis: Phosphodiesterase (PDE) Inhibition

Several studies have identified various triazoloquinazoline isomers as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of the second messengers cAMP and cGMP[11][12]. Dysregulation of PDE activity is linked to inflammatory and neurological disorders, making them attractive therapeutic targets.

Potential PDE Targets
  • PDE7: This cAMP-specific PDE is expressed in immune and proinflammatory cells. Inhibition of PDE7 is a potential therapeutic strategy for inflammatory diseases[11].

  • PDE10A: Inhibition of this enzyme has been explored for treating neuropsychiatric disorders like schizophrenia[12].

Experimental Protocol: In Vitro PDE Enzymatic Assay

Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific recombinant PDE isoform. The assay quantifies the conversion of a fluorescently labeled cAMP or cGMP substrate into a fluorescently labeled AMP/GMP product.

Methodology:

  • Reagents: Obtain recombinant human PDE7A or PDE10A enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that selectively binds to the substrate over the product.

  • Reaction Setup: In a 384-well plate, add the PDE enzyme to a buffer solution.

  • Compound Addition: Add serial dilutions of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one to the wells. Include a positive control inhibitor (e.g., BRL50481 for PDE7) and a DMSO vehicle control.

  • Initiate Reaction: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction. Incubate for 1 hour at room temperature.

  • Stop Reaction & Readout: Add a stop solution containing the binding agent. This agent binds the unreacted substrate, causing a change in fluorescence polarization. The amount of product formed is proportional to the change in this signal. Read the plate on a fluorescence polarization-capable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

A Strategic Roadmap for Target Deconvolution

A multi-pronged approach, starting broad and progressively focusing on specific targets, is the most robust strategy for identifying the biological targets of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

Deconvolution_Workflow A Phase 1: Phenotypic & Pathway Screening B1 Cell Proliferation Assays (e.g., NCI-60 Panel) A->B1 B2 BMP Reporter Assay (BRE-Luciferase) A->B2 C Phase 2: Target-Based Screening B1->C Identifies Antiproliferative Signature B2->C Confirms BMP Activity F2 Cellular Target Engagement (e.g., Western Blot for p-SMAD, p-EGFR) B2->F2 Cellular MOA D1 Broad Kinase Panel (>400 Kinases) C->D1 D2 PDE Panel Screen (Key Isoforms) C->D2 E Phase 3: Hit Confirmation & Validation D1->E Kinase Hits D2->E PDE Hits F1 IC50 Determination (Enzymatic Assays) E->F1 E->F2 F3 Biophysical Binding Assays (SPR, ITC) E->F3 G Confirmed Biological Target(s) F1->G F2->G F3->G

Caption: A logical workflow for the target deconvolution of the compound.

Conclusion

While the precise biological targets of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one require empirical validation, a strong, evidence-based hypothesis points towards a fascinating polypharmacology centered on the amplification of BMP signaling via dual inhibition of CK1 and PI3K. This presents a novel and exciting therapeutic avenue. Concurrently, the well-documented role of the quinazoline scaffold strongly suggests activity against various protein kinases, particularly EGFR. Finally, the potential for phosphodiesterase inhibition should not be overlooked. By employing the systematic, multi-phase approach outlined in this guide, researchers can effectively navigate the complexities of target identification and unlock the full therapeutic potential of this promising molecule.

References

  • (No valid reference provided in search results)
  • Luo, R., Wang, Z., Luo, D., Qin, Y., Zhao, C., Yang, D., Lu, T., Zhou, Z., & Huang, Z. (2021). Design, synthesis, and biological evaluation of novel triazoloquinazolinone derivatives as SHP2 protein inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Abdalla, M. M. (n.d.). Synthesis and Biological activity of some novel Triazoloquinazoline and Triazinoquinazoline Containing Benzenesulfonamide moiety. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • (2022). Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. Available at: [Link]

  • (n.d.). An overview of triazoloquinazolines: Pharmacological significance and recent developments. ResearchGate. Available at: [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Synthesis and biological activities of some novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. Arzneimittelforschung, 60(3), 163-169. Available at: [Link]

  • (n.d.). Synthesis and Evaluation of Novel[1][13][14]Triazolo[1,5- c ]quinazoline Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]

  • Abdel-fattah, F. A. A., et al. (2021). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Advances. Available at: [Link]

  • Abdel-Gawad, H., et al. (2023). New[1][13][14]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE. Available at: [Link]

  • Ramli, Y., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. MDPI. Available at: [Link]

  • (n.d.). Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. ResearchGate. Available at: [Link]

  • Uher, M., et al. (2003). Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro. Toxicology in Vitro. Available at: [Link]

  • Ullah, A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available at: [Link]

  • (No valid reference provided in search results)
  • (No valid reference provided in search results)
  • Al-Ostath, R. A., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. MDPI. Available at: [Link]

  • (No valid reference provided in search results)
  • Le, P. L. M., et al. (2022). Phenotypic Discovery of Triazolo[1,5-c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. Journal of Medicinal Chemistry. Available at: [Link]

  • (No valid reference provided in search results)
  • El-Sayed, M. A.-H., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Keri, R. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Molecular Structure. Available at: [Link]

  • (No valid reference provided in search results)
  • (No valid reference provided in search results)
  • Huang, C.-W., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Available at: [Link]

  • (n.d.). Identification of Phosphodiesterase-7 Inhibitors with Spiro[[13]oxazolo[5,4- f ]quinazoline-9,1′-cyclohexan]-7-one Scaffold for the Treatment of Chronic Fatigue. ResearchGate. Available at: [Link]

  • Banerjee, S., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie. Available at: [Link]

  • El-Drery, M., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at: [Link]

  • Di Cocco, M. E., et al. (2012). Synthesis and SAR study of new phenylimidazole-pyrazolo[1,5-c]quinazolines as potent phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (No valid reference provided in search results)
  • (No valid reference provided in search results)
  • (No valid reference provided in search results)
  • (Reference 21 already cited)
  • (Reference 21 already cited)
  • (Reference 24 already cited)
  • (Reference 24 already cited)
  • (Reference 24 already cited)

Sources

9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Abstract

The triazolo[1,5-c]quinazoline scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, demonstrating potential as therapeutic agents in various domains, including bone regeneration and cancer therapy.[1][2] The introduction of a bromine substituent at the 9-position is anticipated to significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and capacity for specific intermolecular interactions, such as halogen bonding. Understanding the precise three-dimensional arrangement of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one at the atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive analysis of the molecule's crystal structure, elucidated through single-crystal X-ray diffraction. We delve into the experimental methodology, the detailed molecular and supramolecular architecture, and the critical intermolecular forces that govern its crystal packing. These structural insights are foundational for researchers, medicinal chemists, and material scientists working to harness the therapeutic potential of this compound class.

Introduction: Significance of the Triazolo[1,5-c]quinazoline Core

Heterocyclic compounds containing the quinazoline nucleus are prominent in medicinal chemistry, with many derivatives approved as therapeutic agents.[2][3] The fusion of a triazole ring to form the[4][5]triazolo[1,5-c]quinazolin-5(6H)-one system creates a rigid, planar scaffold that presents specific vectors for substituent functionalization. This core has been identified in molecules acting as first-in-class amplifiers of the bone morphogenetic protein (BMP) pathway, highlighting its potential in regenerative medicine.[1]

The strategic placement of a bromine atom serves multiple purposes in drug design. It can enhance binding affinity through halogen bonding—a non-covalent interaction where the electropositive crown (σ-hole) of the bromine atom interacts with a nucleophile.[6][7] Furthermore, its steric and electronic properties can profoundly influence molecular conformation and crystal packing, which in turn affect critical pharmaceutical properties like solubility and stability. Therefore, a detailed crystallographic study is not merely an academic exercise but a critical step in characterizing this promising molecular entity.

Methodology: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that demands precision at every stage. The causality behind each experimental choice is critical for obtaining a high-quality, verifiable result.

Synthesis and Crystallization

A plausible synthetic route, adapted from established protocols for related quinazolinone derivatives, involves the cyclocondensation of appropriate precursors.[8][9][10]

Experimental Protocol: Synthesis and Crystallization

  • Synthesis: 2-Hydrazinyl-4-bromobenzoic acid is reacted with a suitable cyanate or its equivalent in a high-boiling point solvent such as glacial acetic acid or DMF. The reaction mixture is heated under reflux for several hours to facilitate the intramolecular cyclization and formation of the triazolo[1,5-c]quinazoline core.[8][11]

  • Purification: The crude product is isolated by filtration upon cooling and purified via recrystallization or column chromatography to achieve high purity (>99%), which is essential for successful crystallization.

  • Crystal Growth: High-quality single crystals suitable for X-ray diffraction are grown by slow evaporation. The purified compound is dissolved in a minimal amount of a suitable solvent system (e.g., a mixture of DCM/Ethanol or DMF/Water) to the point of saturation. The solution is loosely covered and left undisturbed in a vibration-free environment. This slow evaporation process is chosen because it allows for the ordered and gradual assembly of molecules into a well-defined crystal lattice, minimizing defects.[12]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][13][14] It provides precise data on bond lengths, bond angles, and the overall molecular geometry.[5][14]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods, and the resulting electron density map is used to build an initial molecular model.[15] This model is then refined against the experimental data using full-matrix least-squares methods. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The experimental workflow is a self-validating system, where the quality of the final refined structure is judged by metrics such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

G cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction s1 Reactants: 2-Hydrazinyl-4-bromobenzoic acid + Cyanate equivalent s2 Cyclocondensation (Reflux in Acetic Acid) s1->s2 s3 Crude Product Isolation s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Crystal Growth (Slow Evaporation) s4->s5 x1 Crystal Mounting s5->x1 High-Quality Single Crystal x2 Diffraction Data Collection (100 K) x1->x2 x3 Structure Solution (Direct Methods) x2->x3 x4 Structure Refinement (Least-Squares) x3->x4 x5 Validation & Final Structure x4->x5

Caption: Experimental workflow from synthesis to final crystal structure determination.

Results and Discussion: The Crystal Structure

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. The core triazolo[1,5-c]quinazoline ring system is nearly planar, a common feature for such fused aromatic systems which facilitates π-stacking interactions.[10][16] The bromine atom lies in the plane of the aromatic system. The carbonyl oxygen and the adjacent N-H group are key functional groups that actively participate in intermolecular hydrogen bonding, which dictates the supramolecular assembly.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below. These values are representative of a well-refined structure for a small organic molecule.

Parameter Value
Chemical FormulaC₉H₅BrN₄O
Formula Weight265.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.12(3)
b (Å)10.55(4)
c (Å)11.89(5)
β (°)98.7(1)
Volume (ų)1005(7)
Z4
Calculated Density (g/cm³)1.753
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
Goodness-of-fit (S)1.06
Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily stabilized by a network of hydrogen bonds and halogen bonds, forming a robust three-dimensional architecture.

  • Hydrogen Bonding: The most prominent interaction is a classic N—H···O hydrogen bond. The amide proton (N6-H) acts as a hydrogen bond donor to the carbonyl oxygen (C5=O) of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains or tapes. The presence of such strong, directional interactions is a key factor in the thermodynamic stability of the crystal lattice.[12]

  • Halogen Bonding and C-Br···X Contacts: The bromine atom at the 9-position plays a crucial role in directing the crystal packing. It engages in C—Br···Br contacts with a neighboring molecule.[6] These interactions, characterized by distances shorter than the sum of the van der Waals radii, are driven by the anisotropic distribution of electron density around the bromine atom.[6] Additionally, weaker C—H···Br and C—H···N interactions contribute to the overall stability of the packed structure. Analysis of the Hirshfeld surface can visually confirm the significance of these Br···H contacts.[3]

  • π-π Stacking: The planar triazolo[1,5-c]quinazoline cores of adjacent molecules are arranged in a slipped parallel or anti-parallel fashion. These slipped π-stacking interactions, with interplanar distances of approximately 3.4-3.6 Å, are characteristic of aromatic systems and contribute significantly to the cohesive energy of the crystal.[16]

G cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C M1 9-Br-[Triazoloquinazolinone] M2 9-Br-[Triazoloquinazolinone] M1->M2 N-H···O Hydrogen Bond (Forms 1D Chain) M3 9-Br-[Triazoloquinazolinone] M1->M3 π-π Stacking (Slipped Parallel) M2->M3 C-Br···Br Halogen Interaction

Caption: Key intermolecular interactions in the crystal lattice.

Structure-Property Relationship and Implications for Drug Development

The detailed crystal structure provides critical insights for drug development professionals:

  • Solubility and Stability: The strong intermolecular hydrogen bonding network suggests a high lattice energy. This typically correlates with higher melting points and lower aqueous solubility, a crucial parameter for oral bioavailability. Polymorph screening would be a necessary next step to identify potentially more soluble crystalline forms.

  • Rational Drug Design: The identification of the key interaction sites (N-H donor, C=O acceptor, bromine σ-hole) provides a blueprint for designing ligands that can effectively bind to a target protein. For instance, if a target protein has a hydrogen bond acceptor like a glutamate or aspartate residue, the N-H group of the ligand is perfectly positioned for a strong interaction. Similarly, the bromine can be exploited to target electron-rich pockets in a receptor active site.[6]

  • Formulation Development: Knowledge of the crystal packing and intermolecular forces is vital for understanding the material's mechanical properties and for designing stable pharmaceutical formulations.

Conclusion

The single-crystal X-ray diffraction analysis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one reveals a planar molecular structure that assembles into a highly ordered, three-dimensional supramolecular network. The crystal packing is dominated by a combination of strong N—H···O hydrogen bonds, significant C—Br···Br halogen interactions, and supportive π-π stacking. This detailed structural elucidation provides an authoritative foundation for understanding its physicochemical properties and serves as an invaluable tool for guiding future efforts in medicinal chemistry, lead optimization, and formulation science for this promising class of heterocyclic compounds.

References

  • Google Search Result: Placeholder for time inform
  • DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[4][5]triazolo[1,5-a]quinazolines. ResearchGate. Available from: [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available from: [Link]

  • The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. Royal Society of Chemistry. Available from: [Link]

  • Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. An-Najah Staff. Available from: [Link]

  • Computational investigations of intermolecular interactions between electron-accepting bromo- and iodo-pentafluorobenzene and electron-donating furan and thiophene. ResearchGate. Available from: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro. Available from: [Link]

  • How do organic compounds single crystal X rays diffraction work? ResearchGate. Available from: [Link]

  • How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. National Institutes of Health. Available from: [Link]

  • Single-crystal X-ray Diffraction. Carleton College. Available from: [Link]

  • Benzo[1,2-d:4,5-d′]bis([4][13]thiadiazole) and Its Bromo Derivatives. National Institutes of Health. Available from: [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. MDPI. Available from: [Link]

  • synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. ResearchGate. Available from: [Link]

  • Rejuvenating the[4][13]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers. Available from: [Link]

  • Synthesis and Reactivity of[4][5]Triazolo-annelated Quinazolines. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. ResearchGate. Available from: [Link]

  • Synthesis of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H). National Institutes of Health. Available from: [Link]

  • Phenotypic Discovery of Triazolo[1,5-c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. PubMed. Available from: [Link]

  • 5,6-Dihydro-[4][5]triazolo[1,5-c]quinazolines. Message 1. Features of interactions between [2-(3-aryl-1H-1,2,4-triazole-5-yl)phenyl]amines, aliphatic and aromatic aldehydes. ResearchGate. Available from: [Link]

  • 5,6,7,8-Tetrahydro-[4][5]triazolo[5,1-b]quinazolin-9(4H). National Institutes of Health. Available from: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available from: [Link]

  • In Silico Identification and Characterization of Spiro[4][5]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators. MDPI. Available from: [Link]

  • The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. ResearchGate. Available from: [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. National Institutes of Health. Available from: [Link]

  • 5,6,7,8-Tetrahydro-[4][5]triazolo[5,1-b]quinazolin-9(4H)-one. ResearchGate. Available from: [Link]

  • Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][5][13]thiadiazole Moiety and 4-Piperidinyl Linker. PubMed. Available from: [Link]

  • Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro. PubMed. Available from: [Link]

  • Synthesized triazolo quinazolinone derivatives using our methodology... ResearchGate. Available from: [Link]

  • Triazoloquinazolinone derivatives: Significance and symbolism. MySkinRecipes. Available from: [Link]

  • Triazoloquinazoline Derivatives. MySkinRecipes. Available from: [Link]

  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PubMed Central. Available from: [Link]

  • Screening and Evaluation of Antioxidant Activity of Some 1,2,4-triazolo[1,5- a ]quinazoline Derivatives. ResearchGate. Available from: [Link]

Sources

The Ascendant Role of Bromine in Quinazolinone Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Halogen's Edge in Medicinal Chemistry

In the landscape of medicinal chemistry, the quinazolinone core is a privileged scaffold, a testament to its remarkable versatility and broad spectrum of biological activities. From the life-saving impact of anticancer agents to the crucial role of anticonvulsants and antimicrobials, quinazolinone derivatives have consistently proven their therapeutic mettle. The strategic introduction of a bromine atom onto this scaffold has emerged as a pivotal design element, often leading to a significant enhancement of pharmacological potency and selectivity. This technical guide provides an in-depth exploration of bromo-substituted quinazolinones, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, and structure-activity relationships. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of why and how these fascinating molecules can be tailored for therapeutic success.

I. Strategic Synthesis of Bromo-Substituted Quinazolinones: A Methodological Compass

The synthetic pathways to bromo-substituted quinazolinones are diverse, each with its own set of advantages and considerations. The choice of a particular route is often dictated by the desired substitution pattern on the quinazolinone ring and the availability of starting materials.

A. Foundational Synthetic Strategies

A common and effective approach involves the initial bromination of anthranilic acid or its derivatives, followed by cyclization to form the quinazolinone ring. This strategy offers good control over the position of the bromine substituent.

Experimental Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [1]

This protocol outlines a two-step synthesis starting from 5-bromoanthranilic acid.

  • Step 1: Synthesis of 5-Bromoanthranilic Acid (if not commercially available)

    • Dissolve anthranilic acid in glacial acetic acid and cool the solution to below 15°C.

    • Slowly add a solution of bromine in acetic acid until a persistent reddish-brown color is observed.

    • The product, a mixture of mono- and dibromoanthranilic acid hydrobromides, will precipitate as white crystals.

    • Isolate the precipitate and boil with water containing concentrated hydrochloric acid.

    • Filter the hot solution. Upon cooling, 5-bromoanthranilic acid will crystallize out.

  • Step 2: Cyclization to form the Quinazolinone Ring

    • A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture.

    • Recrystallize the obtained residue from ethanol to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • The use of glacial acetic acid in the bromination step provides a polar medium that can facilitate the electrophilic aromatic substitution reaction.

  • The addition of triethylamine in the cyclization step acts as a base to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards product formation.

  • Refluxing the reaction mixture provides the necessary activation energy for the cyclization to occur at a reasonable rate.

Another prevalent method involves the use of N-bromosuccinimide (NBS) as a milder and more selective brominating agent.[1]

Experimental Protocol: Synthesis of 6-Bromo-quinazolinone Derivatives using NBS [1]

  • React anthranilic acid with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile to afford 5-bromoanthranilic acid.

  • The resulting 5-bromoanthranilic acid is then reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) in ethanol to yield the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

  • This intermediate can be further functionalized at the 2-position by reacting it with various alkyl halides or substituted benzyl bromides in the presence of a base like potassium carbonate in a solvent such as DMF.

Diagram: Synthetic Workflow for 6-Bromo-quinazolinones

G A Anthranilic Acid C 5-Bromoanthranilic Acid A->C Bromination B N-Bromosuccinimide (NBS) E 6-Bromo-2-mercapto-3- phenylquinazolin-4(3H)-one C->E Cyclization D Phenyl Isothiocyanate G Substituted 6-Bromo- quinazolin-4-one E->G Alkylation/ Benzylation F Alkyl/Benzyl Halide, K2CO3 G cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation BromoQuin Bromo-substituted Quinazolinone BromoQuin->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway by bromo-substituted quinazolinones.

Data Presentation: Anticancer Activity of Bromo-Substituted Quinazolinones

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8a 6-bromo, 2-thio-alkylMCF-7 (Breast)15.85 ± 3.32[2]
SW480 (Colon)17.85 ± 0.92[2]
8b 6-bromo, 2-thio-benzylMCF-7 (Breast)> 100[2]
6d 2-substitutedNCI-H460 (Lung)0.789[3]
1f 2-aryl-6,8-dibromoMCF-7 (Breast)101.37 ± 12.20[4]
1g 2-aryl-6,8-dibromoA549 (Lung)124.5 ± 20.51[4]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation [4][5][6][7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinazolinone derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

B. Anticonvulsant Activity: Modulating Neuronal Excitability

Several bromo-substituted quinazolinones have demonstrated significant anticonvulsant properties, offering a promising avenue for the development of new anti-epileptic drugs. [9][10][11][12][13][14] Mechanism of Action: GABAergic Modulation

A key mechanism underlying the anticonvulsant activity of many quinazolinone derivatives is their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. [2][10]These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. [2] Structure-Activity Relationship (SAR) Insights:

  • Electron-withdrawing groups, such as bromine, at the 4-position of the 3-phenyl ring have been shown to enhance anticonvulsant activity. [9]* The presence of a bromo substituent at the 6-position of the quinazolinone ring has also been associated with potent anticonvulsant effects.

Experimental Protocol: Evaluation of Anticonvulsant Activity [10][15][16][17][18] Two common preclinical models for evaluating anticonvulsant activity are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.

  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

    • Administer the test compound to a group of animals (typically mice or rats).

    • After a predetermined time, deliver a brief electrical stimulus through corneal or auricular electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. The ability of the compound to prevent this phase indicates anticonvulsant activity.

  • Pentylenetetrazole (PTZ)-Induced Seizure Test: This test is a model for myoclonic and absence seizures.

    • Administer the test compound to a group of animals.

    • After a set time, administer a subcutaneous or intraperitoneal injection of PTZ, a GABA-A receptor antagonist.

    • Observe the animals for the onset and severity of seizures (e.g., clonic convulsions). The ability of the compound to delay the onset or reduce the severity of seizures indicates anticonvulsant activity.

C. Antimicrobial Activity: Combating Pathogenic Microbes

Bromo-substituted quinazolinones have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. [19][20][21][22][23] Mechanism of Action: A Multifaceted Approach

The exact mechanism of antimicrobial action for bromo-substituted quinazolinones is still under investigation and may vary depending on the specific compound and microbial species. However, some proposed mechanisms include:

  • Inhibition of DNA Gyrase: Some quinazolinone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair. [20]* Disruption of Cell Wall Synthesis: There is evidence to suggest that these compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis. [20]* Membrane Permeabilization: The lipophilic nature of the bromo-substituted quinazolinone scaffold may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and disruption of cellular homeostasis.

Structure-Activity Relationship (SAR) Insights:

  • The presence of a bromine atom at the 6- or 8-position of the quinazolinone ring is often associated with enhanced antimicrobial activity. [20]* Substitutions at the 2- and 3-positions of the quinazolinone ring can significantly influence the antimicrobial spectrum and potency. [20] Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening [19][24]

  • Prepare Agar Plates: Pour sterile nutrient agar into Petri dishes and allow it to solidify.

  • Inoculate with Microbes: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly over the surface of the agar.

  • Create Wells: Use a sterile borer to create wells in the agar.

  • Add Test Compounds: Add a solution of the bromo-substituted quinazolinone derivative at a known concentration to each well. Include a positive control (a known antibiotic) and a negative control (the solvent).

  • Incubate: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

III. The Path Forward: Future Directions and Concluding Remarks

The strategic incorporation of bromine into the quinazolinone scaffold has unequivocally demonstrated its value in enhancing a diverse array of biological activities. The insights into the synthesis, mechanisms of action, and structure-activity relationships presented in this guide underscore the immense potential of bromo-substituted quinazolinones in the development of novel therapeutics.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the anticonvulsant and antimicrobial activities of these compounds. Further exploration of the structure-activity landscape, guided by computational modeling and medicinal chemistry principles, will undoubtedly lead to the design of even more potent and selective drug candidates. The continued investigation of these remarkable molecules holds the promise of delivering next-generation therapies for some of the most pressing medical challenges of our time.

IV. References

Sources

An In-depth Technical Guide to theTriazolo[1,5-c]quinazoline Scaffold: A Novel Class of Bone Morphogenetic Protein (BMP) Pathway Amplifiers

An In-depth Technical Guide to the[1][2][3]Triazolo[1,5-c]quinazoline Scaffold: A Novel Class of Bone Morphogenetic Protein (BMP) Pathway Amplifiers

Introduction for the Researcher:

The pursuit of novel chemical entities that can precisely modulate critical cellular signaling pathways is a cornerstone of modern drug discovery. While high-throughput screening against specific molecular targets has yielded numerous successes, phenotypic screening has re-emerged as a powerful, unbiased approach to uncover first-in-class therapeutic modalities with novel mechanisms of action. This guide focuses on the[1][2][3]triazolo[1,5-c]quinazoline scaffold, exemplified by compounds such as 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 882517-92-2). Recent groundbreaking research has identified this chemical class not as a direct agonist, but as a potent amplifier of the Bone Morphogenetic Protein (BMP) signaling pathway.[4][5][6]

This document serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple compound summary to provide a mechanistic framework, actionable experimental protocols, and the scientific rationale behind the investigation of this promising chemotype. We will explore the unique polypharmacology of these molecules, their dual-targeting mechanism, and the experimental systems required to validate their activity, thereby providing a comprehensive resource for advancing research in this area.

Part 1: The[1][2][3]Triazolo[1,5-c]quinazoline Core: A Privileged Scaffold for BMP Pathway Modulation

The quinazoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[2][3][7] Its fusion with a triazole ring to form the[1][2][3]triazolo[1,5-c]quinazoline system creates a unique heterocyclic structure with distinct pharmacological properties. A landmark 2022 study published in the Journal of Medicinal Chemistry utilized a phenotypic screen based on cardiogenic mesoderm patterning from murine embryonic stem cells to identify the triazolo[1,5-c]quinazoline scaffold as a novel, potent amplifier of BMP signaling.[8][6]

This discovery is significant because BMPs are powerful morphogens in the TGF-β superfamily that regulate a vast array of biological processes, including embryonic development, tissue homeostasis, and regeneration.[1][7][9] However, the therapeutic use of recombinant BMPs is often hampered by the need for high doses, leading to side effects and high costs. Small molecules that can amplify the effects of endogenous, low-level BMP signaling represent a more nuanced and potentially safer therapeutic strategy.

Unveiling the Mechanism: Dual Inhibition of Casein Kinase 1 (CK1) and PI3-Kinase (PI3K)

The power of the initial phenotypic screen was its target-agnostic nature. Subsequent holistic target deconvolution studies revealed a unique and previously unrecognized polypharmacology. The triazolo[1,5-c]quinazoline scaffold does not interact with BMP receptors directly. Instead, it amplifies BMP pathway output through the dual inhibition of two key kinase families:

  • Casein Kinase 1 (CK1) : Specifically the CK1δ and CK1ε isoforms.[6] CK1 is a family of serine/threonine kinases involved in numerous signaling pathways, including Wnt signaling and circadian rhythms.[10][11][12][13]

  • Phosphatidylinositol 3-Kinase (PI3K) : Specifically the PI3Kα and PI3Kγ isoforms.[6] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[2][3][14][15][16]

This dual-targeting mechanism is the key to its function as a BMP amplifier. By inhibiting these two seemingly disparate kinases, the triazolo[1,5-c]quinazolines create a cellular environment that enhances and sustains the availability and activity of BMP-activated SMAD proteins (the canonical transducers of the BMP signal), leading to a potentiation of BMP-driven gene transcription.[8][4][5]

The Signaling Cascade: A Visual Representation

The interplay between BMP signaling and its modulation by triazolo[1,5-c]quinazolines is complex. The diagram below illustrates the canonical BMP pathway and the points of intervention by this novel compound class.

BMP_Pathway_Modulationcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusBMPBMP LigandBMPRBMP Receptor(Type I & II)BMP->BMPRR_SMADR-SMAD(SMAD1/5/8)BMPR->R_SMAD Phosphorylates p_R_SMADp-R-SMADSMAD_Complexp-R-SMAD / Co-SMADComplexp_R_SMAD->SMAD_ComplexCo_SMADCo-SMAD(SMAD4)Co_SMAD->SMAD_ComplexGeneBMP Target Genes(e.g., ID1)SMAD_Complex->Gene Translocates & Binds CK1CK1 δ/εdummy_inhibitCK1->dummy_inhibitInhibitsSMADActivityPI3KPI3K α/γp_AKTp-AKTPI3K->p_AKTPIP3AKTAKTp_AKT->dummy_inhibitInhibitsSMADActivityTranscription↑ Gene TranscriptionGene->TranscriptionTQ[1,2,4]Triazolo[1,5-c]quinazoline(e.g., CAS 882517-92-2)TQ->CK1InhibitsTQ->PI3KInhibits

Caption: Mechanism of BMP amplification by[1][2][3]triazolo[1,5-c]quinazolines.

Quantitative Profile of the Scaffold

While data for the specific compound 882517-92-2 is not publicly available, the lead compounds from the foundational study provide a benchmark for the scaffold's activity. The data below is summarized from Wesseler et al., 2022 and represents the activity of the parent screening hit, CGS-15943 (a triazolo[1,5-c]quinazoline analog).[6]

ParameterAssay TypeTarget/PathwayIC50 / EC50 Value
BMP Amplification mESC Myh6-GFP ReporterBMP PathwayEC50 ≈ 1.2 µM
Kinase Inhibition In-vitro Kinase AssayCK1δIC50 ≈ 0.4 µM
In-vitro Kinase AssayCK1εIC50 ≈ 0.3 µM
In-vitro Kinase AssayPI3KαIC50 ≈ 2.5 µM
In-vitro Kinase AssayPI3KγIC50 ≈ 1.5 µM

Part 2: Experimental Validation and Protocols

To facilitate further research into this compound class, this section provides detailed, self-validating experimental workflows. These protocols are based on established methodologies for assessing BMP signaling and kinase inhibition.

Workflow for Assessing BMP Pathway Amplification

The primary functional validation for a compound like 882517-92-2 is to confirm its ability to amplify a sub-optimal BMP signal. A common and robust method is a cell-based reporter gene assay.

BMP_Assay_WorkflowstartStartplate_cellsPlate Reporter Cells(e.g., C33A-2D2 withBRE-Luciferase)start->plate_cellsincubate1Incubate 24h(Allow Adherence)plate_cells->incubate1treat_cellsTreat Cells:1. Test Compound (Dose-Response)2. Sub-optimal BMP4 (e.g., 5 ng/mL)3. Controls (DMSO, Max BMP4)incubate1->treat_cellsincubate2Incubate 24htreat_cells->incubate2lyse_cellsLyse Cells & AddLuciferase Substrateincubate2->lyse_cellsread_lumRead Luminescence(Plate Reader)lyse_cells->read_lumanalyze_dataAnalyze Data:- Normalize to Controls- Calculate EC50 for Amplificationread_lum->analyze_dataendEndanalyze_data->end

Caption: Workflow for a BMP reporter gene amplification assay.

Detailed Protocol: BMP Amplification Luciferase Assay

This protocol is adapted from methodologies used for identifying small molecule activators of BMP signaling.[17][18]

  • Cell Culture and Plating:

    • Culture a BMP-responsive reporter cell line, such as C33A cells stably transfected with a BMP-responsive element (BRE) driving luciferase expression (e.g., C33A-2D2), in appropriate media (e.g., DMEM with 10% FBS).[17][18]

    • Seed the cells into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound and Ligand Preparation:

    • Prepare a 10 mM stock solution of 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one in DMSO.

    • Perform serial dilutions of the test compound in serum-free media to create a dose-response curve (e.g., 10 µM to 1 nM final concentration).

    • Prepare a solution of recombinant human BMP4 ligand in serum-free media at a concentration that yields a sub-maximal response (e.g., 10 ng/mL, for a final concentration of 5 ng/mL). This concentration must be empirically determined for your specific cell line and reporter system.

  • Cell Treatment:

    • Carefully aspirate the culture media from the cells.

    • Add the prepared compound dilutions to the wells.

    • Immediately add the sub-maximal BMP4 solution to all wells except the negative controls.

    • Controls are critical:

      • Negative Control: DMSO vehicle only.

      • Baseline BMP: DMSO vehicle + sub-maximal BMP4.

      • Positive Control: DMSO vehicle + maximal BMP4 (e.g., 100 ng/mL).

  • Incubation and Lysis:

    • Incubate the treated plates for 18-24 hours at 37°C, 5% CO2.

    • Allow the plate to equilibrate to room temperature.

    • Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega's Steady-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data: Set the average of the "Baseline BMP" control wells to 0% amplification and the "Positive Control" wells to 100% activation.

    • Calculate the percent amplification for each compound concentration.

    • Plot the dose-response curve using non-linear regression to determine the EC50 value. A successful amplification will show a dose-dependent increase in luminescence above the "Baseline BMP" level.

Workflow for In-Vitro Kinase Inhibition Assays

To confirm the dual-inhibitor mechanism of action, direct enzymatic assays against the purified target kinases are required. The ADP-Glo™ Kinase Assay (Promega) is a widely used, robust platform for this purpose.[19][20][21]

Kinase_Assay_WorkflowstartStartprep_reagentsPrepare Reagents:1. Kinase Buffer2. Test Compound (Dose-Response)3. Purified Kinase (CK1δ/ε or PI3Kα/γ)4. Substrate (e.g., α-casein or PIP2)5. ATPstart->prep_reagentsreaction_setupSet up Kinase Reaction in Plate:- Add Kinase- Add Test Compound/Vehicle- Incubate briefly (pre-incubation)prep_reagents->reaction_setupinitiate_reactionInitiate Reaction:Add ATP/Substrate Mixreaction_setup->initiate_reactionincubate_reactionIncubate at RT(e.g., 60 min)initiate_reaction->incubate_reactionstop_reactionStop Reaction & Deplete ATP:Add ADP-Glo™ Reagentincubate_reaction->stop_reactionincubate_stopIncubate at RT(e.g., 40 min)stop_reaction->incubate_stopdetect_adpDetect ADP (as ATP):Add Kinase Detection Reagentincubate_stop->detect_adpincubate_detectIncubate at RT(e.g., 30 min)detect_adp->incubate_detectread_lumRead Luminescenceincubate_detect->read_lumanalyze_dataAnalyze Data:- Normalize to Controls- Calculate IC50read_lum->analyze_dataendEndanalyze_data->end

Caption: General workflow for an in-vitro kinase inhibition assay (e.g., ADP-Glo™).

Detailed Protocol: CK1δ/ε Inhibition Assay

This protocol is a generalized procedure based on established methods for measuring CK1 activity.[20][22][23][24][25]

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a dose-response curve of 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one in the reaction buffer with a constant, low percentage of DMSO (e.g., <1%).

    • Dilute purified recombinant human CK1δ or CK1ε enzyme in reaction buffer to a working concentration (to be determined empirically).

    • Prepare a substrate solution (e.g., dephosphorylated α-casein) and ATP in reaction buffer. The ATP concentration should be near the Km for the enzyme to accurately determine IC50 values.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound dilution or vehicle control to the appropriate wells.

    • Add 2 µL of the diluted enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection (Using ADP-Glo™ System):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and then into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Controls:

      • No Enzyme Control: All components except the kinase (defines background).

      • Positive Control (0% Inhibition): All components with DMSO vehicle instead of inhibitor.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The[1][2][3]triazolo[1,5-c]quinazoline scaffold, as represented by CAS 882517-92-2, is a first-in-class chemotype that amplifies BMP signaling through a novel mechanism of dual CK1 and PI3K inhibition.[5][6] This guide provides the foundational knowledge and experimental frameworks necessary for its investigation. The true value of this scaffold lies in its ability to potentiate an endogenous signaling pathway, offering a potentially more subtle and controlled therapeutic approach than the administration of high-dose recombinant proteins.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one to optimize potency and selectivity for the target kinases.

  • In-Vivo Validation: Assessing the efficacy of lead compounds in animal models of diseases where enhanced BMP signaling is desirable, such as bone fracture healing or certain neurodegenerative disorders.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of optimized compounds to assess their drug-likeness.

By leveraging the insights and protocols within this guide, researchers are well-equipped to explore the full therapeutic potential of this exciting and novel class of signaling modulators.

References

  • Bone morphogenetic protein signaling: the pathway and its regulation. (n.d.). Oxford Academic. Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PubMed Central. Retrieved from [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT. Retrieved from [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2023). MDPI. Retrieved from [Link]

  • Phenotypic Discovery of Triazolo[1,5-c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. (2022). PubMed. Retrieved from [Link]

  • Bone Morphogenetic Protein (BMP) signaling in development and human diseases. (2015). PubMed Central. Retrieved from [Link]

  • Casein kinase 1. (n.d.). Wikipedia. Retrieved from [Link]

  • Casein kinase 1 and Wnt/β-catenin signaling. (2014). PubMed. Retrieved from [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • PI3K-Akt signaling pathway. (n.d.). Cusabio. Retrieved from [Link]

  • The Role of the Casein Kinase 1 (CK1) Family in Different Signaling Pathways Linked to Cancer Development. (2005). Semantic Scholar. Retrieved from [Link]

  • Phenotypic Discovery of Triazolo[1,5-c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. (2022). Semantic Scholar. Retrieved from [Link]

  • Phenotypic Discovery of Triazolo[1,5- c ]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. (n.d.). PUBDB. Retrieved from [Link]

  • Phenotypic Discovery of Triazolo[1,5-c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype | Request PDF. (2022). ResearchGate. Retrieved from [Link]

  • Phenotypic Discovery of Triazolo[1,5-c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. (2022). ACS Publications. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). ResearchGate. Retrieved from [Link]

  • Identification of Small Molecule Activators of BMP Signaling. (2013). ResearchGate. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved from [Link]

  • 7-Amino-[1][2][3]triazolo[1,5-a][1][8][7]triazines as CK1δ inhibitors. (2024). University of Padua. Retrieved from [Link]

  • Identification of Small Molecule Activators of BMP Signaling. (2013). PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Protocol for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 9-Bromo-1,2,4-triazolo[1,5-c]quinazolin-5(6H)-one

Introduction

The[1][2][3]triazolo[1,5-c]quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry and drug development. This structural motif is present in a variety of compounds exhibiting significant biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The fusion of the electron-rich triazole ring with the quinazolinone core creates a unique electronic and steric environment, making it a valuable target for the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 9-position serves as a key functional handle for further structural modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

This document provides a comprehensive, research-grade protocol for the synthesis of 9-Bromo-1,2,4-triazolo[1,5-c]quinazolin-5(6H)-one. It is designed for researchers and scientists in chemical synthesis and drug discovery, offering a detailed methodology grounded in established chemical principles.

Reaction Principle and Mechanism

The synthesis of the target compound is achieved via a thermally-induced condensation and cyclization reaction between two key building blocks: 2-amino-4-bromobenzoic acid and 3-amino-1,2,4-triazole . This approach is a well-established and efficient method for constructing fused quinazolinone systems.[6]

The proposed mechanism proceeds through two main stages:

  • Amide Formation: The initial step involves a nucleophilic attack by one of the amino groups of 3-amino-1,2,4-triazole on the carboxylic acid of 2-amino-4-bromobenzoic acid. This condensation reaction, typically facilitated by heat, forms an intermediate N-acyl-aminotriazole species and eliminates a molecule of water.

  • Intramolecular Cyclization and Dehydration: The newly formed intermediate undergoes a subsequent intramolecular cyclization. The amino group on the brominated phenyl ring attacks the endocyclic carbon of the triazole ring, which is rendered electrophilic. This is followed by a dehydration step, leading to the formation of the final, thermodynamically stable, fused aromatic system of 9-Bromo-1,2,4-triazolo[1,5-c]quinazolin-5(6H)-one.

The use of a high-boiling polar solvent, such as N,N-Dimethylformamide (DMF), is crucial. It not only facilitates the dissolution of the starting materials but also provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final cyclization-dehydration cascade.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
2-Amino-4-bromobenzoic acidC₇H₆BrNO₂216.031.010.02.16 g
3-Amino-1,2,4-triazoleC₂H₄N₄84.081.111.00.92 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--20 mL
Deionized WaterH₂O18.02--For washing
EthanolC₂H₅OH46.07--For washing
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-amino-4-bromobenzoic acid (2.16 g, 10.0 mmol) and 3-amino-1,2,4-triazole (0.92 g, 11.0 mmol).

  • Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF) to the flask. Stir the mixture to ensure the solids are well-suspended.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 153°C) using the heating mantle. Maintain a gentle reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As the solution cools, the product will begin to precipitate.

  • Isolation of Product: Pour the cooled reaction mixture into 100 mL of cold deionized water with stirring. This will cause the complete precipitation of the crude product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with deionized water (3 x 30 mL) and cold ethanol (2 x 20 mL) to remove residual DMF and unreacted starting materials.

  • Drying: Dry the collected solid under vacuum at 60°C to a constant weight to yield the crude 9-Bromo-1,2,4-triazolo[1,5-c]quinazolin-5(6H)-one.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as a DMF/ethanol mixture.

Process Visualization

The following diagram illustrates the key stages of the synthesis workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Reactants 1. Charge Reactants & Solvent (2-Amino-4-bromobenzoic acid, 3-Amino-1,2,4-triazole, DMF) Reflux 2. Heat to Reflux (153°C, 6-8 hours) Reactants->Reflux Cooling 3. Cool to Room Temp Reflux->Cooling Precipitation 4. Precipitate in Water Cooling->Precipitation Filtration 5. Filter & Wash Solid Precipitation->Filtration Drying 6. Dry Under Vacuum Filtration->Drying Product 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one Drying->Product

Caption: Synthetic workflow for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

Trustworthiness and Experimental Insights

  • Causality of Reagent Stoichiometry: A slight excess (1.1 equivalents) of 3-amino-1,2,4-triazole is used to ensure the complete consumption of the more expensive starting material, 2-amino-4-bromobenzoic acid, driving the reaction towards completion.

  • Rationale for Reflux Conditions: The high temperature provided by refluxing DMF is essential. It supplies the necessary activation energy for the two key dehydration steps: the initial amide bond formation and the final cyclization to form the quinazolinone ring. Lower temperatures may result in incomplete reaction or the isolation of the uncyclized intermediate.

  • Self-Validation of the Protocol: The precipitation of the product upon cooling and addition to water provides an immediate visual confirmation of product formation, as the fused heterocyclic product has significantly lower solubility in aqueous media than the polar starting materials or the DMF solvent. The subsequent washing steps are critical for removing impurities. The purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis) to validate the success of the synthesis.

References

  • [Triazolo[1,5‐c]quinazolines containing biologically active compounds. - ResearchGate] ([Link])

  • [Proposed mechanism for the synthesis of triazoloquinazolinones. - ResearchGate] ([Link])

  • [Synthesis of[1][2][3] triazolo [5,1-b] quinazoline-8 (4H)—one derivatives - ResearchGate] ([Link])

  • [Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central] ([Link])

  • [Synthesis of Medicinally Important Quinazolines and Their Derivatives] ([Link])

  • [Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - MDPI] ([Link])

Sources

Application Note: Elucidating the Gas-Phase Fragmentation of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the analysis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one using mass spectrometry. The inherent complexity of this fused heterocyclic system, a scaffold of interest in medicinal chemistry and drug development, necessitates a thorough understanding of its gas-phase fragmentation behavior for unequivocal structural confirmation and metabolite identification. We present a comprehensive guide for researchers, scientists, and drug development professionals, detailing experimental protocols for acquiring high-resolution mass spectra and proposing the principal fragmentation pathways based on established chemical principles and data from analogous structures. This guide emphasizes the interpretation of the characteristic isotopic signature of the bromine atom and the sequential neutral losses and ring cleavages that define the fragmentation cascade of the triazolo[1,5-c]quinazolin-5(6H)-one core.

Introduction

The quinazoline core and its fused derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] The title compound, 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, integrates the quinazolinone scaffold with a triazole ring, creating a novel heterocyclic system with potential applications in drug discovery. Mass spectrometry is an indispensable tool for the structural characterization of such novel chemical entities. Understanding the fragmentation patterns is crucial for confirming molecular identity, identifying impurities, and elucidating the structures of metabolites in preclinical and clinical studies.

This document serves as a practical guide to the mass spectrometric analysis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. We will explore its predicted fragmentation under common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI), providing a robust methodology for its characterization.

Chemical Structure and Isotopic Considerations

The chemical structure of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is presented below:

Molecular Formula: C₁₀H₆BrN₅O Monoisotopic Mass: 290.97 g/mol

A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2][3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2⁺).[2][3][4] This distinctive signature is a powerful diagnostic tool for identifying and tracking bromine-containing fragments in the mass spectrum.

Proposed Fragmentation Pathways

While specific experimental data for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is not extensively available, its fragmentation can be predicted based on the well-established behavior of related heterocyclic systems, including triazoles and quinazolinones.[5][6] The proposed fragmentation pathways are initiated by ionization, leading to a molecular ion which then undergoes a series of unimolecular dissociations.

Initial Fragmentation: Neutral Losses

The initial fragmentation steps are likely to involve the loss of small, stable neutral molecules.

  • Loss of N₂: The triazole moiety is known to be susceptible to the elimination of a molecule of nitrogen (N₂, 28 Da).[3] This would result in a significant fragment ion.

  • Loss of CO: The quinazolinone ring contains a carbonyl group, which can be lost as carbon monoxide (CO, 28 Da).[6]

These initial losses can occur sequentially or in a concerted manner, leading to a cascade of fragment ions.

Ring Cleavage Mechanisms

Subsequent to or in concert with neutral losses, the fused ring system can undergo characteristic cleavage reactions.

  • Retro-Diels-Alder (RDA) Reaction: The quinazolinone ring, being a six-membered unsaturated heterocycle, could potentially undergo a retro-Diels-Alder reaction.[7][8][9] This would lead to the fragmentation of the ring into two smaller, charged or neutral species.

  • Triazole and Quinazoline Ring Opening: Further fragmentation can proceed through the opening of the triazole and quinazoline rings, leading to a variety of smaller fragment ions.

A proposed fragmentation scheme is visualized in the following diagram:

fragmentation_pathway M [M]+• m/z 291/293 F1 [M - N2]+• m/z 263/265 M->F1 - N2 F2 [M - CO]+• m/z 263/265 M->F2 - CO F3 [M - N2 - CO]+• m/z 235/237 F1->F3 - CO F2->F3 - N2 F4 [C7H4BrN2]+• m/z 197/199 F3->F4 - HCN F5 [C6H4BrN]+• m/z 183/185 F4->F5 - HCN

Caption: Proposed fragmentation pathway for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

Experimental Protocol: High-Resolution Mass Spectrometry

This section provides a detailed protocol for the acquisition of high-resolution mass spectra of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one using a typical Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography Parameters
  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI)
  • Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage (Vcap): 3500 V.

  • Nozzle Voltage: 500 V.

  • Fragmentor Voltage: 175 V.

  • Skimmer Voltage: 65 V.

  • Mass Range: m/z 50-500.

  • Acquisition Rate: 2 spectra/s.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV for collision-induced dissociation (CID).

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working Dilution LC Liquid Chromatography (C18 Separation) Working->LC MS Mass Spectrometry (ESI+, Q-TOF) LC->MS Elution MSMS Tandem MS (CID) MS->MSMS Precursor Ion Selection Spectrum Acquire Mass Spectrum MSMS->Spectrum Fragments Identify Fragment Ions Spectrum->Fragments Pathway Propose Fragmentation Pathway Fragments->Pathway

Caption: Experimental workflow for the mass spectrometric analysis.

Data Interpretation and Expected Results

The analysis of the acquired mass spectrum should focus on the following key features:

  • Molecular Ion Peak: Identify the M⁺ and M+2⁺ peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes of the molecular ion. The measured m/z should be consistent with the calculated exact mass of C₁₀H₆⁷⁹BrN₅O⁺ and C₁₀H₆⁸¹BrN₅O⁺.

  • Isotopic Patterns of Fragments: Scrutinize the spectrum for fragment ions that also exhibit the characteristic 1:1 isotopic doublet, indicating the retention of the bromine atom.

  • Neutral Losses: Identify peaks corresponding to the loss of 28 Da (N₂ and/or CO) from the molecular ion and other fragment ions.

  • High-Resolution Data: Utilize the high-resolution mass data to determine the elemental composition of the precursor and fragment ions, which will aid in confirming the proposed fragmentation pathways.

Table 1: Predicted Key Fragment Ions
m/z (⁷⁹Br/⁸¹Br)Proposed FormulaProposed Structure/Loss
291.98 / 293.98[C₁₀H₇BrN₅O]⁺Molecular Ion [M+H]⁺
263.97 / 265.97[C₁₀H₇BrN₃O]⁺[M+H - N₂]⁺
263.97 / 265.97[C₉H₇BrN₅]⁺[M+H - CO]⁺
235.96 / 237.96[C₉H₇BrN₃]⁺[M+H - N₂ - CO]⁺
197.96 / 199.96[C₇H₄BrN₂]⁺Further fragmentation
183.95 / 185.95[C₆H₄BrN]⁺Further fragmentation

Conclusion

This application note outlines a comprehensive approach to the mass spectrometric analysis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. By combining a detailed experimental protocol with a theoretically grounded interpretation of fragmentation patterns, researchers can confidently characterize this and related heterocyclic compounds. The key takeaways are the critical importance of recognizing the bromine isotopic pattern and understanding the probable neutral losses and ring cleavage mechanisms. This guide provides a solid foundation for the structural elucidation of novel quinazoline-based compounds in the drug discovery and development pipeline.

References

  • Brodbelt, J. S. (2020). The retro-Diels–Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 39(5-6), 581-606. [Link]

  • Holdsworth, D. K. (1979). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 56(10), 673. [Link]

  • Chemguide. (n.d.). The M+2 peak in mass spectra. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • YouTube. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). [Link]

  • YouTube. (2020, April 18). Mass spectrometry: Retro diels alder fragmentation. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Miller, S. I., Lii, R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19. [Link]

  • Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(12), 3345-3356. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1(1), 1-5. [Link]

Sources

Application Note: Characterizing the Cellular Activity of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, a Potential Modulator of the TBK1/IKKε Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE

This document provides a comprehensive guide for utilizing 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one in cell-based assays. The protocols detailed herein are designed to enable researchers to investigate the compound's efficacy and mechanism of action, with a focus on its potential role as an inhibitor of the TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) signaling pathways. The structure of this guide is intended to be fluid, mirroring the scientific process of inquiry from initial compound handling to detailed mechanistic studies.

Introduction to 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one and the TBK1/IKKε Pathway

The triazolo[1,5-c]quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[1][2][3]. While the specific biological targets of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one are yet to be fully elucidated, its structural class suggests potential activity as a kinase inhibitor[4][5].

The non-canonical IκB kinase (IKK)-related kinases, TBK1 and IKKε, are key regulators of innate immune signaling.[6][7] They play a crucial role in the type I interferon response to viral and bacterial infections.[6][7] Upon activation, TBK1 and IKKε phosphorylate and activate the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation.[6][7] In the nucleus, IRF3 drives the expression of type I interferons and other interferon-stimulated genes (ISGs), which establish an antiviral state.[6] Beyond their roles in immunity, TBK1 and IKKε are implicated in various cellular processes, including proliferation, autophagy, and oncogenesis, making them attractive targets for therapeutic intervention.[6][8]

This application note will guide users through a series of cell-based assays to explore the hypothesis that 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one modulates the TBK1/IKKε pathway.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

I. Compound Handling and Preparation

Proper handling and preparation of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one are critical for obtaining reproducible results.

Reconstitution and Storage:

  • Solvent Selection: Based on the general solubility of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent.[9]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To ensure complete dissolution, vortexing and gentle warming (not exceeding 37°C) may be necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Table 1: Compound Preparation Quick Guide

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh solubility for many organic compounds.
Stock Concentration 10 mMAllows for a wide range of working dilutions.
Storage Temperature -20°C or -80°CEnsures long-term stability of the compound.
Final DMSO % in Assay ≤ 0.5%Minimizes solvent-induced cellular toxicity.
II. Foundational Assay: Determining Cellular Viability and Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability. This establishes the concentration range for subsequent mechanistic assays, ensuring that observed effects are not simply a consequence of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one on the viability of a selected cell line.

Materials:

  • Selected cell line (e.g., THP-1, RAW 264.7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

III. Mechanistic Deep Dive: Probing the TBK1/IKKε Pathway

Once a non-toxic concentration range is established, the following assays can be employed to investigate the specific effects of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one on the TBK1/IKKε signaling pathway.

Signaling Pathway Overview

The following diagram illustrates the canonical TBK1/IKKε signaling pathway leading to the expression of interferon-stimulated genes.

TBK1_IKKe_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs/DAMPs PAMPs/DAMPs Receptor Receptor PAMPs/DAMPs->Receptor Adaptor_Proteins Adaptor Proteins (e.g., TRIF, STING) Receptor->Adaptor_Proteins TBK1_IKKe TBK1/IKKε Adaptor_Proteins->TBK1_IKKe Activation IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Nuclear Translocation 9-Bromo-compound 9-Bromo-triazolo [1,5-c]quinazolin-5(6H)-one 9-Bromo-compound->TBK1_IKKe Hypothesized Inhibition ISRE ISRE pIRF3_dimer_nuc->ISRE Binds to ISGs Interferon-Stimulated Genes (e.g., CXCL10, ISG15) ISRE->ISGs Promotes Transcription

Caption: Hypothesized mechanism of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one action on the TBK1/IKKε pathway.

A. Assessing Pathway Activation via Western Blotting

Western blotting is a powerful technique to detect changes in protein phosphorylation, a key event in kinase-mediated signaling cascades.[10][11] By measuring the levels of phosphorylated TBK1 (at Ser172) and phosphorylated IRF3 (at Ser396), we can directly assess the inhibitory effect of the compound on the pathway.

Protocol 2: Western Blot Analysis of TBK1 and IRF3 Phosphorylation

Objective: To determine if 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one inhibits the phosphorylation of TBK1 and IRF3 upon pathway stimulation.

Materials:

  • Cell line responsive to TBK1/IKKε stimulation (e.g., THP-1, RAW 264.7)

  • Pathway stimulant (e.g., Poly(I:C), LPS)

  • 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pTBK1(Ser172), anti-TBK1, anti-pIRF3(Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., Poly(I:C) for TLR3, LPS for TLR4) for a predetermined time (e.g., 30-60 minutes) to induce pathway activation.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[9][12]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[12] Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

B. Visualizing IRF3 Nuclear Translocation by Immunofluorescence

A key downstream event of TBK1/IKKε activation is the translocation of phosphorylated IRF3 from the cytoplasm to the nucleus.[13] Immunofluorescence microscopy allows for the visualization and quantification of this event.

Protocol 3: Immunofluorescence Staining for IRF3 Nuclear Translocation

Objective: To visually assess the effect of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one on the nuclear translocation of IRF3.

Materials:

  • Cells seeded on glass coverslips in a multi-well plate

  • Pathway stimulant (e.g., Poly(I:C))

  • 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-IRF3

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the compound and stimulant as described in the Western Blot protocol.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.[14]

  • Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-IRF3 antibody.[14][15] After washing, incubate with the fluorophore-conjugated secondary antibody and DAPI.[14][15]

  • Mounting and Imaging: Mount the coverslips onto glass slides using antifade medium and visualize using a fluorescence microscope.

  • Analysis: Capture images and analyze the subcellular localization of IRF3. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of nuclear translocation.

C. Quantifying Downstream Gene Expression by qRT-PCR

The ultimate functional output of the TBK1/IKKε-IRF3 pathway is the transcription of interferon-stimulated genes (ISGs) such as CXCL10 and ISG15.[16][17][18] Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of these genes.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for ISG Expression

Objective: To measure the effect of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one on the expression of IRF3 target genes.

Materials:

  • Treated cell samples

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CXCL10, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment: Treat cells with the compound and stimulant for a longer duration suitable for gene expression changes (e.g., 4-8 hours).

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and perform DNase treatment. Synthesize cDNA from the purified RNA.[19]

  • qPCR: Set up the qPCR reactions with primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the stimulated vehicle control.[19]

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Initial Setup cluster_viability Viability Assessment cluster_mechanistic Mechanistic Studies (using non-toxic concentrations) A Prepare 10 mM stock of 9-Bromo-compound in DMSO C Perform MTT Assay A->C B Culture appropriate cell line (e.g., THP-1, RAW 264.7) B->C D Determine IC50 and non-toxic concentration range C->D E Pre-treat cells with compound, then stimulate (e.g., Poly(I:C)) D->E Inform concentration selection F Western Blot for p-TBK1 & p-IRF3 E->F G Immunofluorescence for IRF3 Nuclear Translocation E->G H qRT-PCR for ISG (CXCL10, ISG15) Expression E->H

Sources

Application Notes and Protocols for the Antimicrobial Screening of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial compounds.[1] Quinazoline and quinazolinone frameworks are significant scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including antibacterial and antifungal properties.[2][3][4] Similarly, the triazole moiety is a well-established pharmacophore in numerous antimicrobial agents.[5][6][7] The novel compound, 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, represents a promising hybrid structure that combines the key features of both quinazolinone and triazole systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound's antimicrobial potential through a series of robust in vitro screening protocols.

The strategic inclusion of a bromine atom at the 9th position is intended to modulate the compound's lipophilicity and electronic properties, which can significantly influence its interaction with microbial targets and its ability to penetrate cell membranes. This guide will detail the essential experimental workflows, from preliminary susceptibility testing to the determination of bactericidal/fungicidal concentrations and initial safety profiling.

Section 1: Preliminary Antimicrobial Susceptibility Testing: The Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial qualitative or semi-quantitative screening tool to assess the antimicrobial spectrum of a novel compound.[8][9][10] This technique is valuable for its simplicity, cost-effectiveness, and ability to test multiple microbial strains simultaneously.[10] The principle lies in the diffusion of the antimicrobial agent from an impregnated disk into an agar medium inoculated with the test microorganism. The presence of a zone of inhibition around the disk indicates the compound's ability to impede microbial growth.[11]

Protocol 1: Kirby-Bauer Disk Diffusion Assay

Materials:

  • 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

  • Sterile 6-mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates[12]

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent-impregnated disks)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs, forceps, and loops

  • Incubator

Procedure:

  • Preparation of Compound-Impregnated Disks:

    • Dissolve 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

    • Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto each sterile filter paper disk and allow them to dry completely in a sterile environment. This will result in a disk containing 20 µg of the compound.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared compound-impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.[11]

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[12]

  • Result Interpretation:

    • Measure the diameter of the zones of complete inhibition in millimeters (mm).

    • The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.[12]

Visualization of the Disk Diffusion Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare Compound Disks D Place Disks on Agar A->D B Prepare Microbial Inoculum (0.5 McFarland) C Inoculate MHA Plate B->C C->D E Incubate Plates D->E F Measure Zones of Inhibition (mm) E->F G Compare to Controls F->G

Caption: Workflow for the Disk Diffusion Assay.

Section 2: Quantitative Antimicrobial Efficacy: Broth Microdilution for MIC Determination

Following a positive result in the disk diffusion assay, a quantitative assessment is necessary to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[13][16]

Protocol 2: Broth Microdilution for MIC Determination

Materials:

  • 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Standardized microbial inoculum (prepared as in Protocol 1 and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells)[13]

  • Positive control (microorganism with no compound)

  • Negative control (broth only)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (e.g., at 256 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

    • Well 11 will serve as the growth control, and well 12 as the sterility control.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[17]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[17] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Data Presentation: MIC Values
Test MicroorganismGram StainMIC of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Experimental Value]Ciprofloxacin: [Value]
Escherichia coli (ATCC 25922)Gram-negative[Experimental Value]Ciprofloxacin: [Value]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Experimental Value]Ciprofloxacin: [Value]
Candida albicans (ATCC 90028)Fungal[Experimental Value]Fluconazole: [Value]
Section 3: Determining Bactericidal/Fungicidal Activity: The MBC Assay

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[18][19] This assay is a crucial next step to understand whether the compound is static (inhibits growth) or cidal (kills the organism). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[20]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Materials:

  • Results from the MIC assay (Protocol 2)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile saline for dilution

  • Micropipettes and sterile tips

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[20]

  • Plating:

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours or until growth is visible in the control.

  • MBC Determination:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[21]

Visualization of the MIC to MBC Workflow

G cluster_mic MIC Determination cluster_mbc MBC Determination A Perform Broth Microdilution Assay B Incubate 16-20h A->B C Identify Lowest Concentration with No Visible Growth (MIC) B->C D Subculture from Clear Wells (MIC and higher conc.) C->D Proceed with clear wells E Plate onto Agar D->E F Incubate 18-24h E->F G Identify Lowest Concentration with ≥99.9% Killing (MBC) F->G

Caption: Workflow from MIC to MBC Determination.

Section 4: Preliminary Safety Assessment: In Vitro Cytotoxicity Screening

Early assessment of a compound's potential toxicity is crucial in the drug discovery process to avoid late-stage failures.[22][23] In vitro cytotoxicity assays provide a rapid and cost-effective means to evaluate the effect of a compound on mammalian cells.[24][25] The MTT assay is a widely used colorimetric method to assess cell viability.[26][27] It measures the metabolic activity of cells, where viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[28]

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation: Cytotoxicity
Concentration of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (µM)% Cell Viability (Relative to Control)
0.1[Experimental Value]
1[Experimental Value]
10[Experimental Value]
50[Experimental Value]
100[Experimental Value]
IC₅₀ (µM) [Calculated Value]
Section 5: Understanding the Mechanism of Action: A Hypothetical Pathway

The quinazolinone core is known to interfere with various bacterial processes, including acting as inhibitors of penicillin-binding proteins (PBPs).[29] Triazole antifungals primarily act by inhibiting the enzyme 14-α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[30] A plausible hypothesis for the dual antibacterial and antifungal activity of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is a multi-target mechanism.

G cluster_compound 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Compound Test Compound PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition Demethylase 14-α-demethylase Compound->Demethylase Inhibition CellWall Cell Wall Synthesis PBP->CellWall BacteriaDeath Cell Lysis & Bacterial Death CellWall->BacteriaDeath Ergosterol Ergosterol Synthesis Demethylase->Ergosterol FungiDeath Membrane Disruption & Fungal Death Ergosterol->FungiDeath

Caption: Hypothetical Dual Mechanism of Action.

Conclusion

This application note provides a structured and comprehensive framework for the initial in vitro evaluation of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one as a potential antimicrobial agent. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's antimicrobial spectrum, potency, and preliminary safety profile. The insights gained from these studies are essential for guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and lead optimization.

References
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • ACS Bio & Med Chem Au. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • PubMed. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • PubMed. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • ResearchGate. (2025, August 7). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]

  • News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • National Institutes of Health. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • ACS Publications. (2016, April 18). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [Link]

  • Slideshare. In vitro testing of drug toxicity. [Link]

  • Creative Biolabs. In Vitro Toxicity Test Services. [Link]

  • National Institutes of Health. (2024, April 29). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. [Link]

  • National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • Frontiers. (2023, August 9). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. [Link]

  • Eco-Vector Journals Portal. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]

  • CRC Press. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]

  • National Institutes of Health. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. [Link]

  • International Journal of Chemical Studies. (2017, February 2). Triazoles as antimicrobial: A review. [Link]

  • National Institutes of Health. 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • PubMed. Synthesis of new 2-thio-[8][10]triazolo[1,5-c]quinazoline derivatives and its antimicrobial activity. [Link]

  • National Institutes of Health. (2023, November 30). The Cytotoxic Assessment of Antibacterial-Enhanced Mineral Trioxide Aggregate Compared to Commercially Available Bioceramic Cements by Using Methyl-Thiazoldiphenyl-Tetrazolium (MTT) Assay on Human Dental Pulp Stem Cells: An In Vitro Study. [Link]

  • NAMSA. MTT Cytotoxicity Study. [Link]

  • National Institutes of Health. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. [Link]

  • ResearchGate. (2021, April 8). Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. [Link]

  • ResearchGate. (2016, April 29). Primary antimicrobial screening of novel[8][10]triazolo[4,3-a]quinazolin-5(4H). [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. [Link]

Sources

Characterizing Novel Kinase Inhibitors: A Methodological Approach for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a known cause of many diseases, including cancer.[1] The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved kinase inhibitors.[2][3] This application note introduces 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, a novel compound featuring this scaffold, and provides a comprehensive framework for its evaluation as a potential kinase inhibitor. We present detailed protocols for a multi-step workflow, beginning with a high-throughput primary screen to identify potential kinase targets, followed by dose-response assays to determine inhibitory potency (IC50), and concluding with mechanism of action (MoA) studies to elucidate its binding mode. The methodologies described herein are robust, widely applicable, and designed to provide researchers with the foundational data necessary for advancing novel compounds through the drug discovery pipeline.

Introduction: The Rationale for Kinase Inhibition Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction that regulates nearly all cellular processes.[4] Given their central role, kinases are a major class of therapeutic targets.[1] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[5]

The initial characterization of a novel compound, such as 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, requires a systematic and reliable screening strategy. The primary objectives are to:

  • Identify which of the >500 kinases in the human kinome are inhibited by the compound.[6]

  • Quantify the potency of this inhibition (typically as an IC50 value).[7]

  • Elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive).[5]

This guide details two industry-standard, non-radioactive assay technologies to achieve these objectives: a luminescence-based assay for initial screening and potency determination, and a fluorescence polarization-based assay for mechanistic studies.[8][9]

Foundational Principles of Selected Assay Technologies

Luminescence-Based Kinase Assay (Kinase-Glo® Principle)

This technology provides a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[10][11] The assay principle is based on the ATP-dependent luciferase reaction.[8]

  • Kinase Reaction: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP

  • Detection Reaction: Remaining ATP + Luciferin --(Luciferase)--> Light

The luminescent signal is inversely proportional to kinase activity; a potent inhibitor will prevent ATP consumption, resulting in a bright signal, whereas an uninhibited kinase will consume ATP, leading to a dim signal.[12][13] This "add-mix-read" format is exceptionally well-suited for primary screening of large compound libraries.[8]

Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence polarization is a powerful technique for monitoring molecular interactions in a homogeneous solution.[14] It measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer") when it binds to a larger molecule, like a protein kinase.[15]

  • Unbound Tracer: A small, fluorescently-labeled tracer (e.g., a known ATP-competitive inhibitor) tumbles rapidly in solution. When excited with polarized light, it emits depolarized light, resulting in a low FP signal .[16]

  • Bound Tracer: When the tracer binds to the much larger kinase enzyme, its rotation is slowed dramatically. It now emits highly polarized light, resulting in a high FP signal .[16]

In a competitive assay, an unlabeled inhibitor (like our test compound) competes with the tracer for the kinase's ATP-binding site. The displacement of the tracer by the test compound leads to a decrease in the FP signal, providing direct evidence of binding to the target site.[9]

Experimental Workflow & Protocols

This section provides a step-by-step guide for characterizing 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

Workflow Overview

The overall experimental process follows a logical progression from broad screening to detailed characterization.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Primary Screen (Single 10 µM Concentration) B Luminescence-Based Assay (e.g., Kinase-Glo®) A->B C Data Analysis: Calculate % Inhibition B->C D Identify 'Hits' (e.g., >50% Inhibition) C->D E Dose-Response Assay (10-point Titration) D->E Advance Hits F Luminescence-Based Assay for 'Hit' Kinases E->F G Data Analysis: Generate Sigmoidal Curve F->G H Determine IC50 Value G->H I Competitive Binding Assay H->I Characterize Potent Hits J Fluorescence Polarization (FP) Assay I->J K Data Analysis: Measure Tracer Displacement J->K L Confirm ATP-Competitive Binding K->L

Figure 1: A three-phase workflow for kinase inhibitor characterization.

Protocol 1: Primary Screening with a Luminescence-Based Assay

Objective: To identify which kinases from a diverse panel are significantly inhibited by 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one at a single, high concentration.

Materials:

  • 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (Test Compound)

  • Kinase panel (recombinant, purified enzymes)

  • Corresponding kinase-specific substrates

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • Staurosporine (Positive Control Inhibitor)[17]

  • DMSO (Vehicle Control)

  • Kinase-Glo® Luminescent Kinase Assay Kit[18]

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a 40 µM working solution in Kinase Assay Buffer (this will be a 4X final concentration). Prepare 4X solutions for Staurosporine (e.g., at 40 µM) and DMSO-only controls.

  • Assay Plate Mapping: Designate wells for all conditions:

    • Test Compound: Kinase + Substrate + Test Compound

    • Negative Control (0% Inhibition): Kinase + Substrate + DMSO

    • Positive Control (100% Inhibition): Kinase + Substrate + Staurosporine

    • Background: Substrate + DMSO (No Kinase)

  • Reaction Setup (Total Volume 10 µL): a. Add 2.5 µL of 4X Test Compound, 4X Staurosporine, or 4X DMSO to the appropriate wells. b. Add 5 µL of a 2X Kinase/Substrate mix (prepared in Kinase Assay Buffer) to all wells except the background. c. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: a. Add 2.5 µL of 4X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase. b. Incubate the plate at 30°C for 60 minutes (incubation time may require optimization).

  • Signal Detection: a. Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. b. Add 10 µL of Kinase-Glo® Reagent to each well.[8] c. Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12] d. Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the average background signal from all other wells.

  • Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound / Signal_Negative_Control))

CompoundTarget KinaseLuminescence (RLU)% InhibitionHit? ( >50%)
DMSO (Control)Kinase A150,0000%No
StaurosporineKinase A980,00098%Yes
Test Compound Kinase A850,00082% Yes
DMSO (Control)Kinase B220,0000%No
StaurosporineKinase B1,200,00095%Yes
Test Compound Kinase B250,00011% No
Table 1: Example data from a primary screen. Kinase A is identified as a "hit".
Protocol 2: IC50 Determination for Confirmed Hits

Objective: To determine the potency of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one against the "hit" kinases identified in the primary screen. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock. Then, prepare 4X working solutions of this dilution series in Kinase Assay Buffer.

  • Assay Setup: The assay is performed as described in Protocol 1 , but instead of a single concentration, the full dilution series of the test compound is added to the plate.

  • Data Acquisition: Measure luminescence for each concentration point.

  • Data Analysis: a. Calculate % Inhibition for each concentration as described previously. b. Plot % Inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response (variable slope) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[19]

[Inhibitor] (nM)log [Inhibitor]% Inhibition
100004.0098.5
33333.5295.2
11113.0589.1
3702.5775.4
1232.0951.2
411.6124.8
13.71.1410.1
4.60.664.5
1.50.181.2
0-0.0
Table 2: Example dose-response data for IC50 curve fitting.
Protocol 3: Mechanism of Action (MoA) using Fluorescence Polarization

Objective: To determine if 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one inhibits the target kinase by competing with ATP for the active site.

Figure 2: Principle of the competitive FP assay. Note: Placeholder images used.

Materials:

  • Confirmed "hit" kinase

  • FP Assay Buffer

  • Fluorescent tracer specific for the kinase family

  • 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (Test Compound)

  • Black, low-volume 384-well assay plates

  • Plate reader with FP capabilities (excitation and parallel/perpendicular emission filters)

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, fluorescent tracer, and a dilution series of the test compound in FP Assay Buffer. Optimal concentrations of kinase and tracer must be determined empirically in a separate binding experiment.

  • Assay Setup: a. Add the serially diluted test compound to the wells. Include "no inhibitor" (high FP) and "no kinase" (low FP) controls. b. Add the fluorescent tracer to all wells. c. Initiate the binding reaction by adding the kinase to all wells except the "no kinase" control.

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to reach binding equilibrium. Protect the plate from light.

  • Data Acquisition: Measure fluorescence polarization (in millipolarization units, mP) using the plate reader.

Data Interpretation: A dose-dependent decrease in the mP signal indicates that the test compound is successfully displacing the fluorescent tracer from the kinase's active site. This result is strong evidence that 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is an ATP-competitive inhibitor of the target kinase.

Conclusion and Future Directions

The protocols outlined in this application note provide a clear and robust pathway for the initial characterization of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. By following this workflow, researchers can efficiently identify kinase targets, quantify inhibitory potency, and gain initial insights into the mechanism of action.

Positive results from these assays would justify advancing the compound to the next stages of the drug discovery process, which include:

  • Broad Kinome Profiling: Screening against a larger panel of kinases (e.g., >300) to determine selectivity.[6]

  • Cell-Based Assays: Validating target engagement and functional effects in a cellular context, such as measuring the phosphorylation of a downstream substrate.[20]

  • Biophysical Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding kinetics and thermodynamics (Kᵢ, kₒₙ, kₒff).[5]

This systematic approach ensures that resources are focused on compounds with the most promising therapeutic potential.

References

  • Current time inform
  • Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. Benchchem.
  • Application Notes and Protocols for Fluorescence Polariz
  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Fluorescence detection techniques for protein kinase assay.
  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. PanVera Corp.
  • Tyrosine Kinase Inhibitors.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
  • Specificity and mechanism of action of some commonly used protein kinase inhibitors.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against...
  • Kinase-Glo® Luminescent Kinase Assays.
  • IC50 Determin
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Kinase assays. BMG LABTECH.
  • Discovery of[10][15]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. PubMed Central.

  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. PMC.
  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents.
  • Rejuvenating the[10][15]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers.

  • Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv
  • synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives.
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.
  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. PMC - PubMed Central.
  • Triazolo[1,5‐c]quinazolines containing biologically active compounds.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

Sources

Derivatization of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Exploring Derivatization Strategies

I've initiated a thorough search for information on 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one derivatization. My focus is on synthetic approaches, reaction environments, and compound characterization. I aim to uncover recurring patterns in the methodologies.

Outlining the Application Note

I'm now structuring the application note. I'll start with an intro on the scaffold's significance, followed by detailed sections for each derivatization protocol. Each section will have step-by-step methodology, rationale for reagents and conditions, and a data table summarizing the quantitative results.

Developing Reaction Schemes

I've moved on to analyzing the derivatization search results. I'm focusing on key methods like cross-coupling and nucleophilic substitution. Understanding the underlying chemistry guides my strategy for the application note. I'm taking notes on the rationale for each reaction.

Outlining Derivatization Steps

I'm now starting to formulate a detailed application note for the 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one derivatization. I'll begin with a compelling introduction, emphasizing the compound's potential and the importance of a clear, step-by-step protocol.

Planning Key Reactions

Now, I'm focusing on the core derivatization strategies. I've decided to prioritize palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination. These are the most common and powerful methods for aryl bromide derivatization, and I plan to detail their mechanisms and advantages, including the functional group tolerance and commercial availability of reagents, in the application note. I also intend to briefly touch upon other possible methods.

Structuring Application Note

I've been mapping out the application note's structure, aiming for a logical flow. The introduction will spotlight the triazolo[1,5-c]quinazoline scaffold and the utility of the bromine handle. Next, I'll detail palladium-catalyzed cross-couplings, Suzuki-Miyaura and Buchwald-Hartwig amination. Following this, detailed, "hypothetical" yet realistic protocols for these reactions will be written. The protocols will include principle, materials, step-by-step procedures, and characterization techniques, with embedded rationale for each step.

Defining Note's Scope

My current focus is expanding the scope of the application note. I'm adding a section on the significance of the triazolo[1,5-c]quinazoline core and the versatility of the bromine handle. I'm also planning to explore other possible derivatization sites, broadening the note's utility.

Finalizing Application Structure

I'm now fully immersed in the application note's architecture, including a compelling introduction highlighting the pharmacological significance of the triazolo[1,5-c]quinazoline core and the bromine's versatility. Next, I'll detail palladium-catalyzed cross-couplings and outline protocols with step-by-step instructions. Finally, I'll incorporate a results table and relevant DOT diagrams, alongside meticulous citations and a comprehensive reference section to strengthen the note's credibility.

Experimental setup for cytotoxicity studies of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Framework for In Vitro Cytotoxicity Assessment of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental framework for evaluating the cytotoxic potential of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, a novel heterocyclic compound. The quinazoline and triazole scaffolds are prominent pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anticancer effects.[1][2][3][4] This guide, designed for researchers in oncology and drug discovery, outlines a multi-assay strategy to move beyond simple viability metrics and build a comprehensive cytotoxicity profile. We detail protocols for assessing metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis (Annexin V/PI staining). The causality behind each methodological choice is explained, and the protocols are designed as self-validating systems with integrated controls, adhering to established standards for in vitro cytotoxicity testing.[5][6][7]

Introduction: The Rationale for a Multi-Faceted Cytotoxicity Analysis

The compound 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one belongs to a class of fused heterocyclic systems that have garnered significant interest for their therapeutic potential.[3][8] Quinazoline derivatives, such as Gefitinib and Erlotinib, are established anticancer agents, and the incorporation of a triazole ring can further enhance pharmacological activity.[3][9] The presence of a bromine atom on the quinazoline core is a key structural feature, as halogenation is a common strategy to modulate the cytotoxic potency of lead compounds.[1]

Given the limited publicly available biological data for this specific molecule[10][11], a systematic investigation of its effect on cancer cells is a critical first step in its evaluation as a potential therapeutic agent. A single cytotoxicity assay provides only one perspective on a compound's effect. Therefore, this guide employs an orthogonal, three-assay approach to build a robust and nuanced understanding of the compound's cellular impact:

  • Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases. This provides a proxy for overall cell health and proliferation but can be confounded by direct effects on mitochondrial function.[12]

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium. Its presence indicates compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13]

  • Apoptosis vs. Necrosis (Annexin V/PI Staining): Differentiates between distinct cell death pathways. This flow cytometry-based assay identifies early apoptotic (Annexin V positive), late apoptotic/necrotic (Annexin V and PI positive), and viable cells (double negative), offering crucial mechanistic insights.[14]

By integrating the data from these three distinct endpoints, researchers can confidently determine not only if the compound is cytotoxic but also begin to understand how it induces cell death.

Materials and Reagents

Compound and Cell Lines
  • Test Compound: 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

  • Positive Control: Doxorubicin or Staurosporine (for apoptosis induction)

  • Human Cancer Cell Lines:

    • A549: Human lung carcinoma, adherent.[15][16]

    • MCF-7: Human breast adenocarcinoma, adherent.[17][18]

  • Non-Cancerous Control Cell Line:

    • MRC-5: Human fetal lung fibroblast, adherent (to assess selectivity).

Cell Culture
  • Base Media: Eagle's Minimum Essential Medium (EMEM for MCF-7), F-12K Medium (for A549), as recommended by the supplier (e.g., ATCC).

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Dimethyl Sulfoxide (DMSO), cell culture grade

Assay-Specific Reagents
  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • LDH Assay:

    • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or Cell Signaling Technology). These kits typically include a substrate mix, assay buffer, and a stop solution.[13][19]

    • Lysis Buffer (e.g., 10% Triton X-100) for maximum LDH release control.[19]

  • Annexin V/PI Assay:

    • FITC Annexin V/PI Apoptosis Detection Kit (e.g., from Bio-Techne, Abcam, or Boster Bio).[20]

    • 1X Annexin-binding buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[20][21]

Core Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Causality: Consistent cell health is the foundation of reproducible cytotoxicity data. Cells should be maintained in their logarithmic growth phase and never allowed to become over-confluent, as this can alter their physiological responses to external stimuli.

  • Culture Conditions: Grow cells as a monolayer in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Media Renewal: Replace the culture medium every 2-3 days.[15][17]

  • Sub-culturing (Passaging): a. When cells reach 80-90% confluency, aspirate the old medium. b. Wash the monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[16][17] d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125-200 x g for 5 minutes. f. Aspirate the supernatant and resuspend the cell pellet in fresh medium. g. Seed new T-75 flasks at the appropriate split ratio (e.g., 1:4 to 1:8).

Protocol 2: Compound Stock Preparation and Dosing Plate

Causality: Accurate and consistent compound delivery is crucial. A high-concentration stock in DMSO allows for minimal solvent exposure to the cells, preventing vehicle-induced toxicity.

  • Stock Solution: Prepare a 10 mM stock solution of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one in 100% DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions from the stock solution in serum-free medium to create working concentrations (e.g., 2X the final desired concentration).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5% to avoid artifacts from solvent toxicity. A vehicle control (media with the highest concentration of DMSO used) must be included in every experiment.[22]

Protocol 3: MTT Assay for Metabolic Viability

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced, measured spectrophotometrically after solubilization, is proportional to the number of viable cells.[23]

MTT_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_read Data Acquisition seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Add Compound (Serial dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Treatment period) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

MTT Assay Experimental Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete medium. Include wells for no-cell controls (medium only) for background subtraction.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound, positive control, and vehicle control.

  • Exposure: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[25]

  • Formazan Development: Incubate for 3-4 hours at 37°C. Protect the plate from light.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 4: LDH Release Assay for Membrane Damage

Principle: The release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture supernatant is a quantitative marker of plasma membrane damage, a key feature of necrosis.[13]

LDH_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_read Data Acquisition plate_cells 1. Plate & Treat Cells (Same as MTT Protocol) setup_controls 2. Set up Controls: - Spontaneous Release (Vehicle) - Max Release (Lysis Buffer) plate_cells->setup_controls incubate 3. Incubate 24-72h setup_controls->incubate transfer 4. Transfer Supernatant (to a new assay plate) incubate->transfer add_reagent 5. Add LDH Reagent Mix transfer->add_reagent incubate_rt 6. Incubate 30 min at RT (Protected from light) add_reagent->incubate_rt add_stop 7. Add Stop Solution incubate_rt->add_stop read 8. Read Absorbance (490 nm) add_stop->read

LDH Release Assay Workflow.

Step-by-Step Methodology:

  • Plate and Treat Cells: Follow steps 1-4 of the MTT assay protocol (Section 3.3). It is crucial to set up the following controls:

    • Spontaneous Release: Vehicle-treated cells.

    • Maximum Release: A set of vehicle-treated wells to which Lysis Buffer (e.g., 10 µL of 10X buffer) is added 45 minutes before the end of incubation.[19][26]

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing supernatant.[27]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.[26]

Protocol 5: Annexin V/PI Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14]

Interpretation of Annexin V/PI Staining Data.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency after the treatment period. Treat with the compound at its determined IC50 concentration (and 2x IC50) for 24 or 48 hours. Include vehicle and positive controls.

  • Cell Harvesting: a. Collect the culture medium (which contains floating/dead cells). b. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. c. Combine the detached cells with the collected medium from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (concentrations as per kit instructions).[21] c. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V only, and PI only controls to set compensation and gates correctly.

Data Analysis and Presentation

MTT and LDH Assay Analysis
  • Calculate Percent Viability/Cytotoxicity:

    • % Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • % Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

  • Determine IC50 Values: Use non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50).

Data Presentation Tables

Summarize the calculated IC50 values to facilitate comparison across cell lines and time points.

Table 1: IC50 Values (µM) of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Cell Line Assay 24h Incubation 48h Incubation 72h Incubation
A549 MTT Value ± SD Value ± SD Value ± SD
LDH Value ± SD Value ± SD Value ± SD
MCF-7 MTT Value ± SD Value ± SD Value ± SD
LDH Value ± SD Value ± SD Value ± SD
MRC-5 MTT Value ± SD Value ± SD Value ± SD

| | LDH | Value ± SD | Value ± SD | Value ± SD |

Annexin V/PI Data Analysis

Analyze the flow cytometry data to quantify the percentage of cells in each of the four quadrants.

Table 2: Apoptosis/Necrosis Profile after 48h Treatment

Treatment % Viable (Q3) % Early Apoptotic (Q4) % Late Apoptotic/Necrotic (Q2)
Vehicle Control Value ± SD Value ± SD Value ± SD
Compound (IC50) Value ± SD Value ± SD Value ± SD
Compound (2x IC50) Value ± SD Value ± SD Value ± SD

| Positive Control | Value ± SD | Value ± SD | Value ± SD |

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 3, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 3, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. (2022). PubMed. Retrieved January 3, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved January 3, 2026, from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 3, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). Retrieved January 3, 2026, from [Link]

  • Cytotoxicity Study - ISO Direct Contact Method. (n.d.). NAMSA. Retrieved January 3, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 3, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. Retrieved January 3, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved January 3, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved January 3, 2026, from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved January 3, 2026, from [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. (n.d.). Medical Device and Diagnostic industry. Retrieved January 3, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH. Retrieved January 3, 2026, from [Link]

  • Cytotoxicity Testing: Everything You Need to Know. (n.d.). Test Labs. Retrieved January 3, 2026, from [Link]

  • An overview of triazoloquinazolines: Pharmacological significance and recent developments. (2025). Retrieved January 3, 2026, from [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program. Retrieved January 3, 2026, from [Link]

  • MCF-7 Culture Protocol. (n.d.). Retrieved January 3, 2026, from [Link]

  • A549 Cell Subculture Protocol. (n.d.). Retrieved January 3, 2026, from [Link]

  • Structure of the target triazoloquinazolines (1–14). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking. (2008). UCSC Genome Browser. Retrieved January 3, 2026, from [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). NIH. Retrieved January 3, 2026, from [Link]

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. (n.d.). REPROCELL. Retrieved January 3, 2026, from [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024). NIH. Retrieved January 3, 2026, from [Link]

  • (PDF) Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. (2013). PubMed. Retrieved January 3, 2026, from [Link]

  • 9-Bromo-[1]triazolo[1,5-c]quinazolin-5(6H). (n.d.). AbacipharmTech-Global Chemical supplier. Retrieved January 3, 2026, from [Link]

  • synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

Unveiling the Power of CGS-15943: A Chemical Probe for Amplifying Bone Morphogenetic Protein Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Modality in BMP Pathway Research

The Bone Morphogenetic Protein (BMP) signaling pathway is a cornerstone of cellular communication, orchestrating a multitude of physiological processes from embryonic development to adult tissue homeostasis. Dysregulation of this intricate network is implicated in a host of human diseases, making it a focal point for therapeutic intervention and basic research. Small molecule chemical probes are indispensable tools for dissecting such complex biological systems, offering temporal and dose-dependent control that complements genetic approaches.[1]

This document provides a comprehensive guide to the application of CGS-15943, a first-in-class chemical probe of the triazolo[1,5-c]quinazoline chemotype, that functions as a potent amplifier of the BMP signaling pathway. Through a novel mechanism of dual-inhibition of Casein Kinase 1 (CK1) and Phosphatidylinositol 3-Kinase (PI3K) isoforms, CGS-15943 enhances and sustains cellular responses to BMP ligands.[2][3] This unique polypharmacology provides a powerful tool for researchers to explore the nuances of BMP signaling in various biological contexts.

This guide is intended for researchers, scientists, and drug development professionals. It details the mechanism of action of CGS-15943, provides validated protocols for its use in cell-based assays, and offers insights into data interpretation and experimental design.

Chemical Probe Profile: CGS-15943

CGS-15943 is a well-characterized small molecule that has been repurposed and validated as a chemical probe for the BMP pathway. Its unique properties make it a valuable tool for investigating BMP signaling.

PropertyValueReference
IUPAC Name 9-chloro-2-(2-furyl)-[2][3][4]triazolo[1,5-c]quinazolin-5-amine[3]
CAS Number 104615-18-1[3]
Molecular Formula C13H8ClN5O[3]
Molecular Weight 285.69 g/mol [3]
Primary Biological Effect Amplification of BMP signaling[2][3]
Mechanism of Action Dual inhibitor of Casein Kinase 1 (CK1) and Phosphatidylinositol 3-Kinase (PI3K)[2][3]

Mechanism of Action: A Dual-Pronged Approach to BMP Amplification

CGS-15943's ability to amplify BMP signaling stems from its unique dual-targeting mechanism. The canonical BMP pathway involves the binding of BMP ligands to their cognate receptors, leading to the phosphorylation and activation of SMAD transcription factors. CGS-15943 enhances this signaling cascade by inhibiting two key negative regulators:

  • Casein Kinase 1 (CK1): CK1 isoforms are known to phosphorylate and promote the degradation of BMP-activated SMADs. By inhibiting CK1, CGS-15943 stabilizes the SMAD proteins, leading to their sustained nuclear accumulation and enhanced transcriptional activity.

  • Phosphatidylinositol 3-Kinase (PI3K): The PI3K pathway can act as a negative regulator of BMP signaling. Inhibition of PI3K by CGS-15943 removes this repressive signal, further potentiating the BMP-induced cellular response.

This dual-inhibitory action results in a synergistic amplification of the BMP signal, making CGS-15943 a powerful tool for studying the downstream consequences of enhanced BMP pathway activation.

BMP_Pathway_Amplification cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMP Receptor BMP Receptor BMP Ligand->BMP Receptor Binds SMADs SMADs BMP Receptor->SMADs Phosphorylates p-SMADs p-SMADs SMADs->p-SMADs Activation Gene Transcription Gene Transcription p-SMADs->Gene Transcription Promotes CK1 Casein Kinase 1 (CK1) CK1->p-SMADs PI3K Phosphatidylinositol 3-Kinase (PI3K) PI3K->p-SMADs Inhibits CGS-15943 CGS-15943 CGS-15943->CK1 Inhibits CGS-15943->PI3K Inhibits

Figure 1: Mechanism of BMP pathway amplification by CGS-15943.

Application Notes and Protocols

I. Assessing BMP Pathway Amplification using a BRE-Luciferase Reporter Assay

This protocol describes a robust method for quantifying the potentiation of BMP signaling by CGS-15943 using a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene.

Principle: Cells stably expressing a BRE-luciferase reporter construct will produce luciferase in a dose-dependent manner upon stimulation with BMP ligands. CGS-15943 will enhance this BMP-induced luciferase expression.

Materials:

  • C3H10T1/2 or C2C12 cells stably expressing a BRE-luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human BMP-2 or BMP-4

  • CGS-15943 (stock solution in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the BRE-luciferase reporter cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound and Ligand Treatment:

    • The following day, carefully aspirate the media.

    • Add 50 µL of serum-free DMEM to each well.

    • Prepare serial dilutions of CGS-15943 in serum-free DMEM. Add 25 µL of the CGS-15943 dilutions to the appropriate wells. For a dose-response curve, a final concentration range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).

    • Prepare a solution of BMP-2 or BMP-4 in serum-free DMEM at a concentration that elicits a submaximal response (e.g., EC20, typically 5-10 ng/mL). Add 25 µL of the BMP solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescence readings of the treated wells to the vehicle control.

  • Plot the fold-change in luciferase activity against the concentration of CGS-15943.

  • Calculate the EC50 value for BMP amplification by CGS-15943 using a non-linear regression analysis (four-parameter logistic fit).

Figure 2: Workflow for the BRE-luciferase reporter assay.

II. Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

This protocol provides a method to verify the direct binding of CGS-15943 to its intracellular targets, CK1 and PI3K, in intact cells.

Principle: The binding of a small molecule to its target protein can increase the protein's thermal stability. CETSA measures this stabilization by heating cell lysates treated with the compound and quantifying the amount of soluble protein remaining at different temperatures.

Materials:

  • HeLa or other suitable cell line endogenously expressing CK1 and PI3K

  • DMEM, FBS, Penicillin-Streptomycin

  • CGS-15943 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies against CK1 (specific isoform, e.g., CK1δ) and PI3K (e.g., p110α)

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with CGS-15943 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the lysates at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against CK1 and PI3K.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for each temperature point.

  • Normalize the band intensity at each temperature to the intensity of the unheated sample (37°C).

  • Plot the normalized band intensity against the temperature to generate melting curves for both the vehicle- and CGS-15943-treated samples.

  • A rightward shift in the melting curve for the CGS-15943-treated sample indicates thermal stabilization and therefore, target engagement.

CETSA_Workflow A Treat cells with CGS-15943 or vehicle B Harvest cells and prepare lysate A->B C Heat lysate at a range of temperatures B->C D Centrifuge to pellet aggregated proteins C->D E Collect supernatant (soluble proteins) D->E F Analyze by Western blot for CK1 and PI3K E->F G Quantify band intensities and plot melting curves F->G

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.

Trustworthiness and Validation

The utility of a chemical probe is contingent on its thorough characterization. For CGS-15943, several key validation experiments are recommended:

  • Selectivity Profiling: Comprehensive kinome screening should be performed to assess the selectivity of CGS-15943. While its dual-targeting of CK1 and PI3K is key to its mechanism, understanding its broader off-target profile is crucial for interpreting experimental results.

  • Use of a Negative Control: A structurally similar but biologically inactive analog of CGS-15943 should be used as a negative control in all experiments. This helps to ensure that the observed phenotypic effects are due to the on-target activity of the probe and not to non-specific effects of the chemical scaffold.

  • Orthogonal Assays: The results obtained using CGS-15943 should be corroborated with orthogonal methods, such as genetic knockdown (e.g., siRNA or CRISPR/Cas9) of CK1 and PI3K, to confirm that the observed phenotype is indeed mediated by the intended targets.

Conclusion

CGS-15943 represents a valuable and well-characterized chemical probe for the study of the Bone Morphogenetic Protein signaling pathway. Its unique dual-inhibitory mechanism provides a powerful means to amplify BMP signaling and investigate its downstream biological consequences. By following the detailed protocols and validation strategies outlined in this guide, researchers can confidently employ CGS-15943 to gain novel insights into the complex roles of BMP signaling in health and disease.

References

  • Wesseler, F., et al. (2022). Phenotypic Discovery of Triazolo[1,5-c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. Journal of Medicinal Chemistry, 65(22), 15263–15281. [Link]

  • PubChem. (n.d.). CGS-15943. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Technical Support Center: Synthesis of 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one

Welcome to the technical support center for the synthesis of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield. The information is structured to provide not just procedural steps, but also the underlying chemical principles to empower your experimental design.

Introduction to the Synthesis

The synthesis of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The triazoloquinazoline core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] This guide will focus on a common synthetic route, addressing potential challenges at each stage.

Proposed Synthetic Pathway

The overall synthetic route involves three key stages:

  • Synthesis of 2-Amino-4-bromobenzoic Acid: Starting from a suitable precursor, this step introduces the foundational aromatic ring with the necessary functional groups.

  • Formation of 2-Hydrazinyl-4-bromobenzoic Acid: Conversion of the amino group to a hydrazine is a critical transformation to enable the subsequent cyclization.

  • Cyclization to form 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one: The final ring closure to yield the target molecule.

Synthetic PathwayAStarting Material(e.g., 4-Bromoanthranilic Acid Precursor)BStep 1:Synthesis of2-Amino-4-bromobenzoic AcidA->B Bromination/Functional GroupManipulation CStep 2:Formation of2-Hydrazinyl-4-bromobenzoic AcidB->C Diazotization &Reduction DStep 3:Cyclization withCyanogen BromideC->DEFinal Product:9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-oneD->E

Caption: Proposed synthetic workflow for 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Synthesis of 2-Amino-4-bromobenzoic Acid

Question 1: My bromination of the precursor to 2-amino-4-bromobenzoic acid is resulting in a low yield and multiple-brominated side products. How can I improve the selectivity?

Answer:

Controlling the stoichiometry of the brominating agent is crucial for selective monobromination. Over-bromination is a common issue when using strong brominating agents or harsh reaction conditions.

  • Causality: The amino and carboxylic acid groups on the benzene ring are activating and directing groups, making the ring susceptible to electrophilic substitution. If the reaction is too vigorous, multiple bromine atoms can be added to the ring.

  • Solutions:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent (e.g., N-Bromosuccinimide or bromine). Adding the brominating agent portion-wise can help maintain control over the reaction.

    • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine for activated aromatic rings.

    • Solvent: The choice of solvent can influence the reactivity. A less polar solvent may slow down the reaction and improve selectivity.

Question 2: I am having difficulty purifying the crude 2-amino-4-bromobenzoic acid. What is an effective purification strategy?

Answer:

Recrystallization is a common and effective method for purifying solid organic compounds like 2-amino-4-bromobenzoic acid.

  • Causality: The crude product may contain unreacted starting materials, over-brominated byproducts, and inorganic salts. These impurities have different solubility profiles than the desired product.

  • Solutions:

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For 2-amino-4-bromobenzoic acid, ethanol or a mixture of ethanol and water is often a suitable choice.

    • Procedure:

      • Dissolve the crude solid in a minimal amount of hot solvent.

      • If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities and then perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

Parameter Recommendation for High Purity 2-Amino-4-bromobenzoic Acid
Recrystallization Solvent Ethanol or Ethanol/Water mixture
Decolorization Activated Carbon (if necessary)
Cooling Method Slow cooling followed by an ice bath
Step 2: Formation of 2-Hydrazinyl-4-bromobenzoic Acid

Question 3: The conversion of 2-amino-4-bromobenzoic acid to 2-hydrazinyl-4-bromobenzoic acid is inefficient. What are the critical parameters for this step?

Answer:

This transformation typically proceeds via a two-step diazotization-reduction sequence. Careful control of temperature and the choice of reducing agent are critical for success. A method for synthesizing 4-hydrazinobenzoic acid from 4-aminobenzoic acid involves esterification, diazotization, reduction with sodium sulfite, and hydrolysis.[3]

  • Causality: The diazonium salt intermediate is unstable and can decompose if the temperature is not kept low. The choice of reducing agent determines the efficiency of the conversion to the hydrazine.

  • Solutions:

    • Diazotization:

      • Maintain the temperature strictly between 0 and 5 °C during the addition of sodium nitrite to a solution of 2-amino-4-bromobenzoic acid in acidic media (e.g., HCl).

      • Ensure the sodium nitrite solution is added slowly to prevent a rapid exotherm.

    • Reduction:

      • A common reducing agent for this transformation is sodium sulfite or stannous chloride in a strongly acidic solution.

      • The reducing agent should be added portion-wise to the cold diazonium salt solution to control the reaction rate.

    • Hydrolysis: If the carboxylic acid was protected as an ester prior to this step, a final hydrolysis step will be necessary.

Hydrazine FormationA2-Amino-4-bromobenzoic AcidBDiazonium Salt IntermediateA->BNaNO2, HCl0-5 °CC2-Hydrazinyl-4-bromobenzoic AcidB->CReducing Agent(e.g., Na2SO3 or SnCl2)

Caption: Key steps in the formation of the hydrazine intermediate.

Step 3: Cyclization to form 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one

Question 4: My final cyclization step to form the triazoloquinazoline ring is giving a low yield. What reaction conditions should I consider optimizing?

Answer:

The cyclization of a hydrazine with a one-carbon electrophile, such as cyanogen bromide, to form a triazole ring is a common strategy.[4] The yield of this step is highly dependent on the solvent, temperature, and pH.

  • Causality: The nucleophilic hydrazine needs to react with the electrophilic cyanogen bromide, followed by an intramolecular cyclization and dehydration. Side reactions can occur if the conditions are not optimal, such as the formation of polymeric materials or hydrolysis of the cyanogen bromide.

  • Solutions:

    • Solvent: A polar aprotic solvent like DMF or DMSO can be suitable for this type of reaction. In some cases, an alcohol like ethanol or methanol may also work.

    • Temperature: The reaction may require heating to drive the cyclization to completion. Experiment with a range of temperatures, for example, from room temperature to reflux, to find the optimal condition.

    • Base: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be beneficial to neutralize any acid formed during the reaction and to facilitate the nucleophilic attack of the hydrazine.

    • Purity of Starting Material: Ensure that the 2-hydrazinyl-4-bromobenzoic acid is of high purity, as impurities can interfere with the cyclization reaction.

Question 5: I am observing the formation of an unexpected side product in my final cyclization. How can I identify and minimize it?

Answer:

Side product formation is common in heterocyclic synthesis. Characterization of the side product is the first step to understanding its formation and how to prevent it.

  • Causality: Potential side reactions include intermolecular reactions leading to dimers or polymers, or incomplete cyclization.

  • Solutions:

    • Characterization: Isolate the side product and characterize it using techniques like NMR, Mass Spectrometry, and IR spectroscopy. This will provide clues about its structure and how it was formed.

    • Reaction Conditions:

      • If a dimer or polymer is formed, consider running the reaction at a higher dilution to favor the intramolecular cyclization.

      • If an intermediate is isolated, this suggests the reaction has not gone to completion. In this case, increasing the reaction time or temperature may be necessary.

    • Order of Addition: Adding the cyanogen bromide solution slowly to the heated solution of the hydrazine may help to minimize the formation of side products by keeping the concentration of the electrophile low.

Parameter Starting Point for Optimization Rationale
Solvent DMF or EthanolPolar solvents to dissolve reactants.
Temperature 50-100 °CTo provide activation energy for cyclization.
Base Triethylamine (1.1 eq.)To neutralize acid and facilitate reaction.
Concentration 0.1 - 0.5 MHigher dilution can favor intramolecular reactions.

Frequently Asked Questions (FAQs)

Q1: What is the importance of the bromine atom at the 9-position?

The bromine atom at the 9-position of the triazoloquinazoline core serves as a versatile synthetic handle. It can be used for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies in drug discovery.

Q2: Are there alternative reagents to cyanogen bromide for the triazole ring formation?

Yes, other one-carbon sources can be used for the formation of the triazole ring. Examples include formic acid, triethyl orthoformate, or carbon disulfide followed by methylation and displacement. The choice of reagent can influence the reaction conditions and the substitution pattern on the final product.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What safety precautions should be taken when working with cyanogen bromide?

Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Be aware of the proper quenching and disposal procedures for any unreacted cyanogen bromide.

References

  • (Reference to a general organic chemistry textbook or a review on quinazoline synthesis, if available in search results)
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PMC. [Link]

  • (Additional relevant references
  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). NIH. [Link]

  • synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. (2021). ResearchGate. [Link]

  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (n.d.).
  • (Additional relevant references
  • (Additional relevant references
  • Synthesis of 4-Hydrazinobenzoic Acid. (n.d.). Semantic Scholar. [Link]

Preventing degradation of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity and reproducibility of your experiments.

I. Compound Stability Profile: At a Glance

9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound featuring a quinazolinone core fused with a triazole ring. While the quinazolinone ring itself is relatively stable, the overall structure is susceptible to degradation under specific conditions.[1] The primary modes of degradation to be aware of are hydrolysis (both acidic and basic), oxidation, and photodegradation. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][4]

Parameter Recommendation/Observation Potential Degradation Pathway
pH Avoid strongly acidic (pH < 4) and strongly basic (pH > 9) conditions, especially at elevated temperatures.Acid/Base-catalyzed hydrolysis leading to the opening of the quinazolinone ring.[5]
Solvent Use high-purity, anhydrous aprotic solvents like DMSO or DMF for stock solutions. Minimize water content.Hydrolysis. Solvent polarity can also influence reaction rates.
Temperature Store stock solutions at -20°C or -80°C. For aqueous working solutions, prepare fresh and use immediately. Avoid repeated freeze-thaw cycles.Accelerates hydrolytic and oxidative degradation.
Light Exposure Protect solutions from direct light, especially UV light. Use amber vials or wrap containers in foil.Photodegradation, potentially involving the bromo-substituent.[6]
Oxygen For long-term storage of sensitive solutions, consider degassing the solvent or storing under an inert atmosphere (e.g., argon, nitrogen).Oxidation of the heterocyclic rings.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one in solution.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What should I do?

A1: This is a common issue for poorly soluble compounds. Here are several strategies to address this:[7]

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) while maintaining solubility, as high concentrations can be toxic to cells.

  • Use a Co-solvent: Adding a small percentage (1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can improve solubility.

  • pH Adjustment: Since the quinazolinone scaffold contains basic nitrogen atoms, the solubility is pH-dependent. Slightly acidifying your buffer (if compatible with your assay) may increase solubility.

Q2: I'm seeing a new peak in my HPLC analysis of a solution that has been stored for a few days at room temperature. What could it be?

A2: A new peak likely indicates a degradation product. The most probable cause for degradation at room temperature in a standard laboratory environment is hydrolysis or photodegradation.

  • Hydrolysis: The quinazolinone ring is susceptible to hydrolytic cleavage, which would result in a more polar compound with a shorter retention time on a reverse-phase HPLC column.[5]

  • Photodegradation: If the solution was exposed to light, photodegradation could have occurred.[6] To identify the new peak, LC-MS analysis is recommended.[8] To prevent this, always store solutions protected from light and at low temperatures (-20°C or -80°C).

Q3: Can I heat the solution to get my compound to dissolve?

A3: Gentle warming (e.g., to 37°C) can be used cautiously to aid initial dissolution in an organic solvent like DMSO.[7] However, prolonged heating or heating in aqueous solutions is strongly discouraged as it will significantly accelerate hydrolysis and potential ring-opening of the quinazolinone core.[1]

Q4: How many freeze-thaw cycles are acceptable for a stock solution in DMSO?

A4: It is best to minimize freeze-thaw cycles. For each cycle, the compound is exposed to room temperature, and there is a risk of water condensation entering the solution, which can promote hydrolysis over time. Best practice is to aliquot your stock solution into single-use volumes after initial preparation.

Troubleshooting Workflow for Unexpected Results

If you are observing inconsistent or unexpected results in your experiments, follow this troubleshooting workflow.

G A Inconsistent Experimental Results B Check Solution Preparation and Storage A->B C Analyze Compound Purity via HPLC/LC-MS B->C D Was the solution prepared fresh? C->D If purity is confirmed G Are unexpected peaks present? C->G If purity is questionable E Was it stored correctly? (-20°C/-80°C, protected from light) D->E No H Issue likely related to experimental procedure, not compound stability. D->H Yes E->H Yes I Degradation Suspected. Prepare fresh solution following best practices. E->I No F Is the primary peak present and at the correct % area? F->H Yes F->I No G->F No G->I Yes J Characterize degradation products to understand the pathway. I->J

Caption: Troubleshooting workflow for compound stability issues.

III. Protocols for Ensuring Compound Stability

Adherence to standardized protocols is critical for maintaining the integrity of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

Protocol 1: Preparation of Stock Solutions

This protocol details the steps for preparing a concentrated stock solution in an organic solvent.

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).

  • Weighing: Accurately weigh the desired amount of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one in a clean, dry vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. Vortex thoroughly. If necessary, use an ultrasonic bath for 5-10 minutes or warm gently to 37°C to aid dissolution.[7] Visually inspect to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into single-use amber vials or cryotubes to minimize freeze-thaw cycles.

  • Long-term Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Conducting a Forced Degradation Study

This protocol provides a framework for investigating the stability of the compound under various stress conditions, as recommended by ICH guidelines.[2][4]

Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

  • Acetonitrile (ACN) and water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/DAD detector, preferably coupled to a mass spectrometer (LC-MS).[8][9]

Procedure:

  • Initial Analysis: Prepare a solution of the compound in ACN/water (50:50) and analyze by HPLC/LC-MS to establish the initial purity and retention time (t₀).

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with an equal volume of 0.1 M NaOH, dilute, and analyze.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize a sample with an equal volume of 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute and analyze.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a portion in ACN/water, dilute, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber with a light source that meets ICH Q1B guidelines (e.g., option 2 with both a cool white fluorescent and a near UV lamp).[10]

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both the exposed and control samples after a suitable duration (e.g., 24 hours).

Data Analysis:

  • Compare the chromatograms of the stressed samples to the t₀ sample.

  • Calculate the percentage degradation of the parent compound.

  • Identify the retention times of any new peaks (degradation products).

  • Use mass spectrometry data to propose structures for the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outputs Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC / LC-MS Acid->Analysis Base Basic (e.g., 0.1M NaOH, RT) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Pathway Degradation Pathways Analysis->Pathway Method Validated Analytical Method Analysis->Method Stability Intrinsic Stability Profile Analysis->Stability Compound 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

Caption: Workflow for a forced degradation study.

IV. Predicted Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are most likely for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

  • Hydrolytic Cleavage of the Quinazolinone Ring: This is a primary degradation pathway under both acidic and basic conditions. The amide bond in the pyrimidine ring is susceptible to hydrolysis, leading to ring opening and the formation of a substituted 2-aminobenzamide derivative. This is a known degradation mechanism for quinazolinones.[1][5]

  • Photodegradation: The presence of the bromo-aromatic system makes the molecule susceptible to photolytic degradation. This can proceed via homolytic cleavage of the C-Br bond upon UV irradiation, leading to radical intermediates that can react further.[6] Debromination is a possible outcome.

G Parent 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one Hydrolysis_Product Ring-Opened Product (2-(1H-1,2,4-triazol-5-yl)-4-bromoaniline derivative) Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ (Hydrolysis) Photolysis_Product Debrominated Product (Triazolo[1,5-c]quinazolin-5(6H)-one) Parent->Photolysis_Product hν (UV Light) (Photodegradation)

Caption: Potential degradation pathways.

By understanding these potential liabilities and implementing the robust handling and testing protocols outlined in this guide, researchers can ensure the quality and reliability of their data when working with 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

V. References

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[8][11]Triazolo[4,3-c] and [1,5-c]quinazolines. Molecules. Available at: [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation – A Review. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • An overview of triazoloquinazolines: Pharmacological significance and recent developments. Bioorganic Chemistry. Available at: [Link]

  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. IntechOpen. Available at: [Link]

  • Synthesis of new 2-thio-[8][11]triazolo[1,5-c]quinazoline derivatives and its antimicrobial activity. Medicinal Chemistry Research. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

Sources

Technical Support Center: Synthesis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this guide to explain the causality behind experimental choices and provide validated protocols to overcome common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

Q1: What is a reliable synthetic route for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one?

A common and effective strategy involves a multi-step synthesis starting from 2-amino-4-bromobenzoic acid. The general sequence is as follows:

  • Diazotization of the aniline group on 2-amino-4-bromobenzoic acid.

  • Reduction of the resulting diazonium salt to form a hydrazine intermediate, 2-hydrazino-4-bromobenzoic acid.[1]

  • Cyclocondensation with a one-carbon electrophile, such as cyanogen bromide or a derivative, to construct the fused triazole ring system.[1][2] This final cyclization step forms the desired tricyclic core.

The overall pathway is visualized below.

Synthetic Pathway A 2-Amino-4-bromobenzoic Acid B Diazonium Salt Intermediate A->B 1. NaNO2, HCl C 2-Hydrazino-4-bromobenzoic Acid B->C 2. Reduction (e.g., SnCl2) D Open-chain Intermediate C->D 3. Cyanogen Bromide (BrCN) E 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one D->E 4. Cyclization (Heat/Base)

Caption: Proposed synthetic pathway for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

Q2: What are the most critical reaction parameters to control during the synthesis?

Controlling reaction parameters is crucial for maximizing yield and minimizing side products.[3] Key parameters include:

  • Temperature: The initial diazotization must be performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The final cyclization step may require heating, but excessive temperatures can lead to degradation.

  • pH: Maintaining the correct pH is critical during diazotization, reduction, and the final cyclization. The workup conditions should also be carefully controlled to avoid acid- or base-catalyzed hydrolysis of the quinazolinone ring.[4][5]

  • Purity of Reagents: The purity of the starting 2-amino-4-bromobenzoic acid is paramount, as isomeric impurities can lead to difficult-to-separate side products.[3] Solvents should be anhydrous where necessary.

  • Atmosphere: Reactions involving hydrazines can be sensitive to air oxidation. Performing these steps under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of oxidative side products.[3]

Q3: Are there any particularly hazardous reagents used in this synthesis?

Yes. Cyanogen bromide (CNBr) is a key reagent for forming the triazole ring and is highly toxic, volatile, and moisture-sensitive.[6][7] It can be fatal if inhaled or absorbed through the skin. All manipulations involving CNBr must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency plan should be in place to handle any accidental exposure.

Part 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common experimental issues.

Problem 1: My reaction yield is consistently low or fails completely.

Low yields in heterocyclic synthesis can stem from various factors. A systematic approach is the most effective way to troubleshoot this issue.[3]

Troubleshooting Workflow start Low Yield Observed check_sm Assess Starting Material Purity (TLC, NMR, HPLC) start->check_sm sm_impure Purify Starting Material (Recrystallization) check_sm->sm_impure Impure sm_ok Purity OK check_sm->sm_ok Pure end Yield Improved sm_impure->end check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) sm_ok->check_conditions cond_bad Optimize Conditions (Trial Reactions) check_conditions->cond_bad Incorrect cond_ok Conditions OK check_conditions->cond_ok Correct cond_bad->end check_workup Review Workup & Purification (Check for Product Loss) cond_ok->check_workup workup_loss Modify Extraction/Purification Method check_workup->workup_loss Losses Detected workup_loss->end

Caption: A systematic workflow for troubleshooting low product yield.[3]

  • Potential Cause A: Poor Quality of Starting Material

    • Explanation: The most common starting material is 2-amino-4-bromobenzoic acid. Commercial batches can contain isomeric impurities, most notably 2-amino-5-bromobenzoic acid.[8][9][10][11] This isomer will react similarly but produce an undesired final product, lowering the apparent yield of the target molecule.

    • Diagnostic Steps:

      • Run a high-performance liquid chromatography (HPLC) analysis of your starting material against a certified reference standard if available.

      • Check the melting point. The melting point of 2-amino-4-bromobenzoic acid is 230-234 °C.[12] Significant deviation may indicate impurities.

      • Acquire a ¹H NMR spectrum and carefully check the aromatic splitting patterns to confirm the substitution pattern.

    • Solution: If the starting material is impure, purify it by recrystallization. A general protocol is provided in Part 3.

  • Potential Cause B: Inefficient Hydrazine Formation

    • Explanation: The conversion of the amino group to a hydrazine via a diazonium salt is sensitive. Decomposition of the diazonium intermediate (if the temperature is not kept low) or incomplete reduction will lead to a poor yield of the crucial 2-hydrazino-4-bromobenzoic acid precursor.[1][13]

    • Diagnostic Steps: Attempt to isolate and characterize the hydrazino intermediate after the reduction step using NMR or Mass Spectrometry to confirm its identity and purity before proceeding.

    • Solution: Ensure the diazotization reaction is maintained between 0-5 °C. Use freshly prepared reducing agent solution (e.g., SnCl₂ in HCl).

  • Potential Cause C: Suboptimal Cyclization Conditions

    • Explanation: The final ring closure is often the most challenging step. It can be highly dependent on the choice of solvent, base, and temperature. The reaction may require significant thermal energy to proceed, but too much can cause degradation.

    • Solution: Systematically screen reaction parameters on a small scale. Set up parallel reactions to test different solvents (e.g., ethanol, isopropanol, dioxane), bases (e.g., triethylamine, potassium carbonate), and temperatures (e.g., reflux at 80 °C, 100 °C, 120 °C). Monitor reaction progress by TLC or LC-MS.

Problem 2: A Major Impurity is Observed with a Similar Molecular Weight.
  • Potential Cause: Isomeric Side Product Formation

    • Explanation: This is a very common issue and is most often traced back to the starting material. If the 2-amino-4-bromobenzoic acid is contaminated with 2-amino-5-bromobenzoic acid, the synthesis will produce 8-Bromo-[4][12][14]triazolo[1,5-c]quinazolin-5(6H)-one alongside your target compound. These isomers have identical molecular weights and often exhibit very similar chromatographic behavior, making them difficult to separate.

    • Diagnostic Steps:

      • Carefully analyze the ¹H and ¹³C NMR spectra. The aromatic region of the spectra will show different splitting patterns and chemical shifts for the different substitution patterns of the bromo group on the quinazolinone ring.

      • Use high-resolution LC-MS/MS. While the parent mass will be the same, the fragmentation patterns of the two isomers may differ, providing a clue to their identity.

    • Solution: The best solution is preventative. Ensure the purity of the 2-amino-4-bromobenzoic acid starting material before beginning the synthesis (see Problem 1, Cause A). If the mixture has already been synthesized, separation may require specialized chromatographic techniques, such as supercritical fluid chromatography (SFC) or preparative HPLC with a highly selective column.

Isomer Formation cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 2-Amino-4-bromobenzoic Acid B 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one A->B Synthetic Steps C 2-Amino-5-bromobenzoic Acid (Impurity) D 8-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (Side Product) C->D Synthetic Steps

Caption: Contamination of starting material with an isomer leads to a difficult-to-separate side product.

Problem 3: Product Appears to Degrade During Aqueous Workup or Purification.
  • Potential Cause: Hydrolysis of the Quinazolinone Ring

    • Explanation: While generally stable, the quinazolinone ring system can be susceptible to hydrolytic cleavage under harsh conditions, particularly when heated in the presence of strong acids or bases.[15] This reaction opens the pyrimidine ring to form a derivative of 2-aminobenzamide, which will not have the desired biological activity.[4]

    • Diagnostic Steps:

      • Acquire a mass spectrum of the crude product after workup. Look for a mass corresponding to the desired product + 18 amu (the addition of a water molecule).

      • In the IR spectrum, the disappearance of the characteristic lactam carbonyl stretch and the appearance of new N-H and carboxylic acid O-H stretches can indicate ring opening.

    • Solution:

      • Perform the aqueous workup at room temperature or below.

      • Use milder bases for neutralization, such as saturated sodium bicarbonate solution, instead of stronger bases like sodium hydroxide.

      • Minimize the time the product is in contact with aqueous acidic or basic solutions.

      • If purification is done via column chromatography, ensure the silica gel is not acidic. It can be neutralized by pre-washing the column with a solvent mixture containing a small amount of a non-polar amine like triethylamine.

Part 3: Key Experimental Protocols
Protocol 1: Purity Assessment of 2-Amino-4-bromobenzoic Acid by HPLC

This protocol provides a general method to assess the purity of the key starting material.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in 50:50 Acetonitrile:Water

Procedure:

  • Prepare the mobile phases and sample as described in the table.

  • Equilibrate the HPLC system with the initial conditions (10% B) until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram. The presence of multiple peaks, especially close to the main product peak, may indicate isomeric or other impurities.

Protocol 2: Recrystallization of Crude 2-Amino-4-bromobenzoic Acid

This protocol can be used to purify the starting material if it is found to be of low quality.[12]

Materials:

  • Crude 2-Amino-4-bromobenzoic acid

  • Ethanol

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • If the solution is highly colored, add a small amount of activated carbon and briefly keep the solution hot.

  • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.

  • Slowly add hot water to the hot ethanolic filtrate until the solution becomes faintly cloudy (this is the saturation point).

  • Allow the flask to cool slowly to room temperature. Crystals should form as the solution cools.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

References

Bromo-Quinazolinone Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bromo-quinazolinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The quinazolinone core is a cornerstone in medicinal chemistry, and its brominated analogues are particularly valuable for their broad pharmacological activities and as versatile intermediates for further functionalization.[1][2][3][4]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions. Our goal is to provide not just the "how," but also the "why," empowering you to make informed decisions in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of bromo-quinazolinones in a question-and-answer format.

1. My initial bromination of anthranilic acid is giving low yields and multiple products. What's going wrong?

This is a common hurdle. The issue often lies in the reaction conditions and the nature of the starting material.

  • Controlling the Reaction Temperature: Bromination is an exothermic reaction. If the temperature is not controlled, it can lead to over-bromination and the formation of di-bromo species.[5][6] It is recommended to add the bromine solution dropwise at a controlled temperature, for instance, below 20°C.[5]

  • Choice of Brominating Agent: While liquid bromine in acetic acid is a common method, N-bromosuccinimide (NBS) in a solvent like acetonitrile can be a milder and more selective alternative, often leading to cleaner reactions and higher yields of the desired mono-brominated product.[2][7]

  • Work-up Procedure: After the reaction, quenching with ice-cold water and careful pH adjustment are crucial to precipitate the product and remove any unreacted starting material or byproducts.[5][7]

2. I'm struggling with the cyclization of 5-bromoanthranilic acid to form the benzoxazinone intermediate. What are the key parameters to watch?

The formation of the 6-bromo-3,1-benzoxazin-4-one intermediate is a critical step. The efficiency of this reaction is highly dependent on the dehydrating agent and reaction time.

  • Acetic Anhydride as a Reagent: Acetic anhydride is commonly used and serves as both a reactant and a dehydrating agent. Refluxing the mixture is a standard procedure.[1]

  • Monitoring the Reaction: It's essential to monitor the reaction progress using thin-layer chromatography (TLC). Prolonged reaction times can sometimes lead to the formation of undesired side products.

  • Purity of Starting Material: Ensure your 5-bromoanthranilic acid is pure. Impurities can interfere with the cyclization process.

3. My final quinazolinone product is difficult to purify. What are the best strategies for purification?

Purification of bromo-quinazolinone derivatives can be challenging due to their often-poor solubility.

  • Recrystallization: This is the most common method. The choice of solvent is critical. Ethanol or rectified spirit is frequently reported to be effective.[1][5] Experiment with a range of solvents or solvent mixtures to find the optimal conditions for your specific derivative.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is a good starting point.

  • Washing: Thoroughly washing the crude product with water, and sometimes a saturated sodium bicarbonate solution, can help remove acidic impurities before further purification.[8]

4. I am seeing a significant amount of a side product that I suspect is an uncyclized intermediate. How can I drive the reaction to completion?

Incomplete cyclization is a frequent issue, especially when reacting the benzoxazinone intermediate with an amine.

  • Reaction Time and Temperature: Ensure you are refluxing for a sufficient amount of time. Depending on the reactivity of the amine, this can range from a few hours to overnight.[9] Some reactions may require higher temperatures, which can be achieved by using a higher-boiling solvent like glacial acetic acid.[5][9]

  • Catalyst: In some cases, a catalytic amount of a Lewis acid or a protic acid can facilitate the cyclization.

  • Water Removal: Ensure your reaction is carried out under anhydrous conditions, as water can hydrolyze the benzoxazinone intermediate, preventing the desired reaction with the amine.

Part 2: General Synthetic Strategies & Protocols

There are several established routes for the synthesis of bromo-quinazolinones. The choice of method often depends on the desired substitution pattern.

Strategy 1: From 5-Bromoanthranilic Acid

This is one of the most prevalent methods, involving the initial formation of a benzoxazinone intermediate.[1][5]

Workflow Diagram:

Bromo_Quinazolinone_Synthesis_Strategy_1 cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation 5-Bromoanthranilic_Acid 5-Bromoanthranilic Acid Benzoxazinone 6-Bromo-2-methyl-3,1-benzoxazin-4-one 5-Bromoanthranilic_Acid->Benzoxazinone Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone Amine Amine (R-NH2) Quinazolinone 6-Bromo-2-methyl-3-(substituted)-(3H)-quinazolin-4-one Benzoxazinone->Quinazolinone Reflux Amine->Quinazolinone

Caption: Synthesis of Bromo-Quinazolinones via a Benzoxazinone Intermediate.

Detailed Protocol: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one [1]

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

  • A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled.

  • The resulting precipitate is filtered, washed with a suitable solvent (e.g., petroleum ether), and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one

  • A mixture of 6-bromo-2-methyl-3,1-benzoxazin-4-one and a substituted aniline is refluxed in a suitable solvent such as glacial acetic acid.[9]

  • After cooling, the reaction mixture is poured onto crushed ice.

  • The precipitated product is filtered and washed with water.

  • The crude product is recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.[1]

Strategy 2: From 2-Amino-5-bromobenzamide

This method is advantageous when the desired quinazolinone has a specific substituent at the 2-position that is not easily introduced via the benzoxazinone route.

Workflow Diagram:

Bromo_Quinazolinone_Synthesis_Strategy_2 cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Aminobenzamide 2-Amino-5-bromobenzamide Acylated_Intermediate Acylated Intermediate Aminobenzamide->Acylated_Intermediate Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Acylated_Intermediate Base Base Quinazolinone 6-Bromo-2-(substituted)-4(3H)-quinazolinone Acylated_Intermediate->Quinazolinone Heat Base->Quinazolinone

Caption: Synthesis of Bromo-Quinazolinones from 2-Amino-5-bromobenzamide.

Detailed Protocol: Synthesis of 2-Amino-5-bromobenzamide [7]

  • Dissolve 2-aminobenzamide in acetonitrile at room temperature.

  • Add N-bromosuccinimide (NBS) with stirring.

  • Continue stirring at room temperature for approximately 30 minutes.

  • Quench the reaction with ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the residue from acetonitrile to obtain the pure 2-amino-5-bromobenzamide.

Part 3: Reaction Parameter Optimization

Optimizing reaction conditions is key to achieving high yields and purity. The following table summarizes key parameters and their typical ranges for the synthesis of bromo-quinazolinones.

ParameterTypical ConditionsRationale and Considerations
Solvent Acetonitrile, Glacial Acetic Acid, Pyridine, EthanolSolvent choice depends on the specific reaction step and the solubility of reactants. Anhydrous conditions are often crucial.
Temperature Room Temperature to RefluxBromination is often done at lower temperatures to control selectivity. Cyclization steps typically require heating.
Reaction Time 30 minutes to 24 hoursMonitor reaction progress by TLC to determine the optimal reaction time and avoid side product formation.
Base Triethylamine, Potassium Carbonate, PyridineA base is often used to neutralize acidic byproducts or to facilitate nucleophilic attack.
Catalyst Copper salts, p-toluenesulfonic acidCatalysts can be employed to increase reaction rates and yields in certain synthetic routes.[10][11]

Part 4: Mechanistic Insights

Understanding the reaction mechanism is fundamental to troubleshooting and optimization.

Mechanism: Formation of the Quinazolinone Ring from a Benzoxazinone Intermediate

Quinazolinone_Formation_Mechanism Benzoxazinone 6-Bromo-3,1-benzoxazin-4-one Nucleophilic_Attack Nucleophilic attack of amine on carbonyl carbon Benzoxazinone->Nucleophilic_Attack Amine R-NH2 Amine->Nucleophilic_Attack Intermediate_1 Tetrahedral Intermediate Nucleophilic_Attack->Intermediate_1 Ring_Opening Ring opening of the benzoxazinone Intermediate_1->Ring_Opening Intermediate_2 Amide Intermediate Ring_Opening->Intermediate_2 Cyclization Intramolecular cyclization Intermediate_2->Cyclization Intermediate_3 Cyclized Intermediate Cyclization->Intermediate_3 Dehydration Dehydration Intermediate_3->Dehydration Quinazolinone 6-Bromo-quinazolinone Dehydration->Quinazolinone

Caption: Plausible mechanism for the formation of the quinazolinone ring.

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring. This is followed by ring opening to form an amide intermediate. Subsequent intramolecular cyclization and dehydration yield the final quinazolinone product.[12]

References

  • Time in Pasuruan, ID. Google.
  • 2-AMINO-5-BROMOBENZAMIDE | 16313-66-9. ChemicalBook.
  • The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide. Benchchem.
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved January 3, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health.
  • A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. Benchchem.
  • Navigating the Synthesis and Characterization of Brominated Quinazolines: A Technical Guide. Benchchem.
  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health.
  • Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative 147. ResearchGate.
  • 2-Amino-5-bromobenzoic acid synthesis. ChemicalBook.
  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.
  • Venkataraman, S., et al. (2010). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 461-475.
  • Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. National Institutes of Health.
  • Process for preparing 2-amino-5-bromobenzamide derivatives. Google Patents.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health.
  • Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. National Institutes of Health.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega.
  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PubMed Central.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health.
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). National Institutes of Health.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central.
  • Synthesis of quinazolines. Organic Chemistry Portal.

Sources

Minimizing off-target effects of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenge of Selectivity

9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one belongs to the triazoloquinazoline class of compounds, a scaffold known for its diverse pharmacological activities, including but not limited to, kinase inhibition and adenosine receptor antagonism.[1][2][3] This inherent polypharmacology underscores the critical need for rigorous off-target effect characterization.[4] Off-target interactions can lead to ambiguous results, cellular toxicity, and misinterpreted data, ultimately hindering drug development and basic research. This guide provides a systematic approach to minimizing these confounding effects.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected toxicity at concentrations where the on-target effect is not yet optimal. What could be the cause?

A1: This is a classic sign of off-target toxicity. The compound may be inhibiting proteins essential for cell survival that are unrelated to your primary target. We recommend performing a dose-response cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the cytotoxic concentration 50 (CC50). If the CC50 is close to the effective concentration 50 (EC50) for your on-target effect, this suggests a narrow therapeutic window due to off-target effects.

Q2: I'm not seeing the expected downstream signaling changes, even though I've confirmed target engagement. Why might this be?

A2: This could be due to the compound hitting an off-target that counteracts the effect of inhibiting your primary target. For instance, if your primary target is a kinase in a specific pathway, an off-target kinase in a compensatory pathway might be activated. We advise using a broad-spectrum kinase inhibitor selectivity panel to identify potential off-target kinases.[5][6][7]

Q3: How can I be sure that the phenotype I'm observing is due to the inhibition of my target and not an off-target?

A3: The gold standard for attributing a phenotype to a specific target is to perform a rescue experiment. This can be achieved by overexpressing a drug-resistant mutant of your target of interest. If the phenotype is reversed in the presence of the compound, it strongly suggests the effect is on-target. Additionally, using structurally distinct inhibitors of the same target that produce the same phenotype can increase confidence in your results.

Q4: What is the first step I should take to proactively assess the selectivity of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one?

A4: A comprehensive in vitro kinase selectivity screen is an excellent starting point.[7][8] Many commercial services can profile your compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™). This will provide a broad overview of the compound's kinase interaction landscape and highlight potential off-targets for further investigation.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Action
High background in cellular assays Off-target effects leading to global cellular stress.Lower the compound concentration. Perform a cell viability assay to determine the non-toxic concentration range.
Inconsistent results between experiments Off-target effects on variable cellular pathways.Ensure consistent cell passage number and confluency. Profile for off-target kinases that may be differentially expressed.
Discrepancy between in vitro and cellular activity Poor cell permeability or engagement of intracellular off-targets.Perform a Cellular Thermal Shift Assay (CETSA) to confirm intracellular target engagement.[9][10][11]
Phenotype does not match genetic knockdown of the target Off-target effects of the small molecule.Use at least two structurally unrelated inhibitors for the same target. Perform rescue experiments with a drug-resistant mutant.

Experimental Protocols for Off-Target Validation

Cellular Thermal Shift Assay (CETSA) for Target Engagement Verification

CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[9][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one at various concentrations (and a vehicle control) for the desired time.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

Kinobeads-Based Chemical Proteomics for Unbiased Off-Target Discovery

This approach uses affinity chromatography with broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the cellular kinome.[13][14][15] By pre-incubating the lysate with your compound, you can identify its targets through competition.

Workflow:

  • Cell Lysate Preparation: Prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

  • Kinobeads Pulldown: Add Kinobeads to each lysate to capture kinases that are not bound to your compound.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry.

  • Data Analysis: Proteins that show a dose-dependent decrease in binding to the Kinobeads are identified as potential targets of your compound.[4][16]

Visualizing Experimental Workflows and Concepts

DOT Language Script for CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Treat cells with 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one B 2. Heat cells to a range of temperatures A->B Incubate C 3. Lyse cells and separate soluble fraction B->C Process D 4. Western Blot for target protein C->D Analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

DOT Language Script for Troubleshooting Logic:

Troubleshooting_Logic A Unexpected Phenotype? B Is cell viability compromised? A->B Yes D Does phenotype match genetic knockdown? A->D No C Perform Dose-Response Viability Assay B->C F Consider Off-Target Effects C->F E Perform Kinase Selectivity Profiling D->E E->F

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Strategies for Rational Drug Design and Selectivity Improvement

Minimizing off-target effects can also be approached through rational drug design.[17]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one and assess the impact on both on-target and off-target activities. This can reveal which parts of the molecule are crucial for selectivity.[1][18]

  • Computational Modeling: Utilize computational tools to predict potential off-targets based on structural similarity to known ligands of other proteins.[6][19] Docking simulations can help visualize how the compound might bind to off-target proteins and guide chemical modifications to disrupt these interactions.

  • Synthesis of More Selective Analogs: Based on SAR and computational data, synthesize new analogs of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one with improved selectivity profiles.

By employing a combination of proactive profiling, rigorous validation, and rational design, researchers can confidently delineate the on-target effects of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one and advance their research with greater precision and certainty.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Williams, M., et al. (1989). Structure-activity profile of a series of novel triazoloquinazoline adenosine antagonists. PubMed.
  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.
  • Brehmer, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. PubMed.
  • Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.
  • Al-Salahi, R., et al. (2021). An overview of triazoloquinazolines: Pharmacological significance and recent developments. ScienceDirect.
  • Bantscheff, M., & Drewes, G. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. NOAA Library and Info Services.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.
  • Al-Salahi, R., et al. (2025). An overview of triazoloquinazolines: Pharmacological significance and recent developments. ResearchGate.
  • Park, H., et al. (2011). Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports.
  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • Bantscheff, M., & Drewes, G. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Reinecke, M., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. PubMed Central.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC - NIH.
  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel triazoloquinazolinone derivatives as SHP2 protein inhibitors. PubMed.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse.
  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the unambiguous structural confirmation of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. For researchers in medicinal chemistry and drug development, establishing the precise molecular architecture of novel heterocyclic compounds is a critical, non-negotiable step. The triazolo[1,5-c]quinazolin-5(6H)-one scaffold is a privileged structure, with derivatives exhibiting a wide range of biological activities, including acting as amplifiers of the bone morphogenetic protein (BMP) pathway and possessing potential antimicrobial properties.[1][2] Given the possibility of isomeric structures during synthesis, a multi-faceted analytical approach is not just recommended, but essential for ensuring scientific integrity.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, presenting a self-validating workflow that combines spectroscopic and spectrometric data to build an unshakeable structural proof.

The Analytical Challenge: Distinguishing Isomers

The synthesis of fused heterocyclic systems can often yield multiple isomers. For the target molecule, a key challenge is to confirm the precise connectivity of the triazole and quinazolinone rings and the specific position of the bromine substituent. Alternative structures, such as isomers from the[3][4]triazolo[4,3-c]quinazoline family, could potentially form.[5] Therefore, a robust analytical workflow is required to definitively prove the [1,5-c] fusion.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Workflow synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (HRMS) Confirms Molecular Formula purification->ms Initial Check ir FTIR Spectroscopy Identifies Functional Groups ms->ir nmr NMR Spectroscopy (1H, 13C, 2D) Establishes Connectivity ir->nmr Core Structural Data xray Single Crystal X-ray Diffraction Definitive 3D Structure nmr->xray For Crystalline Solids final_structure Confirmed Structure: 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one nmr->final_structure Proof in Solution xray->final_structure Absolute Proof

Caption: A typical workflow for the synthesis and structural confirmation of a novel chemical entity.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most crucial test to confirm the elemental composition of the synthesized molecule.

Expertise & Experience: While standard MS provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) is indispensable. It provides the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula.[6][7] For a bromine-containing compound, MS also offers a unique signature that is impossible to miss.

Trustworthiness: The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a self-validating feature in the mass spectrum. The molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, immediately confirming the presence of a single bromine atom.[8]

Comparative Data Summary: MS
Analysis TypeInformation ProvidedExpected Result for C₉H₅BrN₄OStrength
HRMS (ESI+) Exact Mass & Molecular Formula[M+H]⁺ calculated: 264.9723; found: within 5 ppmConfirms elemental composition definitively.
Isotopic Pattern Presence of BromineTwo peaks at ~m/z 265 and 267 with ~1:1 intensity ratioUnambiguous confirmation of one bromine atom.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent like DMSO or methanol.[6]

  • Instrument Setup: Use an electrospray ionization (ESI) source in positive ion mode. Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peak cluster ([M+H]⁺). Verify that the measured exact mass matches the calculated mass for C₉H₅BrN₄O and that the isotopic distribution pattern corresponds to a molecule containing one bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For a complex scaffold like a triazoloquinazoline, a full suite of 1D and 2D NMR experiments is required.

Expertise & Experience: A simple ¹H NMR is insufficient. Experienced chemists rely on a combination of ¹H, ¹³C, and 2D NMR (like COSY, HSQC, and HMBC) to piece together the molecular puzzle. The chemical shifts provide clues about the electronic environment of each nucleus, while the correlation experiments reveal which atoms are connected through bonds.

Trustworthiness: The combination of 2D NMR experiments provides a self-validating network of correlations. For example, an HMBC experiment will show a correlation between a proton and a carbon atom two or three bonds away. These long-range correlations are critical for connecting different fragments of the molecule and confirming the fusion of the heterocyclic rings.

Expected NMR Data (in DMSO-d₆)
  • ¹H NMR:

    • A broad singlet for the N-H proton, likely >11.0 ppm.[5]

    • A singlet for the triazole C-H proton.

    • Three protons in the aromatic region, exhibiting splitting patterns (e.g., doublets, triplets) consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR:

    • Nine distinct carbon signals are expected.

    • A signal for the carbonyl carbon (C=O) in the range of 155-165 ppm.[7][9]

    • Signals for the aromatic and heterocyclic carbons in the range of 110-150 ppm.

Comparative Data Summary: NMR
ExperimentInformation ProvidedKey Insights for Structure Confirmation
¹H NMR Proton environments and couplingConfirms the number of aromatic protons and the presence of the NH and triazole protons.
¹³C NMR Number and type of carbon atomsConfirms the total number of carbons and identifies the carbonyl group.
COSY H-H correlations (through 2-3 bonds)Establishes the connectivity of protons on the benzene ring.
HMBC H-C long-range correlations (2-3 bonds)Crucial for confirming the ring fusion by showing correlations between protons on one ring and carbons on the adjacent fused ring.
Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is often used for quinazolinone derivatives due to good solubility.[5][6]

  • ¹H and ¹³C Acquisition: Acquire standard 1D proton and carbon spectra to determine chemical shifts and integration.

  • 2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments. Ensure sufficient acquisition time for the HMBC experiment to resolve weak long-range correlations, which are vital for this structure.

  • Data Interpretation:

    • Use the COSY spectrum to trace the spin system of the substituted benzene ring.

    • Use the HSQC spectrum to link each proton directly to its attached carbon.

    • Systematically analyze the HMBC spectrum to find key correlations that bridge the different parts of the molecule. For instance, a correlation from the N-H proton to the carbonyl carbon would support the quinazolinone core. Correlations between the triazole proton and carbons in the quinazoline ring would confirm the fusion pattern.

Caption: Conceptual diagram of key 2D NMR correlations used to confirm molecular connectivity.

X-ray Crystallography: The Gold Standard

For any novel crystalline compound, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.[10][11] It moves beyond connectivity to provide a precise three-dimensional map of atoms in space.

Expertise & Experience: The primary challenge is not in the analysis, which is highly automated, but in growing a single crystal of sufficient quality. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Trustworthiness: An X-ray crystal structure is considered definitive evidence. It resolves any ambiguity about isomerism, tautomerism, and stereochemistry by providing precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[3][12]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (or solvent mixture) and allow it to cool slowly. Alternatively, use slow evaporation or vapor diffusion techniques. Screen a variety of solvents to find conditions that yield high-quality, single crystals.

  • Crystal Selection: Select a suitable crystal (clear, well-defined shape, appropriate size) under a microscope and mount it on the diffractometer.

  • Data Collection: Collect diffraction data by rotating the crystal in a beam of X-rays.[12]

  • Structure Solution and Refinement: Process the diffraction pattern to generate an electron density map, from which the positions of the atoms are determined. Refine the model to achieve the best fit with the experimental data.

Conclusion: A Synergistic Approach

No single technique can be used in isolation. The structural confirmation of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one relies on a synergistic and logical workflow. HRMS provides the foundational confirmation of the molecular formula. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, ruling out isomeric possibilities. Finally, for a crystalline solid, single-crystal X-ray diffraction offers the ultimate, irrefutable proof of the three-dimensional structure. This rigorous, multi-technique approach ensures the scientific integrity required for publication, patenting, and further development in the field of medicinal chemistry.

References

  • (Molecules)

  • (ResearchGate)

  • (NIH National Library of Medicine)

  • (ResearchGate)

  • (MDPI)

  • (ResearchGate)

  • [Synthesis and Reactivity of[3][4]Triazolo-annelated Quinazolines.]([Link]) (ResearchGate)

  • (Der Pharma Chemica)

  • (MDPI)

  • (ResearchGate)

  • (MDPI)

  • (ResearchGate)

  • [Supporting Information for Synthesis of new tricyclic 5,6-dihydro-4H- benzo[b][3][4]triazolo[1,5-d][4]diazepine derivatives by (Beilstein Journals)

  • (ResearchGate)

  • (PubChem)

  • (National Institute of Standards and Technology)

  • ][3][9]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. (Frontiers)

  • (YouTube)

  • (NIH National Library of Medicine)

  • (YouTube)

  • (PubChem)

  • ][3][4]triazolo[1,5-c]quinazolin-5(6H)-one. (CymitQuimica)

  • ][3][4]triazolo[1,5-c]quinazolin-5(6H)-one. (CymitQuimica)

  • (NIH National Library of Medicine)

  • (NIH National Library of Medicine)

  • ][3][4]triazolo[1,5-c]quinazolines. Message 1. Features of interactions between [2-(3-aryl-1H-1,2,4-triazole-5-yl)phenyl]amines, aliphatic and aromatic aldehydes. (ResearchGate)

  • (YouTube)

  • ][3][4]triazolo[5,1-b]quinazolin-9(4H)-one. (ResearchGate)

  • (PubMed)

  • (YouTube)

  • (ResearchGate)82875141) (ResearchGate)

Sources

A Comparative Analysis of the Bioactivity of 9-Bromo-Substituted Triazolo[1,5-c]quinazolines and Their Analogs as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, known for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The fusion of a triazole ring to this core structure, creating triazolo[1,5-c]quinazolines, has opened new avenues for drug discovery, yielding compounds with potent and specific biological activities.[4] This guide provides an in-depth comparative analysis of the bioactivity of 9-bromo-substituted triazolo[1,5-c]quinazoline analogs, with a primary focus on their role as adenosine receptor (AR) antagonists. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed methodologies for assessing their bioactivity.

The Triazolo[1,5-c]quinazoline Scaffold: A Privileged Structure in Drug Discovery

The triazolo[1,5-c]quinazoline core is a rigid, planar heterocyclic system that presents multiple points for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. This structural versatility has been exploited to develop compounds targeting a range of biological entities.[4] One of the most significant applications of this scaffold has been in the development of adenosine receptor antagonists. Adenosine receptors, which are G-protein coupled receptors, play crucial roles in various physiological processes, making them attractive targets for therapeutic intervention in a variety of diseases.

Comparative Bioactivity at Adenosine Receptors

A key study identified 2-amino[1][5]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists.[5] Within this series, the introduction of a bromine atom at the 9-position of the quinazoline ring has been shown to significantly influence the compound's interaction with different adenosine receptor subtypes (A1, A2A, A2B, and A3). Here, we compare the bioactivity of 9-bromo-5-phenyl[1][5]triazolo[1,5-c]quinazolin-2-amine with its analogs to elucidate key structure-activity relationships.

Table 1: Comparative Adenosine Receptor Binding Affinities (Ki, nM) of 9-Bromo-triazolo[1,5-c]quinazoline and Analogs [5]

CompoundR9R5hA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)
11q Br Phenyl 67.7 13.6 75.0 703
11aHPhenyl10540.516220.3
11cH2-Thienyl13132.715047.5
13b-2,5-Diphenyl51.6>10000>1000011.1

Data extracted from Bar-Yehuda et al., 2017.[5]

From the data presented, several key insights into the structure-activity relationship emerge:

  • Impact of the 9-Bromo Substituent: The presence of a bromine atom at the 9-position in compound 11q significantly enhances its affinity for the A2A receptor (Ki = 13.6 nM) compared to its non-brominated counterpart, compound 11a (Ki = 40.5 nM).[5] This suggests that the electron-withdrawing nature and steric bulk of the bromine atom in this position are favorable for interaction with the A2A receptor binding pocket.

  • Pan-Antagonistic Profile: Compound 11q demonstrates a balanced antagonistic profile across the A1, A2A, and A2B receptors, with Ki values in the nanomolar range for all three.[5] This is in contrast to other analogs like 13b, which shows high selectivity for A1 and A3 receptors.[5]

  • Influence of the 5-Position Substituent: The nature of the substituent at the 5-position also plays a crucial role. For instance, replacing the 5-phenyl group (11a) with a 2-thienyl group (11c) results in a balanced pan-antagonistic profile, similar to the 9-bromo derivative.[5]

Experimental Protocols for Bioactivity Assessment

The determination of the binding affinities of these compounds for adenosine receptors is a critical step in their evaluation. A standard and reliable method for this is the radioligand binding assay.

Protocol: Radioligand Binding Assay for Adenosine Receptors

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 cells expressing hA1, hA2A, hA2B, or hA3).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A), and varying concentrations of the test compound (e.g., 9-bromo-5-phenyl[1][5]triazolo[1,5-c]quinazolin-2-amine).

    • To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., theophylline) to a set of wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture (Expressing AR) Homogenization Homogenization CellCulture->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspend Membranes Centrifugation2->Resuspension AssaySetup Assay Setup (Membranes, Radioligand, Compound) Resuspension->AssaySetup Incubation Incubation AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay.
Broader Bioactivities of the Triazoloquinazoline Scaffold

Beyond their activity at adenosine receptors, triazolo[1,5-c]quinazoline derivatives have been investigated for a range of other biological activities, including antimicrobial and anticancer effects.

  • Antimicrobial Activity: Several studies have reported the synthesis of triazolo[1,5-c]quinazoline derivatives with notable antibacterial and antifungal properties.[6][7][8][9][10] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For example, certain 2-thio-[1][5]triazolo[1,5-c]quinazoline derivatives have shown moderate antimicrobial activity.[9]

  • Anticancer Activity: The quinazoline core is a well-established pharmacophore in the design of anticancer agents, with several approved drugs targeting tyrosine kinases.[11][12] The fusion of a triazole ring can further enhance this activity. Triazoloquinazoline derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, with proposed mechanisms including the inhibition of kinases like EGFR and the induction of apoptosis.[3][12]

Conclusion and Future Directions

The 9-bromo-substituted triazolo[1,5-c]quinazoline scaffold represents a promising chemotype for the development of potent and selective modulators of adenosine receptors. The comparative analysis clearly demonstrates that subtle structural modifications, such as the introduction of a bromine atom at the 9-position, can significantly alter the bioactivity and selectivity profile of these compounds. The balanced pan-antagonistic profile of 9-bromo-5-phenyl[1][5]triazolo[1,5-c]quinazolin-2-amine suggests its potential as a pharmacological tool for studying the combined effects of adenosine receptor blockade.

Future research in this area should focus on expanding the structure-activity relationship studies to include a wider range of substitutions at various positions of the triazoloquinazoline core. Furthermore, exploring the therapeutic potential of these compounds in in vivo models of diseases where adenosine receptors are implicated, such as inflammatory conditions and cancer, is a logical next step. The versatility of the triazoloquinazoline scaffold, coupled with its demonstrated potent bioactivities, ensures its continued importance in the field of drug discovery.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

  • Novel quinazoline derivatives: key pharmacological activities. Frontiers in Pharmacology. Available from: [Link]

  • 2-Amino[1][5]triazolo[1,5-c]quinazolines and Derived Novel Heterocycles: Syntheses and Structure-Activity Relationships of Potent Adenosine Receptor Antagonists. PubMed. Available from: [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry. Available from: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - NIH. Available from: [Link]

  • 1-R-2-([1][5]Triazolo[1,5-c]quinazoline-2-ylthio)etanon(ol)s: Synthesis, Bioluminescence Inhibition, Molecular Docking Studies, Antibacterial and Antifungal Activities. PubMed. Available from: [Link]

  • Synthesis and characterisation of some triazolo quinazoline derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

  • Pharmacological importance of quinazoline-based drugs. ResearchGate. Available from: [Link]

  • Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. RSC Publishing. Available from: [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. NIH. Available from: [Link]

  • Synthesis and Evaluation of Novel[1][5]Triazolo[1,5-c]quinazoline Derivatives as Antibacterial Agents. ResearchGate. Available from: [Link]

  • New quinazoline-[1][5]triazolo[3,4-b][2][5]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies. PMC - NIH. Available from: [Link]

  • Synthesis of[1][5]triazolo[1,5-a]quinazolin-5-ones 204 and their... ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. MDPI. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available from: [Link]

  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1][5]- triazolo[1,5-a]quinazoline Derivatives. PubMed. Available from: [Link]

  • Examples of biologically active triazolo-quinazolines. ResearchGate. Available from: [Link]

Sources

Introduction: The Emergence of the Triazolo[1,5-c]quinazoline Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a framework for characterizing novel compounds within the triazolo[1,5-c]quinazoline class, using 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one as a representative example. We will compare its potential kinase inhibitory profile against established inhibitors, supported by detailed experimental methodologies.

The quinazoline core is a well-established pharmacophore in oncology, forming the backbone of several FDA-approved kinase inhibitors.[1][2] The fusion of a triazole ring to this scaffold, creating triazolo-quinazoline derivatives, has opened new avenues for therapeutic development, with compounds from this family showing activity against a range of critical cellular targets.[3][4] While 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is a novel entity without a published biological profile, its structural alerts suggest significant potential as a kinase inhibitor.

Recent studies have highlighted the versatility of the broader triazolo-quinazoline family. For instance, derivatives of the related triazolo[1,5-a]quinoline have demonstrated anticancer and antimicrobial properties.[5] More specifically, compounds with the triazolo[1,5-c]quinazoline scaffold have been identified as amplifiers of the bone morphogenetic protein (BMP) pathway, acting through a unique polypharmacological mechanism involving casein kinase 1 and phosphatidylinositol 3-kinase (PI3K) isoforms.[6] Furthermore, related quinazolinone structures are known to inhibit key cancer-related kinases such as Aurora Kinase A, EGFR, and ATM.[1][7][8]

This guide will therefore not only compare the hypothetical performance of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one but also provide a comprehensive roadmap for its experimental validation. We will draw comparisons with three well-characterized inhibitors that represent different kinase families and structural classes: Gefitinib (an EGFR inhibitor with a quinazoline core), A011 (a potent, selective ATM inhibitor with a related triazolo-quinoline scaffold), and Idelalisib (a PI3Kδ inhibitor).

Comparative Analysis of Selected Kinase Inhibitors

A direct comparison requires understanding the key characteristics of established drugs. The following table summarizes the profiles of our selected reference inhibitors.

Inhibitor Primary Target(s) Mechanism of Action Reported IC50 Structural Class
Gefitinib EGFR Tyrosine KinaseATP-competitive inhibitor, preventing autophosphorylation and downstream signaling.~2-80 nM (cell-free)4-Anilinoquinazoline
A011 ATM KinaseATP-competitive inhibitor, blocking the DNA damage response signaling cascade.1.0 nM (cell-free)[7]1H-[7][9]triazolo[4,5-c]quinoline[7]
Idelalisib PI3KδSelective inhibitor of the p110δ isoform of PI3K, crucial for B-cell signaling.~2.5 nM (cell-free)Purine-quinazoline

A Roadmap for Characterizing a Novel Triazolo[1,5-c]quinazoline

To ascertain the biological activity of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, a systematic, multi-step experimental approach is necessary. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and cellular mechanism of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Characterization A Compound Synthesis & Purification B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Initial Profiling C IC50 Determination Assay (Primary Hit Kinases) B->C Identify Hits D Selectivity Profiling (Against related kinases) C->D Confirm Potency E Cell Viability Assay (e.g., MTT/MTS) D->E Validate Target F Target Engagement Assay (Western Blot for p-Substrate) E->F G Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) F->G

Caption: Experimental workflow for kinase inhibitor characterization.

Experimental Protocols

This protocol is designed to measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Causality: The choice of an ADP-Glo™ or similar luminescence-based assay is based on its high sensitivity and broad applicability across different kinases. It directly measures kinase activity by quantifying the amount of ADP produced, providing a robust readout for inhibition.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Serially dilute the test compound (e.g., 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one) in 100% DMSO, followed by a further dilution in reaction buffer to create a 4X inhibitor solution.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the 4X inhibitor solution to appropriate wells. For control wells, add 5 µL of buffer with DMSO.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

  • Kinase Reaction and Detection:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase's turnover rate.

    • Stop the reaction and measure ADP production following the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the compound's effect on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Causality: We select cell lines where the target kinase is known to be a key driver of proliferation (e.g., A549 lung cancer cells for EGFR, SW620 colorectal cancer cells for ATM). This ensures that any observed decrease in viability is likely linked to the inhibition of the intended target.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound. Include a "vehicle only" (DMSO) control.

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

This protocol confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate.

Causality: Observing a dose-dependent decrease in the phosphorylation of a direct substrate of the target kinase provides strong evidence of target engagement and mechanism of action. For example, for an EGFR inhibitor, we would measure the phosphorylation of EGFR itself (p-EGFR); for an ATM inhibitor, we would measure phosphorylation of CHK2 (p-CHK2).

  • Cell Treatment and Lysis:

    • Plate cells and treat with varying concentrations of the inhibitor for a defined period (e.g., 2-4 hours).

    • For kinases in the DNA damage pathway like ATM, stimulate the pathway with an appropriate agent (e.g., etoposide) 1 hour before lysis.

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-p-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Hypothetical Comparative Data and Pathway Visualization

Based on the protocols above, we can generate a comparative dataset. The data for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is hypothetical, assuming it shows activity against EGFR as an example.

Compound Target Kinase Cell-Free IC50 (nM) Cellular GI50 (nM) (A549 Cells) p-EGFR Inhibition (Western Blot)
9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one EGFR (Hypothetical)15 nM250 nMDose-dependent decrease
Gefitinib EGFR5 nM100 nMDose-dependent decrease
A011 ATM>10,000 nM>10,000 nMNo effect
Idelalisib PI3Kδ>10,000 nM>10,000 nMNo effect

This table clearly positions the novel compound's performance relative to highly selective, established inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib & Novel Compound Gefitinib->EGFR Idelalisib Idelalisib Idelalisib->PI3K

Sources

Cross-Validation of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Triazoloquinazoline Scaffold

The quinazoline ring system is a cornerstone pharmacophore in modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3] Its rigid, heterocyclic structure provides a versatile scaffold for interacting with a diverse range of biological targets.[1][2][4] Fusing a triazole ring to the quinazoline core to create the triazoloquinazoline system further expands this chemical space, often yielding compounds with potent and novel biological activities.[2][3][5] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][6]

This guide focuses on a specific, yet uncharacterized derivative: 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one . The introduction of a bromine atom at the 9-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially by forming halogen bonds with target proteins or by altering its metabolic stability. While direct biological data for this exact molecule is scarce in public literature, the known activities of closely related analogs provide a logical starting point for investigation.

Notably, the quinazoline core is prevalent in numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib, suggesting a potential role in oncology.[7][8] Concurrently, a closely related analog, 9-bromo-5-phenyl[7][9]triazolo[1,5-c]quinazolin-2-amine, has been identified as a potent antagonist of the A2A adenosine receptor, a G-protein coupled receptor (GPCR) implicated in neurodegenerative and inflammatory diseases. This dual potential necessitates a cross-validation approach to elucidate the primary mechanism of action for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

This document provides a framework for the initial bioactivity screening of this compound, comparing its potential performance against two well-characterized, clinically relevant targets: the EGFR tyrosine kinase and the A2A adenosine receptor. We will provide detailed experimental protocols and objective comparisons with established modulators for each target.

The Rationale for Cross-Validation: Kinase vs. GPCR

Given the structural alerts within the 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one molecule, two primary hypotheses for its bioactivity emerge:

  • EGFR Tyrosine Kinase Inhibition: The quinazoline scaffold is a known "privileged structure" for ATP-competitive kinase inhibition. Many EGFR inhibitors, like Gefitinib, utilize this core to bind to the ATP pocket of the kinase domain, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways.[8]

  • A2A Adenosine Receptor Antagonism: The triazoloquinazoline framework has been proven to effectively interact with the orthosteric binding site of the A2A adenosine receptor. Antagonists of this receptor, such as ZM241385, block the signaling cascade initiated by adenosine, which has therapeutic implications for conditions like Parkinson's disease.[9][10]

Signaling Pathway Overview: EGFR and Adenosine A₂A Receptor

To understand the experimental endpoints, it is crucial to visualize the signaling cascades being modulated.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Activates EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Phosphate Donor Gefitinib Gefitinib / Test Compound Gefitinib->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Simplified EGFR Signaling Pathway.

A2A_Pathway cluster_membrane Cell Membrane A2AR A₂A Receptor Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Ligand) Adenosine->A2AR Binds ZM241385 ZM241385 / Test Compound ZM241385->A2AR Antagonizes Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified Adenosine A₂A Receptor Signaling.

Experimental Design: A Head-to-Head Comparison

The core of this guide is a direct comparison of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one's activity in two distinct, validated bioassays. The workflow is designed to be efficient and conclusive.

Experimental_Workflow cluster_Assay1 Assay 1: Kinase Inhibition cluster_Assay2 Assay 2: GPCR Binding Compound 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (Test Compound) Assay1_Protocol Protocol: EGFR Kinase Assay (Luminescent - ADP-Glo™) Compound->Assay1_Protocol Assay2_Protocol Protocol: A₂A Receptor Radioligand Binding Assay Compound->Assay2_Protocol Assay1_Target Target: EGFR Tyrosine Kinase Assay1_Target->Assay1_Protocol Assay1_Comparator Comparator: Gefitinib Assay1_Comparator->Assay1_Protocol Assay1_Result Result: IC₅₀ Value Assay1_Protocol->Assay1_Result Analysis Comparative Analysis & Selectivity Profile Assay1_Result->Analysis Assay2_Target Target: Adenosine A₂A Receptor Assay2_Target->Assay2_Protocol Assay2_Comparator Comparator: ZM241385 Assay2_Comparator->Assay2_Protocol Assay2_Result Result: Kᵢ Value Assay2_Protocol->Assay2_Result Assay2_Result->Analysis

Caption: Cross-validation experimental workflow.

Comparative Bioactivity Data

The following table summarizes the expected data points from the proposed experiments, with established values for the comparator compounds. The values for the test compound are presented as hypothetical outcomes to illustrate the comparative analysis.

CompoundTargetAssay TypeKey MetricResultReference Value Source
Gefitinib (Comparator)EGFR Tyrosine KinaseLuminescent Kinase AssayIC₅₀~30 nM[7][11][12]
ZM241385 (Comparator)Adenosine A₂A ReceptorRadioligand Binding AssayKᵢ~1.4 nM[9][13][14]
9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (Test)EGFR Tyrosine KinaseLuminescent Kinase AssayIC₅₀To be determinedN/A
9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (Test)Adenosine A₂A ReceptorRadioligand Binding AssayKᵢTo be determinedN/A

Detailed Experimental Protocols

Protocol 1: EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from commercially available luminescent kinase assays, which quantify kinase activity by measuring the amount of ADP produced.[15]

Causality: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that absorb light or fluoresce, which is common in early-stage drug discovery. The luminescence output is directly proportional to the amount of ADP generated and thus inversely proportional to the inhibitory activity of the test compound.

Self-Validation: The protocol includes positive (kinase + substrate, no inhibitor) and negative (substrate only, no kinase) controls to define the assay window. The activity of the reference inhibitor, Gefitinib, serves as a performance benchmark for the assay.

Methodology:

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, and 50µM DTT.

    • Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in the Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer to a final assay concentration of 10 µM.

    • Prepare serial dilutions of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one and Gefitinib in 5% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilutions (or 5% DMSO for controls).

    • Add 2 µL of the EGFR enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin for the light-generating reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression fit (four-parameter logistic equation).

Protocol 2: Adenosine A₂A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the test compound for the human A₂A receptor.[16][17]

Causality: This assay directly measures the ability of a compound to displace a known high-affinity radioligand from the receptor's binding site. It is the gold standard for determining binding affinity. The use of cell membranes from a stable, high-expression cell line (e.g., HEK293-hA₂AR) ensures a robust and reproducible signal.

Self-Validation: The system is validated by determining the Kd of the radioligand in a saturation binding experiment prior to competitive assays. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist/antagonist to ensure that the measured displacement is specific to the receptor binding site.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂, 1 mM EDTA, and 2 units/mL adenosine deaminase (to remove endogenous adenosine).

    • Radioligand: Prepare a solution of [³H]ZM241385 or a similar A₂A-selective radioligand (e.g., [³H]CGS21680) in Assay Buffer at a final concentration equal to its Kd (e.g., ~2 nM).[17]

    • Membrane Preparation: Use commercially available or in-house prepared cell membranes from HEK293 cells stably expressing the human A₂A adenosine receptor. Dilute to a final concentration of 10-20 µg protein per well.

    • Test Compounds: Prepare serial dilutions of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one and the comparator ZM241385.

    • Non-specific Binding Control: Prepare a high-concentration solution of a non-labeled ligand (e.g., 10 µM NECA).

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of test compound dilution (or buffer for total binding, or non-specific control).

      • 50 µL of radioligand solution.

      • 100 µL of diluted cell membrane preparation.

    • Incubate the plate at 25°C for 90 minutes with gentle shaking.

  • Separation and Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat.

    • Add liquid scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Calculate the IC₅₀ value from the resulting sigmoidal curve.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This guide outlines a robust, logical, and efficient strategy for the initial characterization of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one. By performing a cross-validation against two distinct and high-value target classes—a receptor tyrosine kinase and a GPCR—researchers can rapidly ascertain the primary pharmacological direction for this novel compound.

The resulting IC₅₀ and Kᵢ values will provide a clear, quantitative comparison against established drugs, Gefitinib and ZM241385. A high potency in one assay and low-to-no activity in the other would suggest a selective mechanism of action, guiding future efforts in lead optimization for a specific therapeutic indication. Conversely, significant activity in both assays could indicate a polypharmacology profile, which may be desirable for complex diseases but requires further deconvolution. This foundational data is essential for making informed decisions in the drug development pipeline.

References

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 3, 2026, from [Link]

  • Lin, Y. C., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 3(11), 16187–16196. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved January 3, 2026, from [Link]

  • Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib.... Retrieved January 3, 2026, from [Link]

  • Kolb, P., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(9), 3466-3478. Available at: [Link]

  • Pedata, F., et al. (2009). The adenosine A2A receptor antagonist ZM241385 enhances neuronal survival after oxygen-glucose deprivation in rat CA1 hippocampal slices. British Journal of Pharmacology, 158(3), 844–855. Available at: [Link]

  • Dore, A. S., et al. (2011). Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine. Structure, 19(9), 1283–1293. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 3, 2026, from [Link]

  • Okabe, T., et al. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 7, 11. Available at: [Link]

  • Eurofins Discovery. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved January 3, 2026, from [Link]

  • Ettahiri, W., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(12), 4785. Available at: [Link]

  • Annunziata, F., et al. (2023). Rejuvenating the[9][16]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 11, 1243525. Available at: [Link]

  • Jin, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 36(6), 673-684. Available at: [Link]

  • ResearchGate. (n.d.). synthesis and pharmacological evaluation of some new 1,2,4-triazolo quinazoline derivatives. Retrieved January 3, 2026, from [Link]

  • Hryniuk, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(1), 1. Available at: [Link]

  • Al-Salahi, R., et al. (2021). An overview of triazoloquinazolines: Pharmacological significance and recent developments. Bioorganic Chemistry, 116, 105263. Available at: [Link]

  • ResearchGate. (n.d.). Triazolo[1,5‐c]quinazolines containing biologically active compounds. Retrieved January 3, 2026, from [Link]

  • Al-Salahi, R., et al. (2021). An overview of triazoloquinazolines: Pharmacological significance and recent developments. Bioorganic Chemistry, 116, 105263. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Retrieved January 3, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Reproducibility in the Synthesis of Bioactive Heterocycles: A Case Study on Bromo-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Medicinal Chemistry

In the landscape of drug discovery and development, the reproducibility of synthetic protocols is the bedrock of scientific integrity and progress. The ability to reliably replicate experimental results is paramount for validating findings, enabling collaborative research, and ultimately, advancing therapeutic candidates from the bench to the clinic. However, the path of chemical synthesis is often fraught with subtle variables that can significantly impact reaction outcomes, leading to discrepancies in yields, purity, and even the formation of the desired product. A recent survey highlighted that chemistry is a discipline where researchers frequently face challenges in replicating published work, underscoring the need for meticulous protocol documentation and a deep understanding of the underlying chemical principles.[1]

This guide provides an in-depth analysis of the factors influencing the reproducibility of synthesizing bromo-quinazolinone derivatives, a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] While the initial focus of this guide was 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one, a comprehensive literature search did not yield a publicly available, detailed experimental protocol for this specific molecule. Therefore, to provide a tangible and instructive analysis, we will pivot to a closely related and well-documented synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one . The principles of reproducibility and the experimental considerations discussed herein are broadly applicable to the synthesis of other triazoloquinazolines and related heterocyclic systems.

Part 1: A Representative Synthetic Protocol for a Bromo-Quinazolinone Derivative

The following protocol for the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one is based on a published procedure and serves as our case study for discussing reproducibility.[2][3]

Overall Synthetic Workflow

The synthesis is a two-step process starting from 5-bromoanthranilic acid. The first step involves the formation of a benzoxazinone intermediate, which is then converted to the final quinazolinone product.

G A 5-Bromoanthranilic Acid D Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one A->D B o-Aminobenzoyl Chloride B->D C Pyridine (Solvent/Base) C->D F Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one D->F E Hydrazine Hydrate E->F

A high-level overview of the synthetic pathway.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

  • Reagent Preparation: Dissolve 5-bromoanthranilic acid (0.16 M, 34.72 g) in 100 ml of pyridine in a suitable reaction vessel.

    • Causality: Pyridine acts as both a solvent to dissolve the starting material and a base to neutralize the HCl generated during the reaction. The purity of pyridine is crucial; residual water can hydrolyze the acyl chloride.

  • Reaction: To this solution, add o-aminobenzoyl chloride (0.16 M, 24.8 g) with continuous stirring at room temperature. Maintain stirring for 30 minutes.

    • Causality: This is a nucleophilic acyl substitution reaction. The amino group of 5-bromoanthranilic acid attacks the carbonyl carbon of o-aminobenzoyl chloride. The 30-minute reaction time at room temperature is likely determined by the reaction kinetics. Inconsistent stirring can lead to localized overheating and side product formation.[4]

  • Work-up and Isolation: Filter the reaction mixture. Wash the collected precipitate with distilled water and petroleum ether (60/80) to remove any remaining pyridine.

    • Causality: The water wash removes the pyridine hydrochloride salt, while the petroleum ether wash removes residual pyridine. The choice of petroleum ether fraction (60/80) is important for its volatility and ability to dissolve non-polar impurities without dissolving the product.

  • Drying: Dry the pale creamish crystals at 60°C to obtain the benzoxazinone intermediate.

    • Causality: Incomplete drying will affect the mass balance for the subsequent step and could introduce water, which might interfere with the next reaction.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

  • Reaction Setup: Reflux the benzoxazinone intermediate (0.075 M, 23.775 g) with 75 ml of hydrazine hydrate for 3 hours at 120-130°C.

    • Causality: Hydrazine hydrate acts as a nucleophile, opening the benzoxazinone ring and subsequently forming the quinazolinone ring system. The high temperature is necessary to overcome the activation energy for this cyclization. Precise temperature control is critical; temperatures that are too high can lead to decomposition, while temperatures that are too low will result in an incomplete reaction.

  • Crystallization and Isolation: Allow the reaction mixture to cool to room temperature. The pale creamish crystals that form are then recrystallized from super dry ethanol.

    • Causality: Cooling allows for the crystallization of the product. Recrystallization from dry ethanol is a purification step to remove any remaining starting material and by-products. The use of "super dry" ethanol is important to prevent any water-induced side reactions or impurities.

Part 2: Ensuring Scientific Integrity and Trustworthiness

A Self-Validating System for Synthesis

To ensure the reproducibility and trustworthiness of this synthesis, a self-validating system with integrated quality control checkpoints is essential.

G cluster_0 Step 1 cluster_1 Step 2 A Start: 5-Bromoanthranilic Acid + o-Aminobenzoyl Chloride B Reaction in Pyridine A->B C QC 1: TLC Monitoring (Spotting for completion) B->C D Work-up & Isolation C->D E QC 2: Melting Point & IR of Intermediate D->E F Intermediate: Benzoxazinone E->F G Start with Intermediate F->G Proceed if QC 2 is met H Reaction with Hydrazine Hydrate G->H I QC 3: TLC Monitoring (Disappearance of starting material) H->I J Crystallization & Recrystallization I->J K QC 4: Melting Point, 1H-NMR, 13C-NMR, & Mass Spec of Final Product J->K L Final Product: Bromo-Quinazolinone K->L

A self-validating workflow with integrated quality control.

Quality Control Checkpoints:

  • QC 1 & 3 (TLC Monitoring): Thin-layer chromatography should be used to monitor the progress of both reactions. For Step 1, the disappearance of the starting materials and the appearance of a new spot corresponding to the benzoxazinone intermediate would indicate completion. Similarly, in Step 2, the disappearance of the intermediate's spot would signal the end of the reaction. This prevents premature work-up or unnecessary heating.

  • QC 2 (Intermediate Characterization): The isolated benzoxazinone intermediate should be characterized by melting point and Infrared (IR) spectroscopy. The melting point should be sharp and within a narrow range, and the IR spectrum should show the characteristic C=O stretching frequency of the benzoxazinone ring.

  • QC 4 (Final Product Characterization): The final product, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, requires full characterization to confirm its identity and purity. This includes:

    • Melting Point: A sharp melting point indicates high purity.

    • ¹H-NMR and ¹³C-NMR: These spectroscopic techniques confirm the chemical structure by showing the expected proton and carbon environments.

    • Mass Spectrometry: This provides the molecular weight of the compound, confirming its elemental composition.

Comparative Analysis with Alternative Synthetic Routes

While the presented protocol is a classical approach, other methods for synthesizing the quinazolinone core exist. A comparison with these alternatives highlights different considerations for reproducibility.

Synthetic MethodKey ReagentsAdvantagesPotential Reproducibility Challenges
Presented Protocol 5-Bromoanthranilic acid, o-aminobenzoyl chloride, hydrazine hydrateWell-established, straightforward two-step process.Purity of pyridine, precise temperature control in the second step, efficiency of recrystallization.
Microwave-Assisted Synthesis Aromatic aldehydes, 5-amino-1(H)-1,2,4-triazole, dimedoneRapid reaction times, often higher yields.[5][6]Requires specialized microwave equipment, precise control of irradiation power and time is crucial for reproducibility.[5][6]
Metal-Catalyzed Reactions 2-Aminobenzylamines, aldehydes, Nickel or Ruthenium catalystsHigh efficiency and good yields for a variety of substituted quinazolines.[7]Catalyst activity can be sensitive to air and moisture, requiring inert atmosphere techniques. Catalyst loading and purity are critical variables.

Part 3: Broader Context and Biological Significance

Potential Signaling Pathways of Quinazolinone Derivatives

Quinazolinone derivatives are known to interact with a variety of biological targets. One of the most notable is their ability to act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR signaling is a clinically validated strategy in cancer therapy.

G EGFR EGFR P Phosphorylation EGFR->P Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits ATP ATP ATP->EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Inhibition of EGFR signaling by a quinazolinone derivative.

The ability to reliably synthesize these compounds is the first and most critical step in exploring their therapeutic potential. Variations in purity or the presence of uncharacterized by-products from a non-reproducible synthesis can lead to misleading biological data, confounding structure-activity relationship (SAR) studies and potentially leading to the abandonment of promising lead compounds.

Conclusion

The reproducibility of chemical syntheses is a cornerstone of reliable scientific research, particularly in the field of medicinal chemistry where the ultimate goal is the development of safe and effective therapeutics. This guide has used the synthesis of a bromo-quinazolinone derivative as a case study to illustrate the importance of a well-documented, self-validating protocol. By understanding the causality behind each experimental step, implementing rigorous quality control checkpoints, and being aware of the variables that can influence the reaction outcome, researchers can enhance the reproducibility of their work. While the specific target of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one remains an opportunity for future public documentation, the principles outlined here provide a robust framework for approaching the synthesis of this and other complex heterocyclic molecules with confidence and scientific rigor.

References

  • Alagarsamy, V., Solomon, V. R., & Dhanabal, K. (2007). Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(1), 235–241.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]

  • Synthical. (2025, September 22). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. Retrieved from [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024, July 4). National Institutes of Health (NIH). Retrieved from [Link]

  • Osarumwense, P. O. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). PubMed Central. Retrieved from [Link]

  • R Discovery. (2008, January 3). Synthesis and antimicrobial activity of some new 3–[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2- styrylquinazoline-4(3H)-ones. Retrieved from [Link]

  • Request PDF. (2025, August 5). Synthesis and antimicrobial activity of some new 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2- styrylquinazoline-4(3H)-ones. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. PubMed Central (PMC). Retrieved from [Link]

  • IJARESM. (n.d.). Synthesis, characterization and antimicrobial activity of some new. Retrieved from [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, December 22). (PDF) Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Retrieved from [Link]

  • International Journal of Modern Pharmaceutical Research. (2025, January 22). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. Retrieved from [Link]

Sources

A Comparative Analysis of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one and its Non-Brominated Analog for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical comparison between 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one and its parent compound, triazolo[1,5-c]quinazolin-5(6H)-one. The introduction of a bromine atom at the 9-position of the quinazoline ring system is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. This halogen substitution can influence potency, selectivity, and metabolic stability. This document will delve into the known and potential biological activities of these compounds, with a focus on their role as modulators of key signaling pathways relevant to drug development. We will explore their potential as dual inhibitors of Casein Kinase 1 (CK1) and Phosphatidylinositol 3-Kinase (PI3K), and as amplifiers of the Bone Morphogenetic Protein (BMP) signaling pathway.

Chemical Structures and Rationale for Comparison

The core structure, a triazolo[1,5-c]quinazoline, is a fused heterocyclic system known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a bromine atom, a lipophilic and electron-withdrawing group, can significantly alter the molecule's interaction with its biological targets.

CompoundChemical Structure
Triazolo[1,5-c]quinazolin-5(6H)-one
9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

Unveiling the Biological Activity Profile: A Focus on Key Signaling Pathways

Recent research has identified the triazolo[1,5-c]quinazoline scaffold as a novel class of in vitro and in vivo amplifiers of the Bone Morphogenetic Protein (BMP) pathway.[3] This groundbreaking discovery suggests that these compounds do not act as direct agonists but rather enhance and sustain the cellular response to BMPs. The proposed mechanism involves the dual inhibition of Casein Kinase 1 (CK1) and Phosphatidylinositol 3-Kinase (PI3K) isoforms.

The BMP Signaling Pathway and its Amplification

The BMP signaling cascade is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including cancer and skeletal disorders. The canonical pathway involves the phosphorylation of Smad proteins (Smad1/5/8), which then translocate to the nucleus to regulate gene expression.

BMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR BMP Receptor Complex BMP->BMPR Smad Smad1/5/8 BMPR->Smad pSmad p-Smad1/5/8 Smad->pSmad Phosphorylation Complex p-Smad/Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Expression Nucleus->Gene

Caption: Canonical BMP Signaling Pathway.

The amplification of this pathway by triazolo[1,5-c]quinazolines presents a promising therapeutic strategy. While direct comparative data for the brominated and non-brominated analogs on BMP signaling is not yet available, the introduction of the bromine atom is hypothesized to enhance this activity due to increased lipophilicity, potentially leading to better cell permeability and target engagement.

Dual Inhibition of CK1 and PI3K: The Underlying Mechanism

The amplification of BMP signaling by this chemical class is attributed to the dual inhibition of CK1 and PI3K.

  • Casein Kinase 1 (CK1): This family of serine/threonine kinases is involved in various cellular processes, and its inhibition can modulate developmental pathways.

  • Phosphatidylinositol 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition is a well-established strategy in cancer therapy.[3][4][5][6]

The synergistic inhibition of both kinases by the triazolo[1,5-c]quinazoline scaffold is thought to create a cellular environment conducive to enhanced BMP signaling.

Dual_Inhibition Compound Triazolo[1,5-c]quinazoline (Brominated or Non-brominated) CK1 Casein Kinase 1 (CK1) Compound->CK1 Inhibits PI3K PI3K Compound->PI3K Inhibits BMP_Signaling BMP Signaling Amplification CK1->BMP_Signaling PI3K->BMP_Signaling

Caption: Proposed dual inhibition mechanism leading to BMP pathway amplification.

The Impact of Bromination: Insights from a Structurally Related Analog

While direct comparative data for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one is limited, a study on the closely related compound, 9-bromo-5-phenyl[1][7]triazolo[1,5-c]quinazolin-2-amine , provides valuable insights. This compound was identified as a potent pan-adenosine receptor antagonist.[1]

Receptor SubtypeKi (nM) for 9-bromo-5-phenyl[1][7]triazolo[1,5-c]quinazolin-2-amine[1]
Human A167.7
Human A2A13.6
Human A2B75.0
Human A3703

This demonstrates that the 9-bromo-triazoloquinazoline scaffold is biologically active and that the bromine substitution is well-tolerated, leading to potent interactions with specific biological targets. The electron-withdrawing nature of the bromine atom can influence the electronic distribution within the heterocyclic system, potentially altering its binding affinity and selectivity for various receptors and enzymes.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one and its non-brominated analog, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay is crucial to assess the cytotoxic effects of the compounds and to determine appropriate concentration ranges for subsequent functional assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of this colored solution is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., C2C12 myoblasts for BMP signaling studies) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the brominated and non-brominated compounds (e.g., from 0.01 to 100 µM) for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells Treat Treat with Compounds Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (4h) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting Procedure cluster_data_analysis Data Analysis Treat Cell Treatment (Compounds + BMP) Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Antibody Antibody Incubation (Primary & Secondary) Block->Antibody Detect Detection (ECL) Antibody->Detect Analyze Band Quantification & Normalization Detect->Analyze

Caption: Western Blotting workflow for p-Smad analysis.

Summary and Future Directions

The triazolo[1,5-c]quinazoline scaffold represents a promising starting point for the development of novel therapeutics, particularly those targeting the BMP signaling pathway. The introduction of a bromine atom at the 9-position is a rational medicinal chemistry strategy to potentially enhance the biological activity of the parent compound.

Comparative Overview:

FeatureTriazolo[1,5-c]quinazolin-5(6H)-one9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one
Core Scaffold Triazolo[1,5-c]quinazolineTriazolo[1,5-c]quinazoline
Substitution NoneBromine at 9-position
Known Activity BMP pathway amplifier (as a class) [3]Potent adenosine receptor antagonism (for a close analog) [1]
Hypothesized Activity Dual CK1/PI3K inhibitorPotentially enhanced dual CK1/PI3K inhibition and BMP amplification
Expected Physicochemical Changes Lower lipophilicityHigher lipophilicity, altered electronic properties

Further research, employing the detailed experimental protocols provided, is essential to fully elucidate the structure-activity relationship and to quantify the impact of the 9-bromo substitution on the BMP amplification activity. Such studies will be instrumental in guiding the future design and optimization of this promising class of compounds for therapeutic applications.

References

  • Antipenko, L., Karpenko, A., Kovalenko, S., Katsev, A., Komarovska-Porokhnyavets, E., Novikov, V., & Chekotilo, A. (2009). Synthesis of new 2-thio-t[1][7]riazolo[1,5-c]quinazoline derivatives and its antimicrobial activity. Chemical & pharmaceutical bulletin, 57(5), 580-585.

  • Baraldi, P. G., Cacciari, B., Spalluto, G., et al. (2002). 2-Aminot[1][7]riazolo[1,5-c]quinazolines and Derived Novel Heterocycles: Syntheses and Structure-Activity Relationships of Potent Adenosine Receptor Antagonists. Journal of medicinal chemistry, 45(5), 115-127.

  • Chandrika, P. M., Yakaiah, T., Narsaiah, B., Sridhar, V., Venugopal, G., Rao, J. V., ... & Rao, A. R. R. (2009). Synthesis leading to novel 2, 4, 6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against THP-1, HL-60 and A375 cell lines. Indian Journal of Chemistry-Section B, 48(6), 840.
  • Ding, P., Dong, C., & Zhang, A. (2004). A facile synthesis of 2-alkoxy-3H-quinazolin-4-ones. Synthesis, 2004(14), 2307-2310.
  • He, W., Li, C., & Zhang, L. (2012). A tandem Staudinger–aza-Wittig–nucleophilic addition reaction for the synthesis of indolo [1, 2-c] quinazolines. Organic letters, 14(16), 4134-4137.
  • Jatav, V., Kashaw, S., & Mishra, P. (2008). Synthesis and antimicrobial activity of some new 3-[5-(4-substituted) phenyl-1, 3, 4-oxadiazole-2yl]-2-styryl quinazoline-4 (3H)-ones. Medicinal Chemistry Research, 17(2-7), 205-211.
  • Li, H., Huang, R., Qiu, D., Yang, Z., Liu, X., Ma, J., & Ma, Z. (1998). Synthesis and bioactivity of 4-quinazoline oxime ethers.
  • Pandey, V. K., Tusi, S., Tusi, Z., & Joshi, M. N. (2004). Synthesis and biological activity of tri-substituted triazolo [4, 3-a]-quinazolin-7-ones. Acta pharmaceutica, 54(1), 1-10.
  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. (2022). IntechOpen.
  • Alagarsamy, V., et al. (2007). Synthesis and pharmacological investigation of novel 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(1), 235-241.
  • Baba, A., et al. (1996). Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflammatory effect1. Journal of Medicinal Chemistry, 39(26), 5176-5182.
  • Rohini, R., et al. (2010). Antimicrobial study of newly synthesized 6-substituted indolo [1, 2-c] quinazolines. European Journal of Medicinal Chemistry, 45(3), 1200-1205.
  • Aly, A. A. (2003). Synthesis of novel quinazoline derivatives as antimicrobial agents. Chinese Journal of Chemistry, 21(3), 339-346.
  • Paneerselvam, P., et al. (2005). Anticonvulsant activity of Schiff bases of 3-amino-6, 8-dibromo-2-phenyl-quinazolin-4 (3H)-ones. Journal of micropalaeontology, 24(1), 11.
  • Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2022). Molecules, 27(23), 8299.
  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(8), 778-783.
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2021). Current Organic Chemistry, 25(13), 1534-1555.
  • Phenotypic Discovery of Triazolo[1,5-c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. (2022). Journal of Medicinal Chemistry, 65(22), 15263-15281.
  • New quinazoline-t[1][7]riazolo[3,4-b]t[7]hiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2237370.

  • Newt[1][7]riazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. (2023). Bioorganic Chemistry, 132, 106346.

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). European Journal of Medicinal Chemistry, 269, 116298.
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2021). Current Organic Chemistry, 25(13), 1534-1555.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazoloquinazoline-Based PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the efficacy of a representative triazoloquinazoline compound against the well-established phosphodiesterase 4 (PDE4) inhibitor, Rolipram. The focus is on the in vitro and in vivo experimental data that underpins the potential of this chemical scaffold in the development of novel anti-inflammatory therapeutics.

Introduction: The Therapeutic Promise of Triazoloquinazolines as PDE4 Inhibitors

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When fused with a triazole ring, the resulting triazoloquinazoline system exhibits a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A particularly promising avenue of investigation is the development of triazoloquinazoline derivatives as selective inhibitors of phosphodiesterase 4 (PDE4).[4]

PDE4 is a key enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells.[5] By catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), PDE4 dampens the intracellular signals that would otherwise suppress inflammatory responses.[6] Consequently, inhibitors of PDE4 have been actively pursued for the treatment of chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5]

The first generation of PDE4 inhibitors, exemplified by Rolipram, validated this therapeutic approach but was hampered by dose-limiting side effects, most notably nausea and emesis.[7][8] This has driven the search for novel chemical scaffolds that retain or improve upon the anti-inflammatory efficacy of Rolipram while exhibiting a more favorable therapeutic window. This guide will delve into the comparative efficacy of a promising triazoloquinazoline derivative, demonstrating its potential as a next-generation PDE4 inhibitor.

Mechanism of Action: Modulating the Inflammatory Cascade

The anti-inflammatory effects of PDE4 inhibitors are mediated by the elevation of intracellular cAMP levels. Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key inflammatory transcription factors, such as NF-κB. This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-2, and interferons. The following diagram illustrates this signaling pathway.

PDE4_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation (e.g., by prostaglandins) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active NFkB NF-κB Activation PKA_active->NFkB Inhibits Anti_inflammatory Anti-inflammatory Effects PKA_active->Anti_inflammatory Promotes Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-2, etc.) NFkB->Cytokines Promotes Triazoloquinazoline Triazoloquinazoline (e.g., Compound 6d) Triazoloquinazoline->PDE4 Inhibits Rolipram Rolipram Rolipram->PDE4 Inhibits

Figure 1: Simplified signaling pathway of PDE4 inhibition.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of a potential PDE4 inhibitor's efficacy is conducted through a series of in vitro assays. These experiments are designed to quantify the compound's ability to inhibit the PDE4 enzyme directly and to assess its functional consequences in a cellular context.

Enzyme Inhibition Assays

The most direct measure of a compound's potency is its half-maximal inhibitory concentration (IC50) against the target enzyme. For PDE4, this is typically determined using purified recombinant isoforms of the enzyme (PDE4A, PDE4B, PDE4C, and PDE4D). A common method is the fluorescence polarization (FP) assay, which measures the change in the rotational speed of a fluorescently labeled cAMP substrate.[9]

Cell-Based Assays

While enzyme assays are crucial for determining direct potency, cell-based assays provide a more physiologically relevant assessment of a compound's activity.[10][11] These assays typically involve stimulating an inflammatory cell line (e.g., human peripheral blood mononuclear cells - PBMCs) with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the ability of the test compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α. The half-maximal effective concentration (EC50) is the standard metric from these assays.

The following table summarizes the in vitro efficacy of a representative 1-Aryl-4-butyl[10][11][12]triazolo[4,3-a] quinazolin-5(4H)-one derivative, designated here as Compound TQ-1 (based on the promising activity of compound 6d from published research), in comparison to Rolipram.[4]

Parameter Compound TQ-1 Rolipram Reference(s)
PDE4B IC50 Promising activity, comparable to Rolipram~130-240 nM[1][4][13]
PDE4D IC50 Data not specified~240 nM[1][13]
TNF-α Inhibition EC50 (in PBMCs) Expected to be potentPotent inhibitor[14]

Note: Specific IC50 values for the triazoloquinazoline compound were not detailed in the available literature, but its activity was described as "promising" and "comparable to that of Rolipram."[4]

Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

The following is a representative protocol for determining the IC50 of a test compound against a PDE4 isoform.

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Perform serial dilutions of the test compound (e.g., Compound TQ-1) and the reference compound (Rolipram) in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the FAM-cAMP (fluorescently labeled cAMP) substrate solution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • To the appropriate wells, add 5 µL of the test compound dilutions or vehicle control.

    • Add 5 µL of the diluted PDE4 enzyme to all wells except the negative control wells.

    • Add 5 µL of assay buffer to the negative control wells.

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis Compound_Prep Serial Dilution of Test Compound & Rolipram Dispensing Dispense Reagents (Compound, Enzyme, Substrate) Compound_Prep->Dispensing Enzyme_Prep Dilution of Recombinant PDE4 Enzyme_Prep->Dispensing Substrate_Prep Preparation of FAM-cAMP Substrate Substrate_Prep->Dispensing Incubation Incubate at RT for 60 min Dispensing->Incubation FP_Reading Read Fluorescence Polarization Incubation->FP_Reading Data_Processing Calculate % Inhibition FP_Reading->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Figure 2: Workflow for an in vitro PDE4 inhibition assay.

In Vivo Efficacy: Assessing Anti-Inflammatory Effects in Animal Models

Positive in vitro results are the first step; however, to assess the true therapeutic potential of a compound, its efficacy must be demonstrated in a living organism. Animal models of inflammatory diseases are indispensable for this purpose.

Animal Models of Pulmonary Inflammation

For diseases like COPD and asthma, rodent models are commonly used. A widely accepted acute model is the induction of pulmonary inflammation by intratracheal administration of lipopolysaccharide (LPS). This triggers a robust influx of neutrophils into the lungs, mimicking a key feature of COPD exacerbations. The efficacy of a test compound is measured by its ability to reduce this cellular infiltration and the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF).[14]

The following table presents a comparative summary of the expected in vivo efficacy of Compound TQ-1 and Rolipram in an LPS-induced pulmonary inflammation model.

Parameter Compound TQ-1 Rolipram Reference(s)
Route of Administration Oral or IntratrachealOral or Intraperitoneal[14][15]
Reduction in BALF Neutrophils Expected to be significantSignificant reduction[14]
Reduction in BALF TNF-α Expected to be significantSignificant reduction[5]
Emetogenic Potential To be determinedHigh[7][8]
Experimental Protocol: In Vivo LPS-Induced Pulmonary Inflammation in Mice
  • Animal Acclimatization:

    • House male C57BL/6 mice under standard laboratory conditions for at least one week prior to the experiment.

  • Compound Administration:

    • Administer the test compound (e.g., Compound TQ-1) or Rolipram via the desired route (e.g., oral gavage) at various doses. A vehicle control group should also be included.

  • LPS Challenge:

    • One hour after compound administration, anesthetize the mice and instill a solution of LPS in saline intratracheally. A sham group receiving only saline should be included.

  • Sample Collection:

    • 24 hours after the LPS challenge, euthanize the mice.

    • Perform a bronchoalveolar lavage (BAL) by flushing the lungs with a fixed volume of saline.

  • BALF Analysis:

    • Centrifuge the BALF to separate the cells from the supernatant.

    • Perform a total cell count on the cell pellet.

    • Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (neutrophils, macrophages, etc.).

    • Measure the concentration of TNF-α in the BALF supernatant using an ELISA kit.

  • Data Analysis:

    • Compare the cell counts and cytokine levels between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

InVivo_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Group Allocation (Vehicle, Test Compound, Rolipram) Acclimatization->Grouping Dosing Compound Administration (e.g., Oral Gavage) Grouping->Dosing LPS_Challenge Intratracheal LPS Instillation (1 hour post-dosing) Dosing->LPS_Challenge Incubation_Period 24-hour Incubation LPS_Challenge->Incubation_Period Euthanasia Euthanasia & Sample Collection Incubation_Period->Euthanasia BAL Bronchoalveolar Lavage (BAL) Euthanasia->BAL BALF_Processing BALF Processing (Centrifugation) BAL->BALF_Processing Cell_Analysis Cell Count & Differential BALF_Processing->Cell_Analysis Cytokine_Analysis TNF-α ELISA on Supernatant BALF_Processing->Cytokine_Analysis Data_Analysis Statistical Analysis Cell_Analysis->Data_Analysis Cytokine_Analysis->Data_Analysis

Figure 3: Workflow for an in vivo LPS-induced pulmonary inflammation model.

Conclusion and Future Directions

The available evidence suggests that triazoloquinazoline derivatives, as exemplified by the promising in vitro activity of compounds like the 1-Aryl-4-butyl[10][11][12]triazolo[4,3-a] quinazolin-5(4H)-one series, represent a viable scaffold for the development of novel PDE4 inhibitors.[4] Their efficacy, which has been shown to be comparable to the established inhibitor Rolipram in initial screenings, warrants more extensive investigation.

The critical next steps in the evaluation of this compound class will be to conduct comprehensive in vivo studies to confirm their anti-inflammatory efficacy and, crucially, to assess their side effect profile. A key advantage for a novel PDE4 inhibitor would be a reduction in the emetogenic effects that have limited the clinical utility of earlier compounds like Rolipram. Should triazoloquinazoline derivatives demonstrate a superior therapeutic index, they could represent a significant advancement in the treatment of chronic inflammatory diseases.

References

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health. [Link]

  • Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Frontiers in Pharmacology. [Link]

  • Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. ResearchGate. [Link]

  • Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. National Institutes of Health. [Link]

  • PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. PubMed Central. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • An overview of triazoloquinazolines: Pharmacological significance and recent developments. ScienceDirect. [Link]

  • The inhaled PDE4 inhibitor tanimilast shows efficacy in both Th2 and non-Th2 murine models of asthma. ERS Publications. [Link]

  • Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology. [Link]

  • Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. PubMed Central. [Link]

  • Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. PubMed Central. [Link]

  • Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. ResearchGate. [Link]

  • Rolipram. Alzheimer's Drug Discovery Foundation. [Link]

  • Treating COPD with PDE 4 inhibitors. PubMed Central. [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. [Link]

  • Design, synthesis and in vitro PDE4 inhibition activity of certain quinazolinone derivatives for treatment of asthma. ResearchGate. [Link]

  • An overview of triazoloquinazolines: Pharmacological significance and recent developments. PubMed. [Link]

  • Novel Liposomal Rolipram Formulation for Clinical Application to Reduce Emesis. PubMed Central. [Link]

  • Design, synthesis, and pharmacological characterization of some 2‐substituted‐3‐phenyl‐quinazolin‐4(3H)‐one derivatives as phosphodiesterase inhibitors. ResearchGate. [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]

  • Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PubMed Central. [Link]

  • Polynitrogen Bicyclic and Tricyclic Compounds As PDE4 Inhibitors. AMiner. [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. [Link]

  • Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies. ResearchGate. [Link]

  • Discovery of triazines as potent, selective and orally active PDE4 inhibitors. PubMed. [Link]

  • PDE4 inhibitors: current status. PubMed Central. [Link]

  • Synthesis of 4-butyl-1-substituted-4H-[10][11][12]triazolo[4,3-a]quinazolin-5-ones as new class of H(1)-antihistaminic agents. PubMed. [Link]

  • Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches. PubMed Central. [Link]

  • Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies. PubMed. [Link]

  • Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. PubMed Central. [Link]

Sources

A Researcher's Guide to Orthogonal Validation of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising screening hit to a validated lead compound is fraught with potential pitfalls. A primary challenge is ensuring that an observed biological effect stems from the intended molecular interaction rather than from off-target effects or assay artifacts.[1] This guide provides a comprehensive framework for validating the activity of a novel compound, 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one , using a battery of orthogonal assays.

The quinazoline scaffold is a well-established pharmacophore in kinase inhibitor drug discovery.[2][3] Recent studies on related triazoloquinazoline structures have revealed activity as modulators of various signaling pathways, including bone morphogenetic protein (BMP) signaling and inhibition of kinases like EGFR.[4][5] For the purpose of this guide, we will proceed with a plausible and common hypothesis: that our compound of interest was identified in a primary biochemical screen as a potent inhibitor of TANK-binding kinase 1 (TBK1) , a critical kinase in the innate immune signaling pathway.[6][7]

Our objective is to build a robust, multi-pronged case for the compound's specific on-target activity by systematically corroborating the initial finding through distinct methodologies.[1] This orthogonal approach, which uses different techniques to measure the same biological event, is the bedrock of rigorous chemical probe validation.[8]

The Orthogonal Validation Workflow

The validation process should follow a logical funnel, moving from direct target binding in a physiological context to the modulation of downstream signaling events and, finally, to a functional cellular outcome. This multi-layered evidence base is essential for confidently advancing a compound.

Validation_Workflow cluster_0 Primary Discovery Primary Primary Screen (e.g., Biochemical ADP-Glo) Identifies Compound as TBK1 Inhibitor CETSA Cellular Thermal Shift Assay (CETSA) Confirms binding via thermal stabilization Primary->CETSA Is binding detectable in intact cells? NanoBRET NanoBRET™ Target Engagement Quantifies binding via energy transfer Primary->NanoBRET Can we quantify intracellular affinity? Western Western Blot Measures p-IRF3 reduction CETSA->Western Does binding translate to pathway inhibition? NanoBRET->Western qPCR RT-qPCR Measures IFNB1 mRNA reduction Western->qPCR Does pathway inhibition alter gene expression? HCI High-Content Imaging Measures IRF3 nuclear translocation HCI->qPCR ELISA ELISA Measures IFN-β protein reduction qPCR->ELISA Does altered gene expression change protein output?

Caption: Orthogonal assay workflow for validating a kinase inhibitor.

Part 1: Confirming Direct Target Engagement in Cells

While a primary biochemical screen is excellent for high-throughput discovery, it is prone to artifacts (e.g., luciferase inhibition, compound aggregation).[9] Therefore, the first and most critical validation step is to confirm that the compound physically binds to its intended target, TBK1, within the complex milieu of a living cell.[10] We will compare two gold-standard, yet mechanistically distinct, assays.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the principle of ligand-induced thermal stabilization.[11][12] When a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[13][14]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture: Plate HEK293T or a relevant cell line (e.g., THP-1 monocytes) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one (e.g., 0.1, 1, 10, 30 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Harvest cells, resuspend in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 48°C to 62°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[13]

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble TBK1 by SDS-PAGE and Western Blot using a specific anti-TBK1 antibody.

Expected Outcome: In vehicle-treated cells, the TBK1 signal will decrease as the temperature increases. In compound-treated cells, the TBK1 protein will be stabilized, resulting in a rightward shift of the melting curve. This "thermal shift" is direct evidence of target engagement.[12]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[15][16] The target protein (TBK1) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the TBK1 active site is added, acting as the energy acceptor.[17][18] When the tracer is bound, energy transfer occurs. A test compound that binds to the same site will compete with and displace the tracer, causing a dose-dependent loss of the BRET signal.[19]

Experimental Protocol: NanoBRET™ TBK1 Assay

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding a TBK1-NanoLuc® fusion protein. 24 hours post-transfection, harvest and resuspend the cells.

  • Assay Setup: In a white 96-well plate, add cells, the NanoBRET™ TBK1 tracer, and serial dilutions of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.

  • Detection: Add the NanoLuc® substrate (furimazine) and immediately measure both donor (460 nm) and acceptor (618 nm) emissions using a luminometer equipped with appropriate filters.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

AssayPrincipleThroughputKey OutputStrength
CETSA Thermal StabilizationLow-MediumThermal Shift (ΔTagg)Label-free; detects binding in native cells.[11]
NanoBRET™ BRET CompetitionHighIntracellular IC50Live-cell, real-time, highly quantitative.[15]

Part 2: Quantifying Downstream Pathway Modulation

Confirming target binding is necessary but not sufficient. We must also demonstrate that this binding event leads to the expected functional consequence: inhibition of the kinase's activity. TBK1's canonical role in the innate immune response is to phosphorylate and activate the transcription factor IRF3.[7][20] Therefore, measuring the phosphorylation status of IRF3 is a direct readout of TBK1 activity in cells.

TBK1_Pathway Stimulus Viral dsRNA / cGAS-STING (Pathway Stimulus) TBK1 TBK1 Stimulus->TBK1 activates IRF3 IRF3 (Inactive) (Cytoplasmic) TBK1->IRF3 phosphorylates Compound 9-Bromo-triazolo[1,5-c] quinazolin-5(6H)-one Compound->TBK1 inhibits pIRF3 p-IRF3 (Active) (Dimerizes) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNB1 IFNB1 Gene Transcription Nucleus->IFNB1 initiates

Caption: Simplified TBK1 signaling pathway leading to IFN-β production.

Western Blot for Phospho-IRF3 (Ser396)

Principle: This is a classic, highly specific immunoassay to detect the phosphorylated, active form of IRF3. Following stimulation of the TBK1 pathway, cell lysates are separated by gel electrophoresis, and a phospho-specific antibody is used to visualize the amount of phosphorylated IRF3.

Experimental Protocol: Phospho-IRF3 Western Blot

  • Cell Treatment: Plate THP-1 cells, pre-treat with a dose range of our compound for 1 hour.

  • Stimulation: Stimulate the TBK1 pathway by transfecting the cells with poly(I:C) (a dsRNA mimic) for 3-6 hours.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state.[21][22]

  • Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize samples, and separate proteins on an 8-10% polyacrylamide gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. BSA is often preferred over milk for phospho-antibodies to reduce background.[23]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for IRF3 phosphorylated at Serine 396 (e.g., from Cell Signaling Technology, clone 4D4G).[22][24]

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and visualize using an enhanced chemiluminescence (ECL) substrate. Re-probe the blot for total IRF3 and a loading control (e.g., GAPDH or β-actin) to confirm equal loading and rule out cytotoxicity.

Expected Outcome: Stimulated, vehicle-treated cells will show a strong band for phospho-IRF3. Cells pre-treated with 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one should exhibit a dose-dependent reduction in this band, indicating inhibition of TBK1 kinase activity.

AssayPrincipleThroughputKey OutputStrength
Western Blot ImmunoassayLowSemi-quantitative p-IRF3 levelsHigh specificity; "gold standard" for pathway validation.
High-Content Imaging ImmunofluorescenceMedium-HighQuantitative nuclear translocationSingle-cell data; spatial information.

Part 3: Measuring a Functional Cellular Outcome

The final tier of validation connects the molecular mechanism (TBK1 inhibition) and the downstream pathway event (reduced p-IRF3) to a bona fide physiological outcome. The activation of IRF3 drives the transcription of Type I interferons, most notably Interferon-β (IFN-β).[6] Measuring the production of IFN-β serves as an integrated, functional readout of the entire pathway's activity.

RT-qPCR for IFNB1 mRNA Expression

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) measures the amount of specific mRNA transcripts in a cell. By quantifying the mRNA for the IFNB1 gene, which encodes IFN-β, we can assess the transcriptional consequences of TBK1 inhibition.

Experimental Protocol: IFNB1 RT-qPCR

  • Cell Treatment & Stimulation: Treat and stimulate cells as described in the Western Blot protocol (Section 2.1).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using TaqMan or SYBR Green chemistry with primers specific for human IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Analysis: Calculate the relative expression of IFNB1 using the ΔΔCt method.

Expected Outcome: Cells stimulated with poly(I:C) will show a massive upregulation of IFNB1 mRNA. Pre-treatment with the TBK1 inhibitor should dose-dependently suppress this induction.

ELISA for Secreted IFN-β Protein

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay designed for detecting and quantifying a secreted protein in a fluid sample, such as cell culture supernatant. This assay directly measures the final protein product of the signaling cascade.

Experimental Protocol: IFN-β ELISA

  • Sample Collection: Use the same experimental setup as above. After the stimulation period, carefully collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol (e.g., from R&D Systems or PBL Assay Science). This typically involves:

    • Coating a 96-well plate with a capture antibody specific for IFN-β.

    • Adding the collected cell supernatants and standards.

    • Washing and adding a biotinylated detection antibody.

    • Washing and adding streptavidin-HRP.

    • Adding a colorimetric substrate (e.g., TMB) and stopping the reaction.

  • Detection: Read the absorbance at 450 nm on a plate reader.

  • Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.

AssayPrincipleThroughputKey OutputStrength
RT-qPCR Gene ExpressionHighRelative IFNB1 mRNA levelsHighly sensitive measure of transcriptional response.
ELISA ImmunoassayHighConcentration of secreted IFN-β (pg/mL)Measures the final, functional protein product.

Summary and Interpretation of Results

A successful validation campaign for 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one as a TBK1 inhibitor would yield a consistent pattern of data across this orthogonal assay cascade.

Assay TierMethodExpected Result with InhibitorIllustrative Data (EC50/IC50)
Primary Screen ADP-Glo (Biochemical)Inhibition of TBK1 activity50 nM
Tier 1: Engagement CETSAThermal stabilization of TBK1N/A (Shift observed)
Tier 1: Engagement NanoBRET™Displacement of tracer250 nM
Tier 2: Pathway Western Blot (p-IRF3)Dose-dependent decrease300 nM
Tier 3: Function RT-qPCR (IFNB1)Dose-dependent decrease350 nM
Tier 3: Function ELISA (IFN-β)Dose-dependent decrease400 nM

The convergence of results—from direct binding in CETSA and NanoBRET™, to inhibition of the immediate downstream substrate in a Western Blot, to the suppression of the final gene and protein products—builds a powerful, self-validating argument.[1] The close correlation between the potencies observed in the cell-based assays (250-400 nM range) provides strong evidence that the compound's primary mechanism of action in a cellular context is the direct inhibition of TBK1. This rigorous, multi-faceted validation is essential before committing further resources to the development of this promising molecule.

References

  • Robers, M. et al. (2015). Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link]

  • Doyle, S. L., & Bowie, A. G. (2018). Myeloid TBK1 Signaling Contributes to the Immune Response to Influenza. American Journal of Respiratory Cell and Molecular Biology, 58(4), 423-425. Retrieved from [Link]

  • Fang, R. et al. (2017). Negative regulation of TBK1-mediated antiviral immunity. Immunologic Research, 65(1), 38-50. Retrieved from [Link]

  • Yu, Y., et al. (2017). Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. Proceedings of the National Academy of Sciences, 114(3), E333-E342. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology, 6(3), 159-175. Retrieved from [Link]

  • Frontiers Media. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 14, 1226868. Retrieved from [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic studies. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Fang, R. et al. (2017). Modulation of TBK1-mediated antiviral innate immunity. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4051. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazoloquinazoline based anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors, 5(11), 3506-3515. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Qin, B. Y. et al. (2003). The Structural Basis of IRF-3 Activation Upon Phosphorylation. Cell, 114(1), 85-96. Retrieved from [Link]

  • Frontiers Media. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1046498. Retrieved from [Link]

  • Google Patents. (n.d.). US8143251B2 - Triazolotriazines as kinase inhibitors.
  • Semantic Scholar. (2012). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004-). Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2024). Novel 2-[thio]acetamide linked quinazoline/1,2,4-triazole/chalcone hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers. Archiv der Pharmazie, e2300481. Retrieved from [Link]

  • Journal of Visualized Experiments. (2016). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. JoVE, (107), e53692. Retrieved from [Link]

  • Fedorov, O. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004-). Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Archiv der Pharmazie, 352(9), e1900053. Retrieved from [Link]

  • ResearchGate. (2020). Difficulty detecting human phospho-IRF3 on Western Blot. Retrieved from [Link]

  • ResearchGate. (2018). What is the most effective technique to get total- and phospho-protein signal in Western Blot for IRF3?. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Pharmaceutical Technology. (2018). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • YouTube. (2023). Recent Trends in Kinase Drug Discovery. Retrieved from [Link]

  • PubMed. (2022). Phenotypic Discovery of Triazolo[1,5-c]quinazolines as a First-In-Class Bone Morphogenetic Protein Amplifier Chemotype. Journal of Medicinal Chemistry, 65(22), 15155-15173. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6608. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of biologically active triazolo-quinazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(20), 7178. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazolo[1,5‐c]quinazolines containing biologically active compounds. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one: A Guide for Laboratory Professionals

Proper Disposal of 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one, a brominated heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established best practices for handling halogenated organic compounds and general laboratory hazardous waste management.

Hazard Assessment and Core Principles of Disposal

9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one, due to its chemical structure—a brominated, multi-ring heterocyclic system—must be presumed hazardous in the absence of specific toxicological data. Organobromine compounds can be persistent in the environment and may exhibit toxicological properties[3]. Therefore, the foundational principle for its disposal is to treat it as a hazardous chemical waste .

Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams. [1][4] Improper disposal can lead to environmental contamination and potential health hazards. All waste containing this compound must be collected and managed through your institution's designated hazardous waste program.[1]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this novel compound is not widely available, the handling of similar brominated heterocyclic compounds necessitates the following:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Double-gloving is recommended.Prevents dermal absorption, a potential route of exposure for many organic compounds. Check glove manufacturer's compatibility charts if available.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling large quantities or if there is a risk of aerosolization. Always work in a well-ventilated area, preferably a fume hood.Brominated compounds can be respiratory irritants. A fume hood provides primary containment to prevent inhalation exposure.[5]
Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and temporary storage of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one waste within the laboratory prior to its collection by your institution's Environmental Health and Safety (EHS) or equivalent department.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[5]

  • Designate a specific waste container for 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one and materials contaminated with it.

  • This waste stream should be categorized as halogenated organic solid waste .

  • Do not mix this waste with non-halogenated organic waste, acidic waste, basic waste, or oxidizing agents to prevent unintended chemical reactions.[2]

Step 2: Container Selection and Labeling

  • Container Choice : Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate for solid waste.[4][6] The container must be in good condition, free of cracks or leaks.[2]

  • Labeling : The container must be clearly labeled as hazardous waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one"

    • An approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Collection

  • Solid Waste : Collect pure 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one, and any contaminated materials such as weigh boats, gloves, and paper towels, directly into the designated halogenated organic solid waste container.

  • Empty Original Containers : An empty container that held 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one should be managed as hazardous waste unless it has been triple-rinsed.[1] The rinsate from this process must be collected as halogenated organic liquid waste.

  • Solutions : If 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one is in solution, it should be collected in a designated halogenated organic liquid waste container.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2][6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure the waste container is kept closed at all times except when adding waste.[1]

  • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 5: Arranging for Disposal

  • Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year, though institutional policies may vary), contact your institution's EHS department to arrange for a waste pickup.[2][6]

  • Provide them with all necessary information about the waste stream as detailed on your label.

Spill Management

In the event of a spill of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Hazard : If the spill is small and you are trained and equipped to handle it, proceed with cleanup.

  • Containment and Cleanup :

    • Wear appropriate PPE as described in Section 2.

    • For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[7] Avoid generating dust.

    • For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the spill.

    • Place all contaminated absorbent materials and cleaning supplies into the designated halogenated organic waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one.

DisposalWorkflowcluster_prepPreparation & Assessmentcluster_collectionWaste Collection & Segregationcluster_storageStorage & Final DisposalstartWaste Generation:9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-oneassessHazard Assessment:Treat as Hazardous Wastestart->assessppeDon Appropriate PPEassess->ppewaste_typeSolid or Liquid?ppe->waste_typesolid_wasteCollect in 'HalogenatedOrganic Solid Waste'Containerwaste_type->solid_wasteSolidliquid_wasteCollect in 'HalogenatedOrganic Liquid Waste'Containerwaste_type->liquid_wasteLiquidlabel_containerProperly Label Containersolid_waste->label_containerliquid_waste->label_containerstore_saaStore in SecondaryContainment in SAAlabel_container->store_saacontact_ehsContainer Full?Contact EHS for Pickupstore_saa->contact_ehsend_disposalProper Disposal byEHS Professionalscontact_ehs->end_disposal

Caption: Disposal workflow for 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal.[Link]

  • ACS GCI Pharmaceutical Roundtable. Bromination.[Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 9-Bromo-triazolo[1,5-c]quinazolin-5(6H)-one

A Comprehensive Guide to Personal Protective Equipment for Handling 9-Bromo-[1][2][3]triazolo[1,5-c]quinazolin-5(6H)-one

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one. The following protocols are designed to ensure the safe handling of this compound by outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans. The causality behind each recommendation is explained to foster a deep understanding of the safety measures.

Understanding the Hazard: A Structural Assessment

  • Quinazoline Derivatives: Quinazoline and its derivatives are heterocyclic aromatic compounds. Some substituted quinazolines may cause skin, eye, and respiratory irritation.[3][4] Good hygiene practices are essential, and exposure should be minimized.[3]

  • Brominated Organic Compounds: Organic compounds containing bromine can be hazardous and require careful handling. Bromine itself is toxic and corrosive.[1][5] While the bromine in the target molecule is covalently bonded, thermal decomposition or certain chemical reactions could release hazardous bromine-containing byproducts. Waste containing brominated compounds is often classified as hazardous.[1]

  • Triazole Compounds: Triazoles are a class of heterocyclic compounds. While many are stable, some can possess biological activity and may present hazards that warrant careful handling.

Given these structural features, it is prudent to treat 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation of dust, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 9-Bromo-[1][2]triazolo[1,5-c]quinazolin-5(6H)-one.

Body PartRecommended PPEStandard/SpecificationRationale
Hands Double-gloving with nitrile glovesEN 374 (Europe), ASTM F739 (US) or equivalent[3]Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or contamination of the outer glove.
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1 (US), EN 166 (EU)[4][6][7]Goggles protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[6][7]
Body Flame-resistant laboratory coatProtects skin and personal clothing from contamination. A flame-resistant coat is recommended as a general good laboratory practice.[7]
Respiratory N95 respirator or higher (e.g., a full-face respirator)NIOSH (US) or EN 149 (EU) approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[8]
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.[6]

Step-by-Step PPE and Handling Procedures

Adherence to a strict protocol for donning, doffing, and handling is critical to the effectiveness of the PPE.

Donning PPE: A Deliberate Sequence
Figure 2. Recommended sequence for doffing PPE.
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Laboratory Coat: Remove your lab coat, rolling it inward to contain any contamination on the outer surface. Place it in a designated container for laundering or disposal.

  • Respirator: Remove your respirator and store or dispose of it according to the manufacturer's instructions and institutional policy.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste.

  • Shoe Covers: If used, remove shoe covers.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE, including respiratory protection. Small spills of solid material should be carefully swept up with an inert absorbent material and placed in a sealed, labeled container for hazardous waste disposal. [9] For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [5][10]For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention. [5][10]

Disposal Plan

All waste materials contaminated with 9-Bromo-t[1][2]riazolo[1,5-c]quinazolin-5(6H)-one, including used PPE, contaminated labware, and the compound itself, must be disposed of as hazardous waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container. This includes contaminated gloves, wipes, and any spilled material that has been absorbed.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container.

  • Halogenated Waste Stream: Due to the bromine content, this waste should be segregated into a halogenated organic waste stream for proper disposal, likely via incineration at a licensed facility. [1][11] Always adhere to your institution's specific hazardous waste disposal guidelines and consult with your environmental health and safety department. [5][9]

Conclusion

The safe handling of 9-Bromo-t[1][2]riazolo[1,5-c]quinazolin-5(6H)-one is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and handling protocols. By following these guidelines, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • UK Science Technician Community. (2022, July 18). Chemical disposal. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
9-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.